H-Asp(Leu-OH)-OH
Description
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O5/c1-5(2)3-7(10(16)17)12-8(13)4-6(11)9(14)15/h5-7H,3-4,11H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJILWQAFPUBHP-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to H-Asp(Leu-OH)-OH: Physicochemical Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
H-Asp(Leu-OH)-OH, chemically known as (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid, is a dipeptide composed of L-aspartic acid and L-leucine.[1] What distinguishes this molecule is the atypical peptide bond formed through the β-carboxyl group of the aspartic acid residue, classifying it as a β-aspartyl dipeptide. This structural feature significantly influences its chemical and biological properties, making it a subject of interest in peptidomimetics, drug delivery, and as a potential bioactive molecule. This guide provides a comprehensive overview of the fundamental properties, synthesis, characterization, and applications of this compound.
Part 1: Core Properties and Structure
Chemical Structure and Identification
The structure of this compound features an L-aspartic acid residue linked to an L-leucine residue via an amide bond involving the β-carboxyl group of the aspartic acid.
Molecular Formula: C₁₀H₁₈N₂O₅[1]
Molecular Weight: 246.26 g/mol [1]
IUPAC Name: (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid[1]
Synonyms: β-Asp-Leu, L-beta-aspartyl-L-leucine, H-β-Asp-Leu-OH[1]
CAS Number: 14650-26-1
Physicochemical Properties
The physicochemical properties of this compound are dictated by its functional groups: two carboxylic acid groups (one α and one β), one primary amino group, and the hydrophobic isobutyl side chain of leucine.
| Property | Value | Source |
| Appearance | White to off-white solid | [1] |
| Solubility | Slightly soluble in water and methanol | --- |
| pKa Values (Estimated) | pKa₁ (α-COOH of Leu) ≈ 2.3, pKa₂ (β-COOH of Asp) ≈ 3.9, pKa₃ (α-NH₃⁺ of Asp) ≈ 9.8 | [2] |
| Isoelectric Point (pI) (Calculated) | ≈ 3.1 |
Causality Behind Physicochemical Properties:
The presence of two carboxylic acid groups and one amino group makes this compound an acidic dipeptide. The isoelectric point (pI) is the pH at which the molecule carries no net electrical charge. For a peptide with an acidic side chain, the pI is the average of the pKa values of the two most acidic groups. In this case, the α-carboxyl group of leucine and the β-carboxyl group of aspartic acid are the most acidic, leading to an estimated pI in the acidic range. This low pI is critical for designing purification strategies like ion-exchange chromatography and for understanding its behavior in physiological environments.
Ionization States of this compound
The charge of this compound is pH-dependent. Understanding its ionization states is crucial for its application in various experimental settings.
Caption: Ionization states of this compound at different pH ranges.
Part 2: Synthesis and Characterization
The synthesis of β-aspartyl peptides like this compound requires careful control to ensure the formation of the desired β-linkage over the more common α-linkage. Both solution-phase and solid-phase peptide synthesis (SPPS) methodologies can be adapted for this purpose.
Synthesis of this compound
A common strategy for synthesizing β-aspartyl peptides involves the use of an aspartic acid building block where the α-carboxyl group is protected, leaving the β-carboxyl group available for coupling.
Conceptual Workflow for Solid-Phase Synthesis:
Caption: A generalized workflow for the solid-phase synthesis of this compound.
Detailed Protocol for Solid-Phase Synthesis (Manual):
-
Resin Preparation: Swell Wang resin in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling (Leucine):
-
Dissolve Fmoc-Leu-OH (3 equivalents relative to resin capacity) and HOBt/HBTU (3 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to the amino acid solution.
-
Add the activated amino acid solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF (3x) and dichloromethane (DCM) (3x).
-
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes.
-
Wash the resin with DMF (5x).
-
-
Second Amino Acid Coupling (β-Aspartic Acid):
-
Use Fmoc-Asp(OtBu)-OH, where the α-carboxyl group is protected as a tert-butyl ester.
-
Repeat the coupling procedure as in step 2.
-
-
Final Fmoc Deprotection:
-
Repeat the deprotection procedure as in step 3.
-
-
Cleavage and Side-Chain Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify by reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization: Lyophilize the pure fractions to obtain the final product as a white powder.
Trustworthiness of the Protocol: This protocol incorporates standard Fmoc-SPPS procedures.[3] The use of an α-protected aspartic acid derivative is a key self-validating step to direct the formation of the β-peptide bond. The final purification by RP-HPLC and characterization by mass spectrometry and NMR serve to confirm the successful synthesis of the target molecule.
Purification
RP-HPLC is the standard method for purifying synthetic peptides.[4] The separation is based on the hydrophobicity of the peptide.
Typical RP-HPLC Protocol:
-
Column: C18 stationary phase.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% B over 30 minutes.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Fraction Collection: Collect peaks and analyze by mass spectrometry to identify the desired product.
Analytical Characterization
The identity and purity of synthesized this compound should be confirmed using a combination of analytical techniques.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the dipeptide. The expected [M+H]⁺ ion would be at m/z 247.27.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number and chemical environment of protons. Key signals would include the α-protons of both amino acid residues, the β-protons of the aspartic acid residue, and the protons of the leucine side chain.
-
¹³C NMR: Confirms the carbon skeleton of the molecule. Distinct signals for the carbonyl carbons of the peptide bond and the two carboxylic acid groups would be expected.
-
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to determine the purity of the final product, which should ideally be >95%.
Part 3: Biological Significance and Applications
The presence of a β-peptide bond makes this compound and other β-peptides resistant to degradation by many common proteases, which are typically specific for α-peptide bonds.[5] This inherent stability makes them attractive candidates for drug development.
Biological Activity
While extensive research on the specific biological activities of this compound is ongoing, studies on related β-aspartyl peptides suggest several potential roles:
-
Altered Physiological Effects: The inclusion of a β-aspartyl bond can lead to a loss of the inherent physiological activities of the corresponding α-peptide.[6] This highlights the critical role of peptide backbone conformation in biological recognition.
-
Enzymatic Degradation Resistance: β-peptides show high stability against enzymatic degradation, which could lead to a longer half-life in vivo compared to their α-peptide counterparts.[5]
-
Bioavailability: Studies have shown that indigestible isomerized aspartic dipeptides can be absorbed into the bloodstream after oral administration of protein hydrolysates, suggesting potential for oral bioavailability.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in several areas of research.
-
Peptidomimetics: As a building block for larger peptides, it can be used to introduce conformational constraints and increase metabolic stability.[7]
-
Targeted Drug Delivery: Peptides are increasingly being used to target drugs to specific cells or tissues.[8][9][10] The stability of β-peptides makes them attractive for developing robust targeting ligands.
-
Study of Post-Translational Modifications: The non-enzymatic formation of β-aspartyl linkages is a form of protein damage that can accumulate with age.[11] Synthetic β-aspartyl peptides are crucial for studying the biological consequences of this modification and for developing assays to detect it.
-
Biomarker Research: The presence of β-aspartyl peptides in biological fluids could potentially serve as a biomarker for certain physiological or pathological states.[12]
Experimental Protocol: In Vitro Proteolytic Stability Assay
This protocol is designed to assess the stability of this compound against a common protease compared to its α-linked isomer.
-
Prepare Solutions:
-
Stock solutions (1 mg/mL) of this compound and its α-linked isomer (H-α-Asp-Leu-OH) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
A stock solution of a protease (e.g., Trypsin) in the same buffer.
-
-
Incubation:
-
In separate microcentrifuge tubes, mix the peptide solution with the protease solution to a final peptide concentration of 100 µg/mL and a final protease concentration of 10 µg/mL.
-
Include a control for each peptide without the protease.
-
Incubate all tubes at 37°C.
-
-
Time Points:
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each reaction tube and stop the reaction by adding a protease inhibitor or by heat inactivation.
-
-
Analysis:
-
Analyze the aliquots by RP-HPLC.
-
Monitor the decrease in the peak area of the intact peptide over time.
-
-
Data Interpretation:
-
Plot the percentage of remaining intact peptide against time for both the α- and β-isomers. A significantly slower degradation rate for this compound would demonstrate its increased proteolytic stability.
-
Conclusion
This compound is more than just a simple dipeptide; its β-linkage confers unique chemical and biological properties that set it apart from its α-linked counterpart. Its resistance to enzymatic degradation and potential for oral bioavailability make it a molecule of significant interest for researchers in drug development and peptide chemistry. The synthesis and characterization of this and other β-peptides are crucial for exploring their full therapeutic potential and for understanding the biological implications of this non-canonical peptide bond. As our understanding of the "β-peptidome" grows, so too will the applications for these fascinating molecules.
References
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Gehringer, F., et al. (2012). Enzymatic Degradation of Beta- and Mixed Alpha,beta-Oligopeptides. PubMed. ([Link])
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Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254. ([Link])
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Kinouchi, T., et al. (2023). Discovery and biochemical characterization of the D-aspartyl endopeptidase activity of the serine protease LACTB. Journal of Biological Chemistry, 299(1), 102778. ([Link])
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. ([Link])
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Chemistry LibreTexts. (2023). 12.5: Peptide Synthesis- Solution-Phase. ([Link])
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AAPPTec. (2018). Practical Synthesis Guide to Solid Phase Peptide Chemistry. ([Link])
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Human Metabolome Database. (2022). Showing metabocard for Aspartyl-Leucine (HMDB0028757). ([Link])
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Haley, E. E., et al. (1966). β-Aspartyl Peptides in Enzymatic Hydrolysates of Protein. Biochemistry, 5(9), 3229-3235. ([Link])
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Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2, 3247-3256. ([Link])
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Hayakawa, Y. (1994). Inclusion of a beta-aspartyl peptide bond causes the loss of inherent physiological activities. Journal of Biochemistry, 115(1), 15-17. ([Link])
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Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. ([Link])
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AAPPTec. Amino Acid Derivatives for Peptide Synthesis. ([Link])
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The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). ([Link])
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Gronke, R. S., et al. (1989). Aspartyl Beta-Hydroxylase: In Vitro Hydroxylation of a Synthetic Peptide Based on the Structure of the First Growth Factor-Like Domain of Human Factor IX. Proceedings of the National Academy of Sciences, 86(10), 3609-3613. ([Link])
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University of Calgary. Ch27 pKa and pI values. ([Link])
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Human Metabolome Database. Aspartyl-Leucine GC-MS (Non-derivatized) - 70eV, Positive (HMDB0028757). ([Link])
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Wikipedia. Post-translational modification. ([Link])
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PubChem. L-beta-aspartyl-L-leucine. ([Link])
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Human Metabolome Database. (2021). Showing metabocard for L-beta-aspartyl-L-leucine (HMDB0011166). ([Link])
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Legnini, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 28(20), 7175. ([Link])
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Metin, B. (2012). Basic 1H- and 13C-NMR Spectroscopy. Springer. ([Link])
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Isolan, L., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 551-589. ([Link])
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Sanghvi, R. (2015). Comparison of 1H-NMR and 13C-NMR. Slideshare. ([Link])
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Sureshbabu, V. V., & Narendra, N. (2012). Synthesis of Hemopressin Peptides by Classical Solution Phase Fragment Condensation. International Journal of Peptide Research and Therapeutics, 18(4), 311-318. ([Link])
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Kim, D. W., et al. (2022). Hydroxyl Group-Targeted Conjugate and Its Self-Assembled Nanoparticle of Peptide Drug: Effect of Degree of Saturation of Fatty Acids and Modification of Physicochemical Properties. Pharmaceutics, 14(5), 1058. ([Link])
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Legnini, A., et al. (2023). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). MDPI. ([Link])
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Zhang, Y., et al. (2022). Peptide-Mediated Nanocarriers for Targeted Drug Delivery: Developments and Strategies. Pharmaceutics, 14(6), 1193. ([Link])
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Gallardo-Chacón, J. J., et al. (2024). Release of Bioactive Peptides from Whey Protein During In Vitro Digestion and Their Effect on CCK Secretion in Enteroendocrine Cells: An In Silico and In Vitro Approach. International Journal of Molecular Sciences, 25(1), 543. ([Link])
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ResearchGate. (2021). Effects of the isomers of aspartic peptides (Asp-Val, Asp-Ile, Asp-Leu,...) on the locomotor activity after forced walking for 3 h. ([Link])
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Aina, O. H., et al. (2012). Recent Innovations in Peptide Based Targeted Drug Delivery to Cancer Cells. Current Medicinal Chemistry, 19(24), 4088-4103. ([Link])
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Wang, Y., et al. (2023). Recent Advances in Targeted Drug Delivery Strategy for Enhancing Oncotherapy. Pharmaceutics, 15(4), 1083. ([Link])
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H-Asp(Leu-OH)-OH CAS number 14650-26-1
An In-depth Technical Guide to H-Asp(Leu-OH)-OH (β-Aspartyl-Leucine)
CAS Number: 14650-26-1
Foreword: Beyond the Building Block
In the landscape of peptide science, dipeptides represent the fundamental units of biological information and structure. Among these, this compound, or β-Aspartyl-Leucine, emerges not merely as a simple dipeptide but as a specialized molecular tool. Its defining feature—the unconventional β-peptide bond involving the side-chain carboxyl group of aspartic acid—imparts unique conformational and metabolic properties. This guide moves beyond a surface-level description, offering researchers and drug developers a comprehensive technical treatise on its synthesis, purification, characterization, and strategic application. Herein, we dissect the causality behind methodological choices, providing field-proven insights to empower your research and development endeavors.
Section 1: Core Molecular Profile and Strategic Significance
This compound is a dipeptide composed of L-aspartic acid and L-leucine, distinguished by the peptide linkage occurring at the β-carboxyl group of the aspartic acid residue. This structural nuance is critical, as it differentiates it from its α-linked isomer and is key to its utility.
Physicochemical Characteristics
A precise understanding of the molecule's properties is the foundation for its effective use. Key data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14650-26-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][4] |
| Molecular Weight | 246.26 g/mol | [1][4] |
| IUPAC Name | (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | [4] |
| Synonyms | H-β-Asp-Leu-OH, beta-Asp-Leu, L-β-Aspartyl-L-leucine | [1][3][4] |
| Appearance | White to off-white solid/powder | [1] |
| Purity | Typically ≥98% (by HPLC) | [1] |
| Storage Conditions | ≤ -10 °C; Hygroscopic | [1][3] |
The Significance of the β-Peptide Bond
The choice to utilize a β-linked dipeptide is a strategic one in peptide design. Unlike the natural α-peptide bonds that form the backbone of proteins, β-peptide bonds introduce a different spacing and geometry. This has several profound implications:
-
Metabolic Stability: Peptides containing β-amino acids often exhibit increased resistance to enzymatic degradation by proteases, which are highly specific for α-peptide bonds. This extends the molecule's half-life in biological systems, a crucial attribute in drug development.
-
Conformational Constraint: The additional methylene group in the backbone of a β-peptide can induce unique secondary structures (e.g., helices, sheets) that are distinct from those formed by α-peptides. This allows for the creation of novel scaffolds for mimicking protein surfaces or targeting receptors.
-
Specific Recognition: this compound serves as a known substrate for specialized enzymes such as E. coli isoaspartyl dipeptidase, making it a valuable tool for studying and screening for this enzymatic activity.[2]
The combination of a polar, acidic aspartyl residue with a bulky, hydrophobic leucine residue further enhances its versatility, enabling its incorporation into sequences designed to modulate solubility, receptor binding, and bioavailability.[2][5]
Section 2: Synthesis of Peptides Incorporating this compound
The synthesis of peptides containing this compound is most efficiently achieved via Solid-Phase Peptide Synthesis (SPPS). The Fmoc/tBu strategy is the predominant methodology due to its mild deprotection conditions, which minimize side reactions.[6]
The Rationale of SPPS
SPPS was a revolutionary advance because anchoring the growing peptide chain to an insoluble resin support simplifies the entire process.[6] Excess reagents and by-products from each step are easily removed by simple filtration and washing, eliminating the need for complex purifications between cycles and enabling automation.[7][8]
Experimental Protocol: Synthesis of a Model Tripeptide (e.g., Ala-β-Asp-Leu)
This protocol details the manual synthesis of a model tripeptide to illustrate the core principles. The process is a self-validating system where success at each stage is predicated on the high-fidelity completion of the previous one.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
Fmoc-Asp(OAll)-OH (Note: The β-carboxyl is protected to allow coupling through the α-carboxyl)
-
Fmoc-Ala-OH
-
H-Leu-OH
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIPEA)
-
Deprotection Solution: 20% (v/v) piperidine in Dimethylformamide (DMF)
-
Solvents: Dichloromethane (DCM), DMF
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Step-by-Step Methodology:
-
Resin Preparation & First Amino Acid Loading:
-
Rationale: 2-CTC resin is chosen for synthesizing C-terminal free acids because it allows for cleavage under very mild acidic conditions, preserving acid-labile side-chain protecting groups if needed.[9]
-
a. Place 2-CTC resin (e.g., 0.5 mmol scale) in a reaction vessel.
-
b. Swell the resin in DCM for 30 minutes. Drain.[7]
-
c. Dissolve Fmoc-Leu-OH (3 eq) and DIPEA (7.5 eq) in dry DCM.[7]
-
d. Add the amino acid solution to the resin and agitate for 1 hour.
-
e. "Cap" any unreacted chloride sites by adding a solution of DCM/Methanol/DIPEA (80:15:5) and agitating for 15 minutes.[7]
-
f. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
-
Iterative Peptide Elongation (SPPS Cycle):
-
Rationale: This cycle of deprotection and coupling is the core of peptide synthesis, repeated for each amino acid to be added.[8]
-
a. Fmoc Deprotection:
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain. Repeat with a fresh 20% piperidine/DMF solution for 10 minutes. This two-step process ensures complete Fmoc removal.
-
Wash thoroughly with DMF (5x) to remove all traces of piperidine.
-
-
b. Amino Acid Coupling (Fmoc-Asp(OAll)-OH):
-
Rationale: HATU is a highly efficient coupling reagent that minimizes racemization, especially for sterically hindered amino acids.[6]
-
In a separate vial, pre-activate Fmoc-Asp(OAll)-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling (ninhydrin test; free amines will yield a blue color). If the test is positive, recouple.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
c. Repeat Cycle for Fmoc-Ala-OH: Repeat steps 2a and 2b using Fmoc-Ala-OH.
-
-
Final Cleavage and Deprotection:
-
Rationale: A strong acid cocktail, typically TFA-based, is used to cleave the completed peptide from the resin and simultaneously remove the side-chain protecting groups (in this case, none are acid-labile, but this is the standard procedure).[6][10] Scavengers like TIS and water are included to trap reactive carbocations generated during cleavage, preventing side reactions.
-
a. Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.
-
b. Prepare the cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O).
-
c. Add the cocktail to the resin and agitate for 2-3 hours at room temperature.
-
d. Filter the resin and collect the filtrate containing the peptide.
-
e. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
f. Centrifuge to pellet the peptide, decant the ether, and dry the crude product under vacuum.
-
SPPS Workflow Diagram
Caption: The iterative four-step Solid-Phase Peptide Synthesis (SPPS) cycle.
Section 3: Purification and Analytical Characterization
Crude synthetic peptides contain impurities such as deletion sequences, truncated peptides, and by-products from protecting groups. Therefore, rigorous purification and characterization are mandatory to ensure the final product's identity and purity.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the gold standard for peptide purification.[11] The separation is based on the differential hydrophobic character of the target peptide and its impurities.[12]
-
Principle of Separation: The peptide mixture is loaded onto a hydrophobic stationary phase (typically C18-modified silica) in a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) is applied, causing molecules to elute in order of increasing hydrophobicity.[13] The ion-pairing agent, TFA, is used to sharpen peaks and improve resolution.
Protocol: RP-HPLC Purification
-
Preparation:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A or a compatible solvent.
-
Filter the sample through a 0.22 µm filter to remove particulates.
-
Equilibrate the preparative RP-HPLC system with the starting conditions.
-
-
Chromatographic Conditions:
| Parameter | Typical Condition | Rationale |
| Column | Preparative C18, 5-10 µm particle size, wide pore (300 Å) | C18 provides strong hydrophobic retention. Wide pores are essential for accommodating peptide molecules.[13] |
| Mobile Phase A | 0.1% (v/v) TFA in H₂O | The aqueous phase with an ion-pairing agent to ensure peptide protonation and sharp peaks.[11] |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | The organic phase used to elute the peptide from the column.[11] |
| Gradient | e.g., 5-65% B over 60 minutes | A shallow gradient is crucial for achieving high-resolution separation of closely related impurities.[14] |
| Flow Rate | Dependent on column diameter (e.g., 10-20 mL/min for a 22 mm ID column) | Optimized for separation efficiency and pressure limits. |
| Detection | UV Absorbance at 214-220 nm | Wavelengths where the peptide backbone bond absorbs strongly.[12] |
-
Fraction Collection & Analysis:
-
Collect fractions corresponding to the main peak.
-
Analyze the purity of each collected fraction by analytical RP-HPLC.
-
Pool the fractions that meet the desired purity level (e.g., >98%).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final peptide as a fluffy, white powder.
-
Analytical Characterization
1. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular identity of the synthesized peptide.[15]
-
Methodology: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. The analysis should yield a mass-to-charge (m/z) ratio that corresponds to the calculated molecular weight of the target peptide.[16]
-
Tandem MS (MS/MS): Can be used to fragment the peptide and confirm its amino acid sequence.[17]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide detailed structural confirmation.
-
Methodology: 1D (¹H) and 2D (e.g., COSY, TOCSY) NMR experiments can confirm the presence of specific amino acid residues and their connectivity. For this compound, characteristic signals for the leucine isobutyl group (doublets and a multiplet around 0.9-1.7 ppm) and the aspartic acid backbone protons would be expected.[18][19]
Post-Synthesis Workflow Diagram
Caption: Standard workflow from crude peptide to final, purified product.
Section 4: Applications in Research and Development
The unique properties of this compound make it a valuable component in several advanced scientific domains.
-
Drug Development and Peptidomimetics: Its primary role is as a building block in the synthesis of peptide-based therapeutics.[1] By incorporating this dipeptide, researchers can design molecules with enhanced stability and novel conformations to target specific biological pathways, potentially with greater efficacy and reduced side effects.[1]
-
Biotechnology: It is employed in the production of specialized recombinant proteins and can be used to develop diagnostic tools and vaccines where specific peptide sequences are required.[1]
-
Enzymology and Cancer Research: As a substrate for isoaspartyl dipeptidases, it is a key reagent in studying enzyme kinetics and inhibitor screening. Furthermore, some research suggests that peptides containing this moiety may induce apoptosis in cancer cells, opening avenues for therapeutic exploration.[2]
-
Food Science: The constituent amino acids, aspartic acid and leucine, contribute to umami and other flavor profiles. This dipeptide has potential applications in food science for flavor enhancement.[1][20]
Conclusion
This compound (CAS 14650-26-1) is far more than a simple dipeptide. Its β-linkage provides a strategic advantage for scientists aiming to create metabolically stable and conformationally unique peptides. From the foundational principles of SPPS to the rigors of RP-HPLC purification and multifaceted analytical characterization, a thorough understanding of the methodologies described in this guide is essential for leveraging its full potential. As the fields of peptide therapeutics and biotechnology continue to advance, the strategic application of specialized building blocks like β-Aspartyl-Leucine will undoubtedly play a pivotal role in the development of next-generation scientific innovations.
References
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-
Chem-Impex International. H-β-Asp-Leu-OH Product Page. Available at: [Link]
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Schluter, H., et al. (1976). The mass spectrometric identification of dipeptide mixtures obtained from dipeptidylaminopeptidase. I--Hydrolysates. PubMed. Available at: [Link]
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Krutsch, H. C., & Pisano, J. J. (1978). Separation and sequence of dipeptides using gas chromatography and mass spectrometry of their trimethylsilylated derivatives. PubMed. Available at: [Link]
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Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. Available at: [Link]
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Nowick Laboratory, UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis. Available at: [Link]
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Junk, G., & Svec, H. (1964). The Mass Spectra of Dipeptides. Journal of the American Chemical Society. Available at: [Link]
-
Agilent Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Available at: [Link]
-
Pharmaffiliates. Product Page for ((S)-3-Amino-3-carboxypropanoyl)-L-leucine. Available at: [Link]
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Biomatik. Synthesis Of Peptides from Scratch: A Step-by-Step Guide. Available at: [Link]
-
MtoZ Biolabs. What Is Peptide Mass Spectrometry Identification. Available at: [Link]
-
Stone, K. L., & Williams, K. R. (2001). Reversed-phase isolation of peptides. PubMed. Available at: [Link]
-
Human Metabolome Database. Metabocard for Aspartyl-Leucine (HMDB0028757). Available at: [Link]
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PubChem. This compound Compound Summary (CID 7016063). Available at: [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]
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Wikipedia. Amino acid. Available at: [Link]
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Chemistry LibreTexts. High Resolution Proton NMR Spectra. Available at: [Link]
-
Wikipedia. Beefy meaty peptide. Available at: [Link]
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Unveiling the Enigma: A Technical Guide to the Potential Biological Significance of β-Aspartyl-L-leucine
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive technical exploration of β-Aspartyl-L-leucine, a dipeptide at the frontier of biochemical investigation. Given the current scarcity of direct research on this specific molecule, this guide adopts a foundational approach. It synthesizes established knowledge of its constituent amino acids, the unique properties of β-peptides, and proven experimental methodologies to build a robust framework for future inquiry. Our objective is to illuminate the potential biological significance of β-Aspartyl-L-leucine and to provide the scientific community with the necessary theoretical and practical tools to explore this promising area of research.
Introduction: The Uncharted Territory of a Hybrid Peptide
β-Aspartyl-L-leucine is a dipeptide comprised of L-aspartic acid and L-leucine, linked through a peptide bond involving the β-carboxyl group of aspartic acid. This "hybrid" peptide structure, containing a β-amino acid linkage, distinguishes it from the more common α-peptides that constitute proteins. While it has been identified in certain food sources, its physiological effects and biological roles remain largely uncharacterized, with a notable lack of published literature on the compound. This guide, therefore, serves as a foundational text, postulating potential significance based on the well-understood roles of its components and the unique chemical properties imparted by the β-linkage.
Deconstructing the Components: L-Aspartic Acid and L-Leucine
To hypothesize the potential functions of β-Aspartyl-L-leucine, a thorough understanding of its constituent amino acids is paramount.
L-Aspartic Acid: A Key Metabolic and Signaling Node
L-aspartic acid is a non-essential, acidic amino acid central to numerous metabolic pathways. It is a key intermediate in the urea cycle and participates in the biosynthesis of other amino acids and nucleotides. Beyond its metabolic roles, L-aspartic acid also functions as an excitatory neurotransmitter in the central nervous system, acting on NMDA receptors.
L-Leucine: A Master Regulator of Protein Metabolism
L-leucine is an essential branched-chain amino acid (BCAA) renowned for its critical role in protein synthesis and muscle metabolism.[1] It acts as a potent activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth, proliferation, and survival.[1] Leucine's influence extends to hormonal regulation, including insulin and growth hormone secretion, and it contributes to energy production.[1]
Table 1: Summary of the Biological Roles of L-Aspartic Acid and L-Leucine
| Amino Acid | Key Biological Functions |
| L-Aspartic Acid | - Intermediate in the urea cycle- Precursor for other amino acids and nucleotides- Excitatory neurotransmitter |
| L-Leucine | - Stimulates muscle protein synthesis via the mTOR pathway- Regulates insulin and growth hormone secretion- Serves as a substrate for energy production |
The β-Linkage: A Paradigm Shift in Peptide Properties
The defining feature of β-Aspartyl-L-leucine is the peptide bond at the β-carbon of aspartic acid. This seemingly subtle structural alteration has profound implications for the molecule's biochemical behavior, primarily by conferring resistance to enzymatic degradation.
Peptides composed of β-amino acids, known as β-peptides, are not recognized by the proteases that readily cleave α-peptide bonds.[2][3] This proteolytic stability suggests that β-Aspartyl-L-leucine could have a significantly longer biological half-life than its α-isomer, potentially leading to more sustained physiological effects.[2][3] Furthermore, β-peptides are known to form stable secondary structures, which could enable specific interactions with biological targets.[2]
Hypothesized Biological Significance and Therapeutic Potential
Based on the properties of its constituents and the β-linkage, we can formulate several hypotheses regarding the biological significance of β-Aspartyl-L-leucine:
-
Sustained Anabolic Signaling: Given leucine's role in mTOR activation, β-Aspartyl-L-leucine, due to its proteolytic resistance, could act as a long-lasting signal for protein synthesis. This could have therapeutic applications in conditions characterized by muscle wasting, such as sarcopenia and cachexia.
-
Neuromodulation with Enhanced Stability: The presence of aspartic acid suggests a potential role in neurotransmission. The β-linkage could result in a neuromodulator with a prolonged duration of action compared to L-aspartic acid alone.
-
Novel Drug Scaffolds: The inherent stability of the β-peptide bond makes β-Aspartyl-L-leucine an attractive starting point for the design of peptidomimetic drugs.[4] These drugs could be developed to target a variety of protein-protein interactions, which are often challenging for small molecules to disrupt.[4][5]
A Roadmap for Investigation: Experimental Protocols
To validate these hypotheses, a systematic experimental approach is required. The following protocols provide a detailed framework for the synthesis, purification, and biological characterization of β-Aspartyl-L-leucine.
Chemical Synthesis and Purification
The synthesis of β-Aspartyl-L-leucine can be achieved through standard solid-phase peptide synthesis (SPPS) protocols, with the key step being the use of a protected β-aspartic acid building block.
Protocol 1: Solid-Phase Synthesis of β-Aspartyl-L-leucine
-
Resin Preparation: Start with a pre-loaded L-leucine resin (e.g., L-Leucine-2-chlorotrityl resin).
-
Deprotection: Remove the Fmoc protecting group from L-leucine using a 20% piperidine solution in DMF.
-
Coupling: Couple Fmoc-L-β-Asp(OtBu)-OH to the deprotected L-leucine using a coupling agent such as HBTU in the presence of a base like DIPEA.
-
Final Deprotection and Cleavage: Remove the Fmoc group from the β-aspartic acid residue. Cleave the dipeptide from the resin and remove the side-chain protecting group using a cleavage cocktail (e.g., TFA/TIS/H₂O).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry (MS) and analytical HPLC.
In Vitro Biological Assays
Protocol 2: Assessment of Proteolytic Stability
-
Incubate β-Aspartyl-L-leucine and its α-isomer (as a control) with various proteases (e.g., trypsin, chymotrypsin, pepsin) and in human serum.
-
At different time points, quench the reaction and analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of intact peptide remaining.
Protocol 3: mTOR Signaling Pathway Activation
-
Culture a relevant cell line (e.g., C2C12 myoblasts).
-
Treat the cells with varying concentrations of β-Aspartyl-L-leucine, L-leucine (positive control), and a vehicle control.
-
After incubation, lyse the cells and perform Western blotting to analyze the phosphorylation status of key mTOR pathway proteins, such as p70S6K and 4E-BP1.
Caption: Proposed activation of the mTOR signaling pathway by β-Aspartyl-L-leucine.
Analytical Methodologies for Detection and Quantification
Accurate detection and quantification of β-Aspartyl-L-leucine in biological matrices are crucial for pharmacokinetic and metabolic studies.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the separation and quantification of peptides.[]
Protocol 4: HPLC Analysis of β-Aspartyl-L-leucine
-
Sample Preparation: Precipitate proteins from biological samples (e.g., plasma, tissue homogenates) using acetonitrile or perchloric acid. Centrifuge and collect the supernatant.
-
Derivatization (Optional but Recommended for UV detection): Derivatize the amino groups with a chromophore such as o-phthalaldehyde (OPA) or phenylisothiocyanate (PITC) for enhanced UV detection.[7]
-
Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of trifluoroacetic acid (TFA).
-
Detection: Monitor the elution profile using a UV detector at a wavelength appropriate for the derivatizing agent or at ~210 nm for the underivatized peptide bond.[8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and specificity for the analysis of peptides in complex biological samples.[][9]
Protocol 5: LC-MS/MS Quantification of β-Aspartyl-L-leucine
-
Sample Preparation: Perform protein precipitation as described for HPLC. An additional solid-phase extraction (SPE) step may be necessary for cleaner samples.[9]
-
LC Separation: Use a C18 column with a fast gradient to separate the analyte from matrix components.
-
MS/MS Detection: Employ electrospray ionization (ESI) in positive ion mode.[9] Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for β-Aspartyl-L-leucine and an internal standard.
Caption: A typical workflow for the LC-MS/MS analysis of β-Aspartyl-L-leucine.
Conclusion and Future Horizons
β-Aspartyl-L-leucine represents a fascinating yet understudied molecule with the potential for significant biological activity. Its unique β-peptide linkage suggests inherent stability against enzymatic degradation, a highly desirable trait for therapeutic agents. The established roles of its constituent amino acids in metabolism and cell signaling provide a logical starting point for investigating its function. This guide has laid out a comprehensive framework for such investigations, from chemical synthesis and in vitro assays to sophisticated analytical techniques. The exploration of β-Aspartyl-L-leucine and other β-peptides holds immense promise for uncovering novel biological pathways and for the development of a new generation of stable and effective peptide-based therapeutics. The path forward requires rigorous and innovative research, and it is our hope that this guide will serve as a valuable resource for those embarking on this exciting journey.
References
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Human Metabolome Database. (2022). L-beta-aspartyl-L-leucine (HMDB0011166). Retrieved from [Link]
-
Wikipedia. (2024). Leucine. Retrieved from [Link]
- Seebach, D., & Gardiner, J. (2008). β-Peptidic foldamers. Accounts of Chemical Research, 41(10), 1366–1375.
- Hintermann, T., & Seebach, D. (1997). The Biological Stability of β-Peptides: No Interactions between α- and β-Peptidic Structures?. CHIMIA International Journal for Chemistry, 51(5), 244-247.
- Gellman, S. H. (1998). Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173–180.
- Critzer, J. A., & Schepartz, A. (2010). β-Peptides as inhibitors of protein–protein interactions. Peptide Science, 94(5), 626–633.
- Azzarito, V., Long, K., Murphy, N. S., & Wilson, A. J. (2013). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 56(22), 8975–8991.
-
Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]
-
Rehman, F. U. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry. Index Copernicus. Retrieved from [Link]
-
Bionity.com. (n.d.). Beta-peptide. Retrieved from [Link]
-
Wikipedia. (2023). Beta-peptide. Retrieved from [Link]
-
World Scientific. (2010). Applications of β-Peptides in Chemistry, Biology, and Medicine. Retrieved from [Link]
- Johnson, L. M., & Gellman, S. H. (2013). Design and synthesis of beta-peptides with biological activity. Methods in Molecular Biology, 983, 19-40.
-
PubChem. (n.d.). L-beta-aspartyl-L-leucine. Retrieved from [Link]
- EFSA Panel on Additives and Products or Substances used in Animal Feed (FEEDAP). (2018). Safety and efficacy of l‐leucine produced by fermentation with Escherichia coli NITE BP‐02351 for all animal species. EFSA Journal, 16(1), e05141.
- Google Patents. (n.d.). Method of preparing leucine.
-
Hilaris Publisher. (2018). Biological Scope of β-Amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Retrieved from [Link]
-
Hilaris Publisher. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]
-
ResearchGate. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Retrieved from [Link]
-
ResearchGate. (2017). Biological Applications of β-amino acids and its derivatives. Retrieved from [Link]
- Johnson, L. M., & Gellman, S. H. (2013). Folding and function in α/β-peptides: Targets and therapeutic applications. Current Opinion in Chemical Biology, 17(6), 981–987.
-
Elearn College. (2024). Peptides: Revolutionizing Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). beta-Peptides: from structure to function. Retrieved from [Link]
- Glover, D. J., & Wilson, A. J. (2012). Analytical techniques for the detection of α-amino-β-methylaminopropionic acid. The Analyst, 137(9), 1991–2005.
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A Technical Guide to H-Asp(Leu-OH)-OH: Synthesis, Characterization, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of the dipeptide H-Asp(Leu-OH)-OH, also known as Aspartyl-leucine. As a fundamental building block in peptide chemistry, understanding its properties, synthesis, and handling is crucial for its effective application in research and the development of peptide-based therapeutics. This document offers a detailed exploration of its molecular characteristics, a comprehensive protocol for its synthesis via solid-phase peptide synthesis (SPPS), methods for its purification and characterization, and a discussion of its role in the broader context of drug discovery.
Core Molecular Profile
This compound is a dipeptide composed of L-aspartic acid and L-leucine, linked by a peptide bond. Its structure presents a free N-terminus on the aspartic acid residue and a free C-terminus on the leucine residue.
| Property | Value | Source(s) |
| Molecular Formula | C10H18N2O5 | [1][2] |
| Molecular Weight | 246.26 g/mol | [1][2] |
| IUPAC Name | (2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | [] |
| Synonyms | Asp-Leu, Aspartyl-leucine, β-Asp-Leu | [4][5] |
| Appearance | White to off-white solid | [2] |
| Solubility | Slightly soluble in water and methanol | [4][5] |
| Melting Point | 143 - 146°C (decomposes) | [4][5] |
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
The synthesis of this compound is most efficiently achieved using the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy in solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support, simplifying purification at each step.
The Causality Behind Experimental Choices
The selection of reagents and conditions in SPPS is critical for a successful synthesis. For this compound, the primary challenge is the prevention of side reactions, particularly aspartimide formation, which can occur at the aspartic acid residue.
-
Resin Selection : A Wang resin is a suitable choice for the synthesis of peptides with a C-terminal carboxylic acid. The ester linkage to the resin is stable under the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) to yield the desired product.[6]
-
Protecting Groups :
-
Fmoc Group : The α-amino groups of the amino acids are protected with the base-labile Fmoc group. This allows for selective deprotection without affecting the acid-labile side-chain protecting groups.
-
tBu Group : The side chain of aspartic acid contains a carboxylic acid that must be protected to prevent it from reacting during peptide bond formation. The tert-butyl (tBu) ester is a common choice as it is stable to the basic conditions of Fmoc removal but is cleaved by TFA during the final cleavage step.[7]
-
-
Aspartimide Formation : A significant side reaction in peptides containing aspartic acid is the formation of a cyclic aspartimide intermediate, especially when the following amino acid is small and unhindered. This can lead to racemization and the formation of β-aspartyl peptides.[8][9] To mitigate this, the use of Fmoc-Asp(OtBu)-OH is standard practice.[10][11][12] For particularly sensitive sequences, other protecting groups or the addition of an acid to the piperidine solution for Fmoc deprotection can be considered.[1][7]
Experimental Workflow
The following diagram illustrates the key stages in the solid-phase synthesis of this compound.
Caption: Workflow for the solid-phase synthesis of this compound.
Detailed Experimental Protocol
This protocol outlines the manual synthesis of this compound on a 0.1 mmol scale.
Materials:
-
Fmoc-Leu-Wang resin (0.1 mmol)
-
Fmoc-Asp(OtBu)-OH (0.5 mmol)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol)
-
OxymaPure® (0.5 mmol)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Fmoc-Leu-Wang resin (0.1 mmol) in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.[13]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of Fmoc-Asp(OtBu)-OH:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (0.5 mmol), OxymaPure® (0.5 mmol), and DIC (0.5 mmol) in DMF.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test (a negative test indicates the absence of free primary amines).
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 times) and DCM (3 times).
-
Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal aspartic acid.
-
Final Washing and Drying: Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol (2 times). Dry the resin under vacuum.
-
Cleavage and Deprotection:
-
Precipitation: Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and dry under vacuum.
Purification and Characterization
The crude this compound must be purified and its identity and purity confirmed.
Purification by Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the standard method for peptide purification.[16]
-
Principle : The separation is based on the hydrophobicity of the peptide. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. The peptide is eluted by a gradient of increasing organic solvent (typically acetonitrile).
-
Typical Protocol :
-
Dissolve the crude peptide in a minimal amount of the initial mobile phase (e.g., 5% acetonitrile in water with 0.1% TFA).
-
Inject the sample onto a semi-preparative C18 column.
-
Elute with a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Monitor the elution at 210-220 nm.[16]
-
Collect the fractions corresponding to the major peak.
-
Lyophilize the pure fractions to obtain the final product.
-
Characterization
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry should be used to confirm the molecular weight of the purified peptide. The expected monoisotopic mass for C10H18N2O5 is approximately 246.12 Da.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the structure of the dipeptide.
-
Expected ¹H NMR Signals:
-
Leucine Residue:
-
Signals for the two methyl groups of the isobutyl side chain (doublets, ~0.9 ppm).
-
A multiplet for the γ-CH (~1.7 ppm).
-
Multiplets for the β-CH2 (~1.6 ppm).
-
A multiplet for the α-CH (~4.2 ppm).
-
-
Aspartic Acid Residue:
-
A multiplet for the β-CH2 (~2.8 ppm).
-
A multiplet for the α-CH (~4.5 ppm).
-
-
Amide and Amine Protons: Broad signals for the amide NH and the N-terminal NH3+ protons. The chemical shifts of these protons are dependent on the solvent, concentration, and temperature.[17]
-
Role in Drug Development
While this compound itself is unlikely to be a therapeutic agent due to its small size and rapid degradation in vivo, it is a valuable building block in the development of more complex peptide-based drugs.[2]
Incorporation into Larger Peptides
This compound serves as a dipeptide synthon in the synthesis of larger, biologically active peptides. The presence of aspartic acid and leucine residues in a peptide sequence can influence its conformation, solubility, and interaction with biological targets. For example, charged residues like aspartic acid can be crucial for receptor binding, while hydrophobic residues like leucine can be involved in protein-protein interactions.[18]
Peptidomimetics
The structural information from bioactive peptides containing the Asp-Leu motif can be used to design peptidomimetics. These are small molecules that mimic the essential structural features of a peptide but have improved pharmacological properties, such as enhanced stability and oral bioavailability.
Logical Framework for Application
The utility of this compound in drug development can be visualized as a hierarchical process.
Caption: Hierarchical role of this compound in drug development.
Conclusion
This compound is a fundamental dipeptide with well-defined chemical properties. Its synthesis, while requiring careful control to avoid side reactions, is readily achievable through established solid-phase peptide synthesis protocols. For researchers and drug development professionals, a thorough understanding of its synthesis, purification, and characterization is essential for its successful application as a building block in the creation of novel peptide-based therapeutics.
References
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Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.). Peptide Science. [Link]
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Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Peptide Science. [Link]
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A Technical Guide to the Discovery and Synthesis of Novel Dipeptides
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, represent a burgeoning class of molecules in therapeutic development. Their appeal lies in their high specificity, low toxicity, and structural versatility.[1] Unlike larger peptides, dipeptides often exhibit enhanced stability and the ability to penetrate biological barriers, making them orally available.[2][3][4][5] This guide provides an in-depth exploration of the modern workflows for discovering and synthesizing novel dipeptides, tailored for researchers, scientists, and professionals in drug development. We will delve into the causal relationships behind experimental choices, ensuring each described protocol is a self-validating system grounded in scientific integrity.
Recent advancements in synthesis and screening technologies have propelled the peptide therapeutics market to a valuation of over $43 billion, with more than 80 peptide drugs globally approved and hundreds more in clinical development.[1][6] This progress underscores the transformative potential of peptides in addressing a wide range of diseases, including metabolic disorders, oncology, and infectious diseases.[1]
Part 1: Discovery of Novel Bioactive Dipeptides
The journey to a novel dipeptide therapeutic begins with the discovery of a bioactive lead compound. Modern discovery strategies have evolved from traditional screening of natural sources to sophisticated computational and high-throughput methods.
High-Throughput Screening (HTS)
High-throughput screening allows for the rapid assessment of large libraries of dipeptides for a specific biological activity. This method is particularly effective for identifying hits against well-defined molecular targets.
The primary advantage of HTS is the ability to test millions of compounds in a short period, significantly reducing the initial discovery timeline.[7] The process can be automated, further enhancing efficiency and reproducibility.[8]
Experimental Protocol: Competitive Binding HTS Assay
This protocol outlines a competitive binding assay to screen a library of dipeptides for their ability to disrupt a known protein-protein interaction (PPI).
-
Plate Preparation : Coat 384-well microplates with the target protein (Protein A) and block non-specific binding sites.
-
Fluorescent Ligand : Add a known fluorescently labeled peptide that binds to Protein A.
-
Library Addition : Introduce the dipeptide library, with each well receiving a unique compound.
-
Incubation : Allow the components to incubate and reach binding equilibrium.
-
Detection : Measure the fluorescence polarization. A decrease in polarization indicates displacement of the fluorescent ligand by a dipeptide from the library.
-
Hit Identification : Dipeptides that cause a significant change in fluorescence are identified as primary hits.[9]
This method's self-validating nature comes from the direct, measurable competition at the target site. The inclusion of positive and negative controls in each plate is critical for data normalization and hit validation.
In Silico and Computational Design
Computational methods have become indispensable in modern drug discovery, offering a time and cost-effective alternative to traditional screening.[10] These approaches utilize our understanding of molecular interactions to predict the bioactivity of dipeptides.
1.2.1 Quantitative Structure-Activity Relationship (QSAR)
QSAR models establish a mathematical relationship between the chemical structure of a dipeptide and its biological activity.[11] By analyzing a dataset of dipeptides with known activities, a predictive model can be built to screen virtual libraries of novel compounds.[11]
1.2.2 Structure-Based Drug Design (SBDD)
When the three-dimensional structure of the target protein is known, SBDD can be employed to design dipeptides that bind with high affinity and selectivity. Molecular docking simulations predict the binding conformation and affinity of a dipeptide to a target's binding site.[12] This allows for the rational design of potent inhibitors.[13]
A key advantage of SBDD is the ability to visualize and analyze the molecular interactions driving binding, providing a clear rationale for lead optimization. This approach has been successfully used to develop peptide inhibitors for challenging targets like those involved in antibiotic resistance.[12][13]
Part 2: Chemical Synthesis of Dipeptides
Once a lead dipeptide has been identified, the next critical phase is its chemical synthesis. The choice of synthetic strategy is paramount and depends on factors such as the scale of production, the complexity of the dipeptide, and cost-effectiveness. The two primary methods are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).[14][15]
Solid-Phase Peptide Synthesis (SPPS)
Developed by R.B. Merrifield, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to an insoluble resin support.[16][17] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[18]
Causality behind the choice of SPPS: SPPS is the method of choice for research and development due to its efficiency, ease of automation, and suitability for synthesizing a wide range of peptide lengths.[15][16] The use of excess reagents drives reactions to completion, ensuring high yields.[18]
Experimental Protocol: Fmoc-Based SPPS of a Generic Dipeptide (AA₂-AA₁)
-
Resin Preparation : Start with a pre-loaded Wang resin with the C-terminal amino acid (AA₁) already attached. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection : Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from AA₁ by treating the resin with 20% piperidine in DMF.
-
Washing : Thoroughly wash the resin with DMF to remove excess piperidine and the cleaved Fmoc group.
-
Coupling : Activate the carboxyl group of the incoming Fmoc-protected amino acid (AA₂) using a coupling agent like HBTU/HOBt in the presence of a base such as N,N-diisopropylethylamine (DIPEA). Add this activated mixture to the resin.
-
Washing : Wash the resin again with DMF to remove unreacted reagents.
-
Cleavage and Deprotection : Once the synthesis is complete, cleave the dipeptide from the resin and remove the side-chain protecting groups simultaneously using a cleavage cocktail (e.g., trifluoroacetic acid (TFA) with scavengers).
-
Purification : Precipitate the crude dipeptide in cold diethyl ether, and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization : Confirm the identity and purity of the final product using mass spectrometry (MS) and analytical HPLC.
Liquid-Phase Peptide Synthesis (LPPS)
Also known as solution-phase synthesis, LPPS is the classical method where all reactions are carried out in solution.[19] While more labor-intensive than SPPS due to the need for purification after each step, LPPS offers advantages for the large-scale production of short peptides like dipeptides and can be more cost-effective.[19][20][21]
Causality behind the choice of LPPS: For commercial manufacturing of simple dipeptides, LPPS is often preferred.[19] It allows for easier scale-up, and purification of intermediates can sometimes be achieved by crystallization, avoiding costly chromatography.[21]
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Principle | Peptide chain anchored to an insoluble resin.[17][22] | All reactions occur in solution.[19][20] |
| Purification | Simple filtration and washing after each step.[18] | Requires purification (e.g., extraction, crystallization) after each step.[19] |
| Reagent Use | Requires excess reagents to drive reactions.[18] | Can use fewer excess reagents.[21] |
| Automation | Easily automated.[6][8] | More challenging to automate. |
| Scalability | Ideal for research to moderate scale.[22] | Well-suited for large-scale, commercial production of short peptides.[19][20] |
| Primary Use Case | Rapid synthesis of diverse and longer peptides.[15] | Economical production of di- and tripeptides.[19] |
Enzymatic Synthesis
An emerging alternative to chemical synthesis is the use of enzymes, such as proteases, to catalyze the formation of peptide bonds.[8] This approach offers high specificity and occurs under mild reaction conditions, which can be advantageous for sensitive substrates.[23][24] Enzymatic synthesis can be performed in aqueous or organic-aqueous biphasic systems to shift the reaction equilibrium towards synthesis rather than hydrolysis.[25]
Part 3: Advanced Strategies and Future Outlook
The field of dipeptide therapeutics is continually evolving, with innovative strategies being developed to overcome inherent limitations and enhance therapeutic potential.
Peptidomimetics and Structural Modification
To improve metabolic stability and bioavailability, dipeptides can be modified to create peptidomimetics.[14] These are molecules that mimic the structure and function of the native dipeptide but are more resistant to enzymatic degradation. Strategies include:
-
Incorporation of non-canonical amino acids : Replacing natural L-amino acids with D-amino acids or other non-natural variants can block protease recognition.[26]
-
Backbone modification : Altering the peptide bond itself can confer resistance to hydrolysis.
Dipeptide Prodrugs
A prodrug strategy involves chemically modifying a dipeptide to improve its pharmacokinetic properties, such as solubility or membrane permeability.[27][28] The modification is designed to be cleaved in vivo, releasing the active dipeptide.[29] For example, dipeptide prodrugs have been designed to target intestinal peptide transporters, thereby enhancing oral absorption and evading efflux pumps that would otherwise limit bioavailability.[30][31]
The Future of Dipeptide Discovery and Synthesis
The integration of artificial intelligence and machine learning is set to revolutionize dipeptide design.[1] AI can predict structure-activity relationships with high accuracy, enabling the de novo design of dipeptides with desired properties.[1] In synthesis, flow chemistry and automated platforms are improving efficiency, precision, and scalability.[8][32] These technological advancements will undoubtedly accelerate the journey of novel dipeptides from the laboratory to the clinic, offering new therapeutic solutions for a host of unmet medical needs.[8]
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The Strategic Application of H-Asp(Leu-OH)-OH in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Dipeptides, once viewed as simple biological building blocks, are now emerging as pivotal players in the landscape of modern drug discovery.[1][2] Their inherent advantages, including facile synthesis, low toxicity, and the ability to traverse biological membranes, position them as attractive scaffolds for therapeutic innovation.[2] This technical guide delves into the specific applications of the dipeptide H-Asp(Leu-OH)-OH, also known as β-Aspartyl-L-leucine[3], a molecule of growing interest in pharmaceutical research. We will explore its foundational role in peptide synthesis, its potential in the rational design of peptidomimetics to modulate protein-protein interactions, and provide a detailed, field-proven protocol for assessing the biological activity of dipeptide-based compounds.
Introduction: The Resurgence of Dipeptides in Pharmaceutical Development
The pharmaceutical industry is witnessing a renaissance in peptide-based therapeutics.[4] While large protein biologics have revolutionized the treatment of numerous diseases, smaller peptide fragments, particularly dipeptides, offer a unique combination of specificity and drug-like properties.[2][5] Unlike larger peptides, dipeptides often exhibit enhanced stability and oral bioavailability, overcoming some of the traditional hurdles in peptide drug development.[2][6]
This compound, with the chemical formula C10H18N2O5[7][8], is a dipeptide composed of L-aspartic acid and L-leucine.[3][8] This seemingly simple molecule provides a versatile platform for drug discovery, primarily serving as a key building block in the synthesis of more complex therapeutic agents and peptidomimetics.[7] Its constituent amino acids, aspartic acid with its acidic side chain and leucine with its hydrophobic side chain, offer distinct chemical functionalities that can be leveraged to target specific biological pathways.
Core Applications of this compound in Drug Discovery
The utility of this compound in drug discovery can be broadly categorized into two main areas: as a fundamental component in solid-phase peptide synthesis and as a structural motif in the design of peptidomimetics to disrupt protein-protein interactions.
A Foundational Building Block in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) remains the cornerstone of creating therapeutic peptides. This compound serves as a valuable building block in this process, allowing for the precise incorporation of the Asp-Leu motif into a growing peptide chain.[7] The presence of this dipeptide can influence the final conformation and biological activity of the synthesized peptide.
Experimental Workflow: Solid-Phase Peptide Synthesis Incorporating this compound
Caption: Workflow for Solid-Phase Peptide Synthesis.
A Scaffold for Peptidomimetics Targeting Protein-Protein Interactions
Protein-protein interactions (PPIs) are fundamental to cellular processes and their dysregulation is often implicated in disease.[9][10] However, the large, flat interfaces of PPIs make them challenging targets for traditional small molecules.[9] Peptidomimetics, which mimic the structure of peptides but with modified backbones for improved stability and cell permeability, offer a promising approach to targeting PPIs.[10]
The Asp-Leu motif present in this compound can serve as a starting point for designing peptidomimetics. The carboxylic acid group of aspartic acid can engage in electrostatic interactions with positively charged residues (e.g., lysine, arginine) at the PPI interface, while the hydrophobic leucine side chain can fit into hydrophobic pockets.[11]
Conceptual Design of a Peptidomimetic based on this compound
Caption: Peptidomimetic Design Strategy.
Experimental Protocol: In Vitro Assessment of a Dipeptide-Based PPI Inhibitor
To provide a practical context for the application of dipeptide-based compounds, this section outlines a detailed protocol for assessing the inhibitory activity of a candidate molecule against a target PPI using a Fluorescence Resonance Energy Transfer (FRET) assay.
Principle of the FRET-Based PPI Assay
FRET is a distance-dependent interaction between two fluorophores, a donor and an acceptor. When the two fluorophores are in close proximity (typically <10 nm), excitation of the donor can lead to energy transfer to the acceptor, resulting in acceptor emission. In the context of a PPI, one protein is labeled with the donor fluorophore and the other with the acceptor. Inhibition of the PPI by a dipeptide-based compound will lead to a decrease in the FRET signal.
Step-by-Step Methodology
Materials:
-
Purified, fluorescently labeled proteins (Protein A-Donor, Protein B-Acceptor)
-
Dipeptide-based inhibitor stock solution (e.g., in DMSO)
-
Assay buffer (e.g., PBS with 0.01% Tween-20)
-
384-well black, flat-bottom microplates
-
Microplate reader with FRET capabilities
Procedure:
-
Compound Dilution:
-
Prepare a serial dilution of the dipeptide-based inhibitor in the assay buffer. A typical starting concentration range would be from 100 µM down to 1 nM.
-
Include a vehicle control (DMSO in assay buffer) and a positive control (a known inhibitor, if available).
-
-
Protein Preparation:
-
Dilute the fluorescently labeled proteins (Protein A-Donor and Protein B-Acceptor) to their optimal working concentrations in the assay buffer. These concentrations should be predetermined through titration experiments.
-
-
Assay Plate Preparation:
-
Add 5 µL of the diluted compound or control to the appropriate wells of the 384-well plate.
-
Add 10 µL of the diluted Protein A-Donor to all wells.
-
Add 10 µL of the diluted Protein B-Acceptor to all wells.
-
The final assay volume will be 25 µL.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence intensity on a microplate reader using the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
-
Typically, two readings are taken:
-
Donor emission upon donor excitation.
-
Acceptor emission upon donor excitation (the FRET signal).
-
-
-
Data Analysis:
-
Calculate the FRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to the vehicle control (100% activity) and a control with no acceptor protein (0% activity).
-
Plot the normalized FRET signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation: Representative IC50 Data for Dipeptide-Based Inhibitors
| Compound ID | Dipeptide Scaffold | Modifications | IC50 (µM) |
| DP-001 | This compound | None | > 100 |
| DP-002 | This compound | N-methylation of peptide bond | 25.4 |
| DP-003 | This compound | Leucine replaced with Cyclohexylalanine | 12.8 |
| DP-004 | This compound | N-methylation and Cyclohexylalanine | 1.5 |
Conclusion and Future Perspectives
This compound represents a valuable and versatile tool in the drug discovery arsenal. While its direct therapeutic applications may be limited, its role as a key synthetic intermediate and a foundational scaffold for the design of sophisticated peptidomimetics is undeniable.[7] As our understanding of the intricacies of PPIs deepens, the rational design of molecules that can modulate these interactions will become increasingly important. Dipeptides like this compound, with their inherent drug-like properties and chemical tractability, are poised to play a significant role in the development of the next generation of targeted therapeutics. The continued exploration of dipeptide chemical space, coupled with advanced screening and synthetic methodologies, will undoubtedly unlock new avenues for treating a wide range of diseases.
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- 8. This compound | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Targeting protein-protein interaction by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Systematic Targeting of Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Capturing Protein-Protein Interactions with Acidic Amino Acids Reactive Cross-Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide: H-Asp(Leu-OH)-OH as a Core Building Block for Peptidomimetics
Abstract
Peptidomimetics represent a pivotal evolution in drug discovery, offering the therapeutic potential of peptides while overcoming their inherent limitations such as poor metabolic stability and low bioavailability. A key strategy in the design of effective peptidomimetics is the incorporation of non-canonical amino acids and specialized building blocks that impart desirable structural and functional properties.[1] This guide provides a comprehensive technical overview of H-Asp(Leu-OH)-OH, a dipeptide derivative, as a versatile building block in the synthesis of sophisticated peptidomimetics. We will delve into its unique structural attributes, the rationale for its use, detailed synthetic protocols for its incorporation, and its application in creating targeted therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced building blocks in their peptidomimetic design strategies.
Introduction: The Rationale for this compound in Peptidomimetic Design
The quest for novel therapeutics often leads to the exploration of molecules that can mimic the biological activity of natural peptides with enhanced pharmacological properties. This compound, also known as β-Asp-Leu, is a dipeptide composed of L-aspartic acid and L-leucine.[2][3] Its significance as a building block for peptidomimetics stems from several key features:
-
Structural Rigidity and Conformational Control: The linkage between the β-carboxyl group of aspartic acid and the amino group of leucine introduces a unique conformational constraint compared to a standard α-peptide bond. This altered backbone geometry can pre-organize the peptidomimetic into a specific bioactive conformation, potentially increasing receptor affinity and selectivity.
-
Enhanced Stability: The non-natural β-peptide bond can confer resistance to enzymatic degradation by proteases, a major hurdle in the therapeutic application of natural peptides.[4] This enhanced stability can lead to a longer plasma half-life and improved bioavailability.
-
Modulation of Physicochemical Properties: The presence of a free carboxylic acid on the aspartic acid residue and the hydrophobic isobutyl side chain of leucine allows for fine-tuning of the overall polarity and lipophilicity of the resulting peptidomimetic. This is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
-
Versatility in Synthesis: this compound is compatible with standard solid-phase peptide synthesis (SPPS) and solution-phase methodologies, making it a readily integrable component in diverse synthetic workflows.[5]
This guide will explore the practical aspects of utilizing this compound, providing both the theoretical underpinnings and actionable protocols for its successful implementation in peptidomimetic drug discovery programs.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its effective application. The key properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C10H18N2O5 | [3][5] |
| Molecular Weight | 246.26 g/mol | [3][5] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 143 - 146°C (decomposes) | [2] |
| Solubility | Slightly soluble in water and methanol | [2] |
| Storage Conditions | ≤ -10 °C, hygroscopic | [2][5] |
| IUPAC Name | (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | [3] |
| CAS Number | 14650-26-1 | [5] |
Synthesis and Incorporation of this compound into Peptidomimetics
The integration of this compound into a peptide sequence is most efficiently achieved using solid-phase peptide synthesis (SPPS). The following sections provide a detailed workflow and protocol for this process.
Strategic Considerations for SPPS
The choice of protecting groups is critical for a successful synthesis. The most common strategy for incorporating this compound is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach.[6] In this scheme:
-
The α-amino group of the incoming amino acids is protected with the base-labile Fmoc group.
-
The side chains of trifunctional amino acids, including the free carboxyl group of the aspartic acid residue in this compound, are protected with acid-labile groups such as tert-butyl (tBu).
Experimental Workflow for SPPS Incorporation
The general workflow for incorporating this compound into a growing peptide chain on a solid support is depicted below. This process involves iterative cycles of deprotection and coupling.
Caption: General workflow for solid-phase peptide synthesis (SPPS).
Detailed Step-by-Step Protocol for a Single Coupling Cycle
This protocol outlines the manual SPPS of a dipeptide as an example, illustrating the incorporation of this compound.
Materials:
-
Wang resin pre-loaded with the C-terminal amino acid (e.g., Fmoc-Gly-Wang resin)
-
Fmoc-protected this compound (with appropriate side-chain protection for the Asp carboxyl group, e.g., OtBu)
-
Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
Coupling reagents:
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvents: Methanol (MeOH)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Fmoc-Gly-Wang resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the deprotection solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the addition of the deprotection solution and agitate for 15 minutes.
-
Drain the solution.
-
-
Washing: Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times) to remove residual piperidine and byproducts.
-
Coupling of Fmoc-H-Asp(OtBu)-Leu-OH:
-
In a separate vial, dissolve Fmoc-H-Asp(OtBu)-Leu-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.
-
Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Self-Validation: To ensure complete coupling, perform a Kaiser test. A negative result (beads remain yellow) indicates a successful reaction.
-
-
Washing: Wash the resin with DMF (3 times), DCM (3 times), and MeOH (3 times) to remove excess reagents and byproducts.
-
Chain Elongation (Optional): Repeat steps 2-5 for the subsequent amino acids in the desired sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling, perform a final Fmoc deprotection (step 2).
-
Wash the resin as in step 3.
-
Dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptidomimetic using mass spectrometry (MS) and analytical HPLC.
Applications and Biological Relevance of Asp-Leu Motifs
The Asp-Leu motif is not only a synthetic convenience but also possesses inherent biological relevance, making it an attractive component for peptidomimetic design.
Mimicking Natural Recognition Motifs
Peptide sequences containing Asp and Leu are involved in various biological recognition processes. For instance, the Leu-Asp-Val (LDV) motif is a fibronectin-derived cell-binding domain that can be mimicked in synthetic peptides to promote cell attachment and wound healing.[7][8] By incorporating this compound, researchers can create peptidomimetics that target integrins and other cell surface receptors.
Aspartic Protease Inhibitors
Aspartic proteases are a class of enzymes implicated in a range of diseases, including hypertension, Alzheimer's disease, and HIV/AIDS.[9][10] The design of inhibitors for these enzymes is a major focus of drug discovery. Peptidomimetics containing Asp residues can serve as transition-state analogs that bind tightly to the active site of aspartic proteases. The structural constraints and enhanced stability provided by the this compound building block can lead to the development of potent and selective inhibitors.
Enhancing Antimicrobial Peptides
The incorporation of non-canonical amino acids is a proven strategy for improving the efficacy and stability of antimicrobial peptides (AMPs).[11][12] The unique structural features of this compound can be exploited to design novel AMPs with enhanced activity against multidrug-resistant bacteria and reduced susceptibility to proteolytic degradation.
Case Study: Design of an Integrin-Targeting Peptidomimetic
To illustrate the practical application of this compound, let's consider the design of a cyclic peptidomimetic targeting an Arg-Gly-Asp (RGD)-binding integrin. The RGD sequence is a well-known cell adhesion motif.[4][13]
Design Rationale:
-
Core Motif: A cyclic peptide scaffold is chosen to provide conformational rigidity and enhance receptor binding affinity.
-
Bioactive Sequence: The RGD sequence will be incorporated to target the integrin.
-
Stabilizing Element: this compound will be incorporated adjacent to the RGD motif. The rationale is that the β-amino acid linkage will induce a specific turn structure, presenting the RGD motif in a favorable conformation for receptor binding while also protecting the peptide from enzymatic degradation near the active site.
Synthetic Strategy:
The synthesis would follow the SPPS protocol described in section 3.3, with the following sequence of couplings on a Rink Amide resin to generate a C-terminally amidated peptide:
-
Fmoc-Gly-OH
-
Fmoc-Asp(OtBu)-OH
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-H-Asp(OtBu)-Leu-OH
-
Fmoc-Ala-OH (as a linker)
After linear assembly, on-resin cyclization would be performed, followed by cleavage and purification.
Caption: Conceptual design of an integrin-targeting cyclic peptidomimetic.
Expected Outcomes:
The resulting peptidomimetic would be evaluated for its binding affinity to the target integrin using techniques like Surface Plasmon Resonance (SPR). Cell adhesion assays would be conducted to assess its biological activity. The stability of the peptidomimetic in human serum would be compared to a control peptide lacking the this compound unit to validate the stabilizing effect of the β-amino acid linkage.
Conclusion
This compound is a powerful and versatile building block for the design and synthesis of advanced peptidomimetics. Its unique structural features provide a means to introduce conformational constraints, enhance proteolytic stability, and modulate the physicochemical properties of peptide-based drug candidates. The compatibility of this compound with standard SPPS protocols allows for its straightforward integration into established drug discovery workflows. As the demand for more sophisticated and effective peptide-based therapeutics continues to grow, the strategic application of specialized building blocks like this compound will be increasingly crucial for success.
References
-
H-β-Asp-Leu-OH. Chem-Impex. Available from: [Link]
-
Gao, S., et al. (2021). Cell-Free Approach for Non-canonical Amino Acids Incorporation Into Polypeptides. Frontiers in Bioengineering and Biotechnology, 9, 706221. Available from: [Link]
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Nickling, J. H., et al. (2022). Antimicrobial Peptides Produced: Non-Canonical Amino Acids l Protocol Preview. JoVE (Journal of Visualized Experiments). Available from: [Link]
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Muttenthaler, M., et al. (2010). Incorporation of non-canonical amino acids. Protein and Cell, 1(10), 891-904. Available from: [Link]
-
Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. (2020). Molecules, 25(21), 5147. Available from: [Link]
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Li, Y., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. Applied and Environmental Microbiology, 88(22), e01301-22. Available from: [Link]
-
(PDF) Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ResearchGate. Available from: [Link]
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This compound | C10H18N2O5 | CID 7016063. PubChem. Available from: [Link]
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Hruby, V. J. (2002). High throughput synthesis of peptides and peptidomimetics. Current Opinion in Chemical Biology, 6(3), 396-401. Available from: [Link]
-
Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Available from: [Link]
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. (2021). Molecules, 26(9), 2753. Available from: [Link]
-
A bioconjugate of Lys and Arg mimics biological activity of the Arg-Gly-Asp peptide sequence. (2006). Journal of Biomedical Materials Research Part A, 78(4), 727-735. Available from: [Link]
-
Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid Derivatives in Biochemistry. (2024). Available from: [Link]
-
Integration of Leu-Asp-Val Cell Attachment Motif into Self-Assembling Peptide Sequences for Nanofibrillar Hydrogel Formation in Wound Healing. (2022). ACS Applied Bio Materials, 5(4), 1645-1656. Available from: [Link]
-
(PDF) Integration of Leu-Asp-Val Cell Attachment Motif into Self-Assembling Peptide Sequences for Nanofibrillar Hydrogel Formation in Wound Healing. ResearchGate. Available from: [Link]
-
Peptidomimetic Drug Design. (2021). Journal of Drug Designing and Research, 3(1), 1-2. Available from: [Link]
-
Peptidomimetics as Potential Anti-Virulence Drugs Against Resistant Bacterial Pathogens. (2022). Frontiers in Microbiology, 13, 856001. Available from: [Link]
-
Biological Activities of Synthetic Polypeptides Containing a Repetitive Core Sequence (Arg-Gly-Asp) of Cell Adhesion Molecules. (1991). Journal of Biomaterials Science, Polymer Edition, 2(2), 111-119. Available from: [Link]
-
Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid in Pharmaceutical Chemistry. (2024). Available from: [Link]
-
Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. (2020). Molecules, 25(18), 4153. Available from: [Link]
-
H-Asp-OH. P3 BioSystems. Available from: [Link]
-
This compound. PubChem. Available from: [Link]
-
Aspartic Peptidase Inhibitors: Implications in Drug Development. (2002). Current Medicinal Chemistry, 9(12), 1119-1135. Available from: [Link]
-
Aspartic Acid in Health and Disease. (2022). Nutrients, 14(18), 3793. Available from: [Link]
-
Design of cyclic and D-amino acids containing peptidomimetics for inhibition of protein-protein interactions of HER2-HER3. (2021). Bioorganic & Medicinal Chemistry, 48, 116405. Available from: [Link]
-
Aspartic proteases in drug discovery. (2007). Current Medicinal Chemistry, 14(3), 261-278. Available from: [Link]
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- 4. A bioconjugate of Lys and Arg mimics biological activity of the Arg-Gly-Asp peptide sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to Investigating the Bioactivity of H-Asp(Leu-OH)-OH Containing Peptides
Abstract
Pseudopeptides, molecules that mimic the structure of natural peptides but contain non-standard linkages, represent a burgeoning field in therapeutic development. Their enhanced stability and potential for novel biological activities make them attractive candidates for drug discovery. This guide focuses on a specific class of pseudopeptides containing the H-Asp(Leu-OH)-OH moiety, also known as β-Asp-Leu[1]. We present a comprehensive framework for researchers, scientists, and drug development professionals, detailing the logical progression from synthesis and characterization to broad-spectrum bioactivity screening and initial mechanism of action studies. This document provides not only step-by-step experimental protocols but also the scientific rationale behind methodological choices, ensuring a robust and self-validating approach to investigation.
Introduction: The Rationale for Investigating this compound Peptides
Peptides are fundamental biological molecules, but their therapeutic use is often hampered by rapid degradation by proteases. Pseudopeptides are designed to overcome this limitation by incorporating modified backbones that resist enzymatic cleavage[2]. The this compound structure, a dipeptide composed of β-aspartic acid and leucine, introduces such a modification. Leucine itself is a critical amino acid known to influence the hydrophobicity and bioactivity of peptides, and its incorporation into novel structures is a promising strategy for enhancing therapeutic potential[3][4].
This guide provides an integrated workflow for the systematic evaluation of these novel compounds. The journey begins with ensuring the purity and identity of the synthetic peptide, transitions to a multi-pronged screening strategy to identify potential bioactivities, and culminates in preliminary studies to unravel the underlying mechanism of action.
Synthesis, Purification, and Characterization: The Foundation of Reliable Data
Garnering meaningful bioactivity data is predicated on starting with a well-characterized compound of high purity. Without this, observed effects cannot be confidently attributed to the target molecule.
Synthesis Strategy: Solid-Phase Peptide Synthesis (SPPS)
SPPS is the workhorse of modern peptide synthesis due to its efficiency and amenability to automation[5]. The core principle involves building the peptide chain sequentially while one end is covalently anchored to an insoluble polymer resin.
Rationale for SPPS:
-
Efficiency: Excess reagents and byproducts are easily removed by simple filtration and washing, driving reactions to completion.
-
Versatility: A vast library of protected amino acids and specialized building blocks, including those needed for pseudopeptides, can be incorporated. While a custom synthesis for the this compound moiety might be required, its integration into an SPPS protocol follows established chemical principles[6].
Purification Protocol: Reversed-Phase HPLC (RP-HPLC)
Crude synthetic peptide mixtures inevitably contain impurities such as deletion sequences, truncated peptides, or byproducts from protecting group cleavage. RP-HPLC is the standard and most effective method for isolating the target peptide.
Protocol: Preparative RP-HPLC
-
Column: C18 stationary phase column. The choice of column dimensions depends on the amount of crude peptide to be purified.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).
-
Solubilization: Dissolve the crude peptide in a minimal amount of Mobile Phase A, with gentle sonication if necessary.
-
Gradient Elution:
-
Inject the dissolved sample onto the column.
-
Run a linear gradient from low %B (e.g., 5% ACN) to high %B (e.g., 95% ACN) over 30-60 minutes. Peptides will elute based on their hydrophobicity.
-
Monitor the elution profile at 214 nm and 280 nm.
-
-
Fraction Collection: Collect fractions corresponding to the major peak, which is typically the target peptide.
-
Analysis & Pooling: Analyze the purity of each collected fraction using analytical RP-HPLC. Pool fractions with >95% purity.
-
Lyophilization: Freeze-dry the pooled, pure fractions to obtain the final peptide as a fluffy white powder.
Analytical Characterization
1. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight (MW) of the synthesized peptide.
-
Method: Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF).
-
Expected Outcome: A peak in the mass spectrum corresponding to the calculated MW of the this compound peptide.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the detailed chemical structure and stereochemistry.
-
Method: 1D (¹H) and 2D (e.g., COSY, HSQC) NMR experiments.
-
Expected Outcome: The resulting spectra should show proton and carbon signals that are consistent with the assigned structure of the pseudopeptide.
A Multi-Pronged Approach to Bioactivity Screening
With a pure, characterized peptide in hand, the investigation into its biological function can begin. A broad screening approach is recommended to uncover potential therapeutic avenues.
Anticancer Activity
Rationale: Peptides can disrupt cancer cell proliferation through various mechanisms, including membrane disruption and interference with signaling pathways. Leucine-rich peptides, in particular, have shown promise in enhancing anticancer effects[3].
Protocol 1: MTT Cell Viability Assay
This assay provides a quantitative measure of cell viability, proliferation, and cytotoxicity. It is a robust, high-throughput method for initial screening.
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- 3. Modification Strategy of D-leucine Residue Addition on a Novel Peptide from Odorrana schmackeri, with Enhanced Bioactivity and In Vivo Efficacy | MDPI [mdpi.com]
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Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of H-Asp(Leu-OH)-OH
Abstract
This document provides a comprehensive, in-depth technical guide for the solid-phase peptide synthesis (SPPS) of the dipeptide H-Asp(Leu-OH)-OH. This dipeptide is a valuable building block in various biochemical and pharmaceutical research applications.[1] The protocol detailed herein utilizes the widely adopted Fmoc/tBu strategy, leveraging the acid-labile 2-Chlorotrityl chloride (2-CTC) resin for the synthesis of the C-terminal carboxylic acid peptide.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for key experimental choices. All protocols are designed to be self-validating, ensuring technical accuracy and reproducibility.
Introduction: The Strategic Synthesis of this compound
Solid-phase peptide synthesis (SPPS), a method pioneered by Bruce Merrifield, has revolutionized the way peptides are constructed.[5] By anchoring the initial amino acid to an insoluble polymer support, SPPS allows for the stepwise addition of subsequent amino acids, with the key advantage of being able to remove excess reagents and by-products through simple filtration and washing.[5][6][7][8] This methodology significantly streamlines the purification process compared to traditional solution-phase synthesis.[5][7]
The target dipeptide, this compound, presents an interesting synthetic challenge due to the bifunctional nature of aspartic acid. A robust protecting group strategy is paramount to prevent side reactions and ensure the correct peptide bond formation. This protocol employs the Fmoc (9-fluorenylmethoxycarbonyl) group for temporary Nα-amino protection and tert-butyl (tBu) esters for the side-chain protection of aspartic acid. The Fmoc/tBu strategy is favored for its mild deprotection conditions, which are orthogonal to the final cleavage from the resin.
The choice of 2-Chlorotrityl chloride (2-CTC) resin is strategic for several reasons. Its high acid lability allows for the cleavage of the final peptide from the support under very mild acidic conditions, which preserves the acid-sensitive side-chain protecting groups if a protected fragment is desired.[3][4][9] Furthermore, the steric bulk of the 2-chlorotrityl group minimizes common side reactions such as diketopiperazine formation, particularly when synthesizing short peptides.[3][9][10]
This application note will guide the user through every critical stage of the synthesis: from resin preparation and initial amino acid loading to coupling, deprotection, cleavage, and final product characterization.
Materials and Reagents
Consistent quality of materials is critical for successful peptide synthesis. Ensure all solvents are of peptide synthesis grade or equivalent purity.
| Reagent/Material | Grade | Recommended Supplier |
| 2-Chlorotrityl chloride resin (100-200 mesh, 1% DVB) | Peptide Synthesis Grade | Aapptec, ChemPep |
| Fmoc-Leu-OH | Peptide Synthesis Grade | Sigma-Aldrich, Bachem |
| Fmoc-Asp(OtBu)-OH | Peptide Synthesis Grade | Sigma-Aldrich, Bachem |
| N,N-Dimethylformamide (DMF) | Anhydrous, Peptide Synthesis Grade | Sigma-Aldrich, Fisher Scientific |
| Dichloromethane (DCM) | Anhydrous, Peptide Synthesis Grade | Sigma-Aldrich, Fisher Scientific |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| N,N'-Diisopropylethylamine (DIEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) | Peptide Synthesis Grade | Aapptec, Bachem |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | Aapptec, Bachem |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | Reagent Grade | Sigma-Aldrich |
| Diethyl ether | Anhydrous, Reagent Grade | Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific |
| Water | HPLC Grade | Fisher Scientific |
Experimental Protocols
The synthesis of this compound is a multi-step process that requires careful execution at each stage. The overall workflow is depicted below.
3.1. Overall Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of this compound.
3.2. Step 1: Resin Preparation and Loading of the First Amino Acid (Fmoc-Leu-OH)
The initial step involves attaching the C-terminal amino acid, Leucine, to the 2-CTC resin. This is achieved via a nucleophilic substitution where the carboxylate of Fmoc-Leu-OH displaces the chloride on the resin.[10]
Protocol:
-
Resin Swelling: Place 1.0 g of 2-Chlorotrityl chloride resin in a reaction vessel. Swell the resin in anhydrous DCM (10 mL/g of resin) for 30-60 minutes with gentle agitation.[11]
-
Amino Acid Solution Preparation: In a separate flask, dissolve Fmoc-Leu-OH (2.0 equivalents relative to resin loading capacity) in anhydrous DCM. Add DIEA (4.0 equivalents) to the solution.
-
Loading Reaction: Drain the DCM from the swollen resin. Add the Fmoc-Leu-OH/DIEA solution to the resin. Agitate the mixture at room temperature for 1-2 hours.[12][13] The reaction progress can be monitored, but a 2-hour reaction time is generally sufficient for high loading.[13]
-
Capping: To cap any unreacted chlorotrityl groups, add methanol (0.8 mL/g of resin) to the vessel and agitate for 30 minutes.[11] This prevents the formation of deletion sequences in subsequent steps.
-
Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Drying: Dry the resin under a high vacuum for several hours.
-
(Optional but Recommended) Determination of Resin Loading: The substitution level can be determined spectrophotometrically. A small, accurately weighed amount of resin (5-10 mg) is treated with 20% piperidine in DMF. The absorbance of the released dibenzofulvene-piperidine adduct is measured at ~301 nm.[10]
3.3. Step 2: Iterative Peptide Elongation
This phase consists of a repeating cycle of Nα-Fmoc deprotection followed by the coupling of the next protected amino acid.
The Fmoc group is removed using a solution of piperidine in DMF.[14][15][16][17][18] This is a base-catalyzed β-elimination reaction.[16]
Caption: The cycle for the removal of the Nα-Fmoc protecting group.
Protocol:
-
Swell the Fmoc-Leu-resin in DMF (10 mL/g) for 30 minutes.
-
Drain the DMF and add a solution of 20% piperidine in DMF (v/v). Agitate for 3 minutes.[14]
-
Drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[14][17]
-
Drain the solution and wash the resin thoroughly with DMF (5-6x) to ensure complete removal of piperidine and the dibenzofulvene adduct.
The next amino acid, Fmoc-Asp(OtBu)-OH, is coupled to the free amine of the resin-bound leucine. HBTU/HOBt is a common and efficient coupling reagent system that minimizes racemization.[19][20][21]
Protocol:
-
Activation: In a separate vessel, dissolve Fmoc-Asp(OtBu)-OH (3.0 eq.), HBTU (2.9 eq.), and HOBt (3.0 eq.) in DMF. Add DIEA (6.0 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected Leu-resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring (Optional): The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (beads remain colorless) indicates a complete reaction.
-
Washing: Drain the coupling solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).
After coupling, the Nα-Fmoc group of the newly added aspartic acid is removed using the same deprotection protocol described in section 3.3.1.
3.4. Step 3: Cleavage and Global Deprotection
The final step is to cleave the dipeptide from the 2-CTC resin and simultaneously remove the tert-butyl (OtBu) side-chain protecting group from the aspartic acid residue. A standard cleavage cocktail containing a strong acid (TFA) and scavengers is used.[3][22]
Cleavage Cocktail (Reagent B):
| Component | Percentage (v/v) | Purpose |
| Trifluoroacetic acid (TFA) | 88% | Cleaves peptide from resin and removes tBu group |
| Phenol | 5% | Scavenger for carbocations |
| Water | 5% | Scavenger for tert-butyl cations[23] |
| Triisopropylsilane (TIS) | 2% | Scavenger for carbocations[24] |
Protocol:
-
Wash the final H-Asp(OtBu)-Leu-resin with DCM (3x) and dry it partially under a stream of nitrogen.
-
Add the freshly prepared cleavage cocktail (e.g., Reagent B) to the resin (10 mL/g of resin).[23][24]
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate into a centrifuge tube.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether (10x the volume of the filtrate).
-
Centrifuge the mixture to pellet the crude peptide. Decant the ether.
-
Wash the peptide pellet with cold diethyl ether (2-3x) to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
Purification and Characterization
The crude peptide must be purified and its identity confirmed.
4.1. Purification by Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for peptide purification.[25][26][27]
Typical Conditions:
-
Column: C18 reversed-phase column (preparative or semi-preparative).
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[27]
-
Gradient: A linear gradient, for example, from 5% to 50% B over 30 minutes. The optimal gradient should be developed using an analytical column first.[27][28]
-
Detection: UV absorbance at 220 nm (for the peptide bond) and 280 nm (if aromatic residues were present).[29]
Procedure:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the solution onto the equilibrated HPLC column.
-
Collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the fractions with the desired purity (>95%).
-
Lyophilize (freeze-dry) the pooled fractions to obtain the final peptide as a white, fluffy powder.[27][29]
4.2. Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Analytical HPLC: To confirm the purity of the lyophilized product.[25][30]
-
Mass Spectrometry (MS): To verify the molecular weight of the dipeptide. Electrospray ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[29][31][32][33][34] The expected monoisotopic mass for C10H18N2O5 is approximately 246.12 g/mol .
Conclusion
This application note provides a detailed and scientifically grounded protocol for the solid-phase synthesis of this compound. By utilizing an Fmoc/tBu strategy with 2-CTC resin, researchers can reliably produce this dipeptide with high purity. The rationale behind the choice of resin, protecting groups, and reagents has been explained to empower users to troubleshoot and adapt the protocol for their specific needs. Adherence to these methodologies will facilitate the successful synthesis of this compound for applications in drug discovery and biochemical research.
References
-
2-Chlorotrityl Chloride Resin. Aapptec Peptides. [Link]
-
Seplife® 2-Chlorotrityl Chloride Resin (2-CTC Resin). Sunresin Life Sciences. [Link]
-
N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. [Link]
-
Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. [Link]
-
Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? National Institutes of Health. [Link]
-
Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]
-
5 Dimensional Structural Characterization of Synthetic Peptides. Scribd. [Link]
-
Methods for Removing the Fmoc Group. ResearchGate. [Link]
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. National Institutes of Health. [Link]
-
Coupling Reagents. Aapptec. [Link]
-
HPLC Analysis and Purification of Peptides. National Institutes of Health. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]
-
HPLC Analysis and Purification of Peptides. ResearchGate. [Link]
-
Loading protocols. Peptideweb.com. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]
- Cleavage of synthetic peptides.
-
Introduction to Peptide Synthesis. National Institutes of Health. [Link]
-
Novabiochem® - Fmoc resin cleavage protocols. Merck Millipore. [Link]
-
A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies. [Link]
-
Advancing sustainable peptide synthesis. Green Chemistry. [Link]
-
Cleavage Cocktail Selection. CDN. [Link]
-
Peptide Purification. AAPPTec. [Link]
-
How do I fully load 2-chlorotrityl chloride resin with an Fmoc-Amino acid for solid-phase peptide synthesis? ResearchGate. [Link]
-
Novabiochem® Coupling reagents. Merck Millipore. [Link]
-
Solid phase synthesis of ω-aspartic thioacid containing peptides. ResearchGate. [Link]
-
Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Agilent. [Link]
-
Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]
-
2-Chlorotrityl chloride resin. Barlos, K. et al. [Link]
-
Methods and protocols of modern solid phase peptide synthesis. Amblard, M. et al. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Coin, I. et al. [Link]
-
Cleavage Cocktails; Reagent B. Aapptec Peptides. [Link]
-
Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... ResearchGate. [Link]
-
This compound. PubChem. [Link]
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- 4. chempep.com [chempep.com]
- 5. jacsdirectory.com [jacsdirectory.com]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
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- 11. chem.uci.edu [chem.uci.edu]
- 12. peptideweb.com [peptideweb.com]
- 13. ks3-cn-beijing.ksyun.com [ks3-cn-beijing.ksyun.com]
- 14. peptide.com [peptide.com]
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- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. peptide.com [peptide.com]
- 20. bachem.com [bachem.com]
- 21. merckmillipore.com [merckmillipore.com]
- 22. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]
- 23. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 24. peptide.com [peptide.com]
- 25. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. peptide.com [peptide.com]
- 28. agilent.com [agilent.com]
- 29. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 30. hplc.eu [hplc.eu]
- 31. scribd.com [scribd.com]
- 32. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 34. Characterization of Synthetic Peptides by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Fmoc-based synthesis using H-Asp(Leu-OH)-OH
< Application Notes & Protocols: A Technical Guide to Fmoc-Based Synthesis Utilizing H-Asp(Leu-OH)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is a foundational technique in peptide research and drug development.[1][2][3][4] However, the synthesis of "difficult sequences," particularly those prone to aggregation, presents significant challenges to yield and purity.[5][6] This guide provides an in-depth exploration of this compound, a specialized pseudoproline dipeptide, as a strategic tool to overcome these obstacles. We will dissect the mechanistic basis of its function, provide detailed, field-proven protocols for its application, and present troubleshooting strategies to empower researchers in the synthesis of complex peptides.
The Challenge of Peptide Aggregation in Fmoc-SPPS
During the stepwise elongation of a peptide chain on a solid support, intermolecular hydrogen bonding can lead to the formation of stable secondary structures, most notably β-sheets.[6][7] This on-resin aggregation can physically obstruct reactive sites, leading to incomplete coupling and deprotection reactions.[8] Sequences rich in hydrophobic and β-branched amino acids (e.g., Val, Ile, Leu) are particularly susceptible to this phenomenon.[6] The consequences of aggregation are significant, resulting in truncated sequences, low yields, and complex purification challenges.[8]
Historically, chemists have employed various strategies to mitigate aggregation, including the use of chaotropic salts, elevated temperatures, and specialized solvent systems.[9] However, the incorporation of structure-disrupting elements, such as pseudoproline dipeptides, has emerged as a highly effective and predictable solution.[7][8][10]
This compound: A Mechanistic Overview
This compound is a dipeptide composed of Aspartic acid and Leucine. While not a traditional pseudoproline in the sense of a serine or threonine-derived oxazolidine, its strategic use can be conceptualized within the broader family of "difficult sequence" reagents. The true pseudoproline dipeptides are derived from serine, threonine, or cysteine residues, which are reversibly protected as oxazolidine or thiazolidine rings.[8] These cyclic structures mimic the kink-inducing properties of proline.[8][10][11][12]
The core principle behind pseudoproline dipeptides is the introduction of a "kink" in the peptide backbone, which disrupts the planarity required for β-sheet formation.[6][8][11][13] This is achieved by favoring a cis-amide bond conformation over the more common trans configuration.[8][10] By preventing aggregation, pseudoprolines enhance the solvation of the growing peptide chain, leading to improved accessibility of the N-terminal amine for subsequent coupling reactions.[8][10] This results in higher coupling efficiency, improved crude peptide purity, and greater overall yield.[8][10][12] The pseudoproline moiety is stable during the standard Fmoc-SPPS cycles but is cleaved under the acidic conditions of the final deprotection step, regenerating the native amino acid residues.[8]
The specific dipeptide, this compound, is particularly useful in disrupting aggregation and has been shown to block the formation of aspartimide side products.[11]
Diagram: Mechanism of Aggregation Disruption
Caption: Mechanism of pseudoproline dipeptides in preventing on-resin aggregation.
Experimental Protocols
The successful incorporation of this compound requires careful consideration of coupling reagents and conditions. The following protocols provide a robust starting point for researchers.
Materials and Reagents
-
Fmoc-deprotected peptide-resin
-
This compound
-
Coupling reagents (e.g., HBTU, HATU, DIC)
-
Additives (e.g., HOBt, OxymaPure)
-
Bases (e.g., DIPEA, 2,4,6-Collidine)
-
Solvents: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Resins: Low-aggregation potential resins like ChemMatrix® or PEG-based resins are recommended.[8]
Recommended Coupling Conditions: A Comparative Overview
The choice of coupling reagent is critical for efficient incorporation of the dipeptide. The following table summarizes common reagents and their typical conditions.
| Coupling Reagent | Activating Additive | Base | Solvent | Typical Coupling Time | Key Considerations |
| HBTU / HCTU | - | DIPEA / Collidine | DMF or NMP | 1 - 2 hours | A 5-fold excess of reagents is commonly used.[13] |
| HATU | - | DIPEA / Collidine | DMF or NMP | 1 - 2 hours | Often more effective for sterically hindered couplings.[13] |
| DIC | OxymaPure / HOBt | - | DMF | 1 - 3 hours | Pre-activation is recommended to minimize side reactions.[13] |
Protocol 1: Coupling with HATU
This protocol is a general guideline for coupling with uronium salt-based reagents.
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF for at least 30 minutes.[14]
-
Activation Solution: In a separate vessel, dissolve this compound (3-5 equivalents) and HATU (3-5 equivalents) in a minimal volume of DMF.[13]
-
Activation: Add DIPEA (6-10 equivalents) to the activation solution and mix thoroughly.[13]
-
Coupling: Immediately add the activated solution to the resin.
-
Reaction: Agitate the reaction vessel for 1-2 hours at room temperature.[15]
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser or TNBS test.[15]
-
Washing: Once the reaction is complete, thoroughly wash the resin with DMF to remove excess reagents.
Protocol 2: Coupling with DIC/OxymaPure
This protocol utilizes a carbodiimide activator, which can be beneficial in reducing racemization.
-
Resin Swelling: Swell the Fmoc-deprotected peptide-resin in DMF.
-
Pre-activation (Recommended):
-
Reaction: Agitate the reaction vessel for 1-3 hours.
-
Monitoring & Washing: As described in Protocol 1.
Diagram: Experimental Workflow for Dipeptide Incorporation
Caption: Workflow for incorporating this compound into a peptide sequence.
Final Cleavage and Deprotection
The pseudoproline moiety is designed to be stable throughout the Fmoc-SPPS cycles but is readily cleaved during the final acidolytic cleavage from the resin.
-
Cleavage Cocktail: A standard TFA-based cleavage cocktail is used. A common formulation is TFA/water/TIS (triisopropylsilane) in a ratio of 95:2.5:2.5.[15]
-
Procedure: The peptide-resin is treated with the cleavage cocktail for 2-3 hours at room temperature. This process simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups, including the regeneration of the native Asp and Leu residues from the dipeptide.
-
Work-up: Following cleavage, the peptide is precipitated with cold ether, centrifuged, and lyophilized.[16]
Quality Control and Analysis
Post-synthesis, it is imperative to verify the purity and identity of the peptide.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary technique for assessing peptide purity.[17][18][19] A reverse-phase C18 column with an acetonitrile/water gradient containing 0.1% TFA is typically employed.[17][19]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, ensuring the correct sequence was assembled.[17][18][20]
-
Amino Acid Analysis (AAA): For determining the net peptide content, quantitative amino acid analysis can be performed.[17][20]
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: If the Kaiser test remains positive after the recommended coupling time, a second coupling can be performed with fresh reagents.[15]
-
Racemization: For residues prone to racemization, using a hindered base like 2,4,6-collidine in place of DIPEA can be beneficial.[13] Coupling reagents based on OxymaPure or HOAt (like HATU) generally exhibit lower rates of racemization.[13]
-
Strategic Placement: For optimal results, insert pseudoproline dipeptides before hydrophobic regions.[8][11] It is generally recommended to have a spacing of 5-6 amino acids between pseudoproline units or between a pseudoproline and a proline residue.[11]
Conclusion
The strategic incorporation of specialized dipeptides like this compound is a powerful approach to mitigate on-resin aggregation during Fmoc-SPPS. By disrupting the formation of deleterious secondary structures, these building blocks significantly enhance coupling efficiencies, leading to higher purity and yield of the final peptide product. This technical guide provides a comprehensive framework, from mechanistic understanding to practical application, empowering researchers to tackle the synthesis of challenging peptide sequences with greater success.
References
-
Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-56. Retrieved from [Link]
-
Wikipedia. (2023, November 15). Pseudoproline. Retrieved from [Link]
-
International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]
-
Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Mechanism of Peptide Purity Analysis. Retrieved from [Link]
-
Aapptec Peptides. (2019, November 15). Pseudoproline Dipeptides. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (2015, March 3). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]
-
Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Retrieved from [Link]
-
ResearchGate. (n.d.). Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Greening the synthesis of peptide therapeutics: an industrial perspective. Retrieved from [Link]
-
Activotec. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]
-
ACS Publications. (2025, November 5). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Pseudoproline Dipeptides Archives. Retrieved from [Link]
-
ChemRxiv. (n.d.). Improved acylation of pseudoproline: masked threonine in flow peptide chemistry. Retrieved from [Link]
-
UCI Department of Chemistry. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
TUprints. (n.d.). Aqueous solid-phase peptide synthesis (ASPPS). Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... Retrieved from [Link]
-
Royal Society of Chemistry. (2022, January 7). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved from [Link]
-
ResearchGate. (2024, December 24). (PDF) Green solvents and Safe Reagents in SPPS taking advantage of induction heating and automation: synthesis and HPLC-free purification of difficult sequences. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
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- 12. Pseudoproline Dipeptides Archives - Peptide Synthesizers & Custom Peptide Synthesis | Activotec [activotec.com]
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- 20. biosynth.com [biosynth.com]
Coupling methods for H-Asp(Leu-OH)-OH in SPPS
Application Note & Protocol
Topic: Strategic Coupling of H-Asp(Leu-OH)-OH in Solid-Phase Peptide Synthesis (SPPS): A Guide to Overcoming Aspartimide Formation and Side-Chain Reactivity
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The incorporation of dipeptide units bearing reactive side chains, such as this compound, into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) presents a dual challenge. Firstly, the aspartic acid residue is notoriously susceptible to base-catalyzed aspartimide formation, a side reaction that compromises peptide purity and yield.[1][2][3] Secondly, the unprotected carboxyl group on the leucine side chain precludes direct use in standard SPPS protocols due to non-specific activation and potential for chain branching or polymerization. This guide provides a comprehensive analysis of these challenges and outlines a robust, field-proven strategy centered on the synthesis of a selectively protected dipeptide building block. We present detailed protocols for both the synthesis of this building block and its subsequent efficient coupling in automated or manual Fmoc-SPPS, ensuring high fidelity and final product purity.
The Core Challenges: A Mechanistic Perspective
Aspartimide Formation: The Persistent Hurdle
During Fmoc-SPPS, the repeated exposure to a base (typically piperidine) for Nα-deprotection creates conditions ripe for aspartimide formation.[3] This intramolecular cyclization occurs when the backbone amide nitrogen following the Asp residue attacks the side-chain carbonyl group.[2] This reaction is particularly prevalent in sequences like Asp-Gly, Asp-Asn, and Asp-Ser due to minimal steric hindrance.[2][3]
The resulting succinimide ring is unstable and can lead to three detrimental outcomes:
-
α-to-β Peptide Rearrangement: Hydrolysis of the aspartimide ring can generate a mixture of the desired α-aspartyl peptide and an isomeric β-aspartyl peptide, where the peptide chain continues from the side-chain carboxyl.[1][2]
-
Racemization: The α-carbon of the aspartimide intermediate is prone to epimerization, leading to a mix of D- and L-isomers in the final product.[3]
-
Piperidine Adducts: The nucleophilic piperidine can attack the imide to form α- and β-piperidide adducts.[1]
These byproducts are often difficult, if not impossible, to separate from the target peptide by standard HPLC, as they can have nearly identical retention times and the same mass.[3]
Caption: Aspartimide formation pathway during Fmoc-SPPS.
The Unprotected Side-Chain Carboxyl Group
Standard SPPS relies on the selective activation of the C-terminal carboxyl group of the incoming Nα-protected amino acid.[4][5] Common coupling reagents like HATU, HBTU, or DIC activate carboxylic acids to form highly reactive esters or anhydrides, facilitating nucleophilic attack by the deprotected N-terminal amine of the resin-bound peptide.[6]
Attempting to couple this compound directly would result in the non-selective activation of both the aspartic acid's α-carboxyl and the leucine's side-chain carboxyl. This leads to a cascade of undesirable side reactions, including:
-
Incorrect Linkage: Formation of a peptide bond through the leucine side chain.
-
Dimerization/Polymerization: The dipeptide could react with itself, forming dimers or oligomers in solution before coupling to the resin.
-
Resin Cross-linking: A single dipeptide unit could potentially couple to two different peptide chains on the resin.
This necessitates a protection strategy for the leucine's carboxyl group that is orthogonal to the Fmoc/tBu strategy used for the main peptide chain.[7][8]
The Strategic Solution: A Protected Dipeptide Building Block
The only reliable method to incorporate this compound is to first synthesize a protected version of the dipeptide in solution. This building block is designed for seamless integration into a standard Fmoc-SPPS workflow. A recommended structure is Fmoc-Asp(OtBu)-Leu-OH .
-
Fmoc on Asp N-terminus: Provides the temporary Nα-protection compatible with standard SPPS cycles.[4]
-
tBu on Asp side-chain: The tert-butyl ester is the standard, acid-labile protecting group that prevents aspartimide formation and is removed during the final TFA cleavage.[7][8] For sequences at extremely high risk of aspartimide formation, more robust protecting groups like 3-methyl-pent-3-yl ester (OMpe) or 3,5-dimethyl-phenacyl (OBno) can be considered.
-
OH on Leu C-terminus: The free carboxyl group on the leucine is now the only carboxyl group that will be activated during the SPPS coupling step.
This building block effectively transforms the complex dipeptide into a pseudo-amino acid that can be coupled with high fidelity.
Caption: Overcoming challenges via a protected building block.
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Fmoc-Asp(OtBu)-Leu-OH
This protocol describes the coupling of Fmoc-Asp(OtBu)-OH to H-Leu-OH in solution. Note: For applications requiring later, selective side-chain modification, H-Leu-OAllyl could be used instead of H-Leu-OH, yielding a dipeptide with an orthogonally protected C-terminus.[9]
Materials:
-
Fmoc-Asp(OtBu)-OH
-
H-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)[6]
-
OxymaPure® (Ethyl cyano(hydroxyimino)acetate)[10]
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
1M HCl, 5% NaHCO₃, Saturated NaCl (Brine) solutions
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolution: In a round-bottom flask, dissolve H-Leu-OH (1.0 eq) in DMF.
-
Activation: In a separate flask, dissolve Fmoc-Asp(OtBu)-OH (1.05 eq) and OxymaPure® (1.1 eq) in DMF. Cool the solution to 0 °C in an ice bath.
-
Coupling Initiation: Add DIC (1.1 eq) dropwise to the Fmoc-Asp(OtBu)-OH/Oxyma solution. Stir at 0 °C for 20 minutes. A white precipitate of diisopropylurea (DIU) may form.
-
Reaction: Add the activated Fmoc-Asp(OtBu)-OH solution to the H-Leu-OH solution. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
-
Workup:
-
Filter off the DIU precipitate.
-
Dilute the filtrate with EtOAc.
-
Wash the organic layer sequentially with 1M HCl (2x), 5% NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash chromatography or recrystallization from an appropriate solvent system (e.g., EtOAc/Hexanes) to yield pure Fmoc-Asp(OtBu)-Leu-OH as a white solid.
-
Characterization: Confirm identity and purity via LC-MS and NMR.
Protocol 2: Solid-Phase Coupling of Fmoc-Asp(OtBu)-Leu-OH
This protocol details the incorporation of the synthesized dipeptide building block into a growing peptide chain on a solid support.
Materials:
-
Fmoc-deprotected peptide-resin
-
Fmoc-Asp(OtBu)-Leu-OH (synthesized in Protocol 1)
-
Coupling Reagent: HATU or HBTU[6]
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Washing Solvents: DMF, DCM
-
Kaiser Test Kit (for monitoring)
Procedure:
-
Resin Preparation: Start with a pre-swelled, Nα-Fmoc deprotected peptide-resin in a reaction vessel.[11][12]
-
Activation Solution Preparation: In a separate vial, dissolve Fmoc-Asp(OtBu)-Leu-OH (3.0 eq relative to resin loading), HATU (2.9 eq), and DIPEA (6.0 eq) in DMF. Mix for 1-2 minutes to pre-activate.
-
Coupling Reaction: Add the activation solution to the resin. Agitate the mixture at room temperature for 1-2 hours. Due to the bulky nature of the dipeptide, a longer coupling time or double coupling may be necessary.
-
Monitoring: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), extend the coupling time or repeat the coupling step.
-
Washing: Once coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.[13]
-
Continuation: The resin is now ready for the next Fmoc deprotection and coupling cycle.
Data & Comparison of Coupling Reagents
The choice of coupling reagent is critical for efficiently incorporating a sterically hindered building block like a dipeptide.
| Coupling Reagent | Class | Activation Mechanism | Pros | Cons |
| HATU | Aminium Salt | Forms highly reactive OAt esters[6] | Extremely fast and efficient, especially for hindered couplings; low racemization risk[6][14] | Higher cost; can cause guanidinylation of the N-terminus if activation is slow |
| HBTU/TBTU | Aminium Salt | Forms OBt esters | Robust, widely used, and effective for most couplings[5][15] | Less reactive than HATU for difficult sequences; benzotriazole derivatives pose safety concerns[10][16] |
| DIC/Oxyma | Carbodiimide | Forms O-acylisourea intermediate, trapped by Oxyma[6][17] | Cost-effective; byproduct (DIU) is soluble in most organic solvents[6]; Oxyma is a safer alternative to HOBt[10] | Generally slower than aminium salt reagents; may require longer coupling times |
| PyBOP | Phosphonium Salt | Forms OBt esters | High solubility in DMF; no risk of N-terminal guanidinylation[5] | Byproducts can be more difficult to wash away completely |
Recommendation: For coupling the Fmoc-Asp(OtBu)-Leu-OH dipeptide, HATU is the preferred reagent due to its superior reactivity, which helps overcome the steric hindrance of the building block and ensures a high coupling efficiency.
Final Cleavage and Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups (including the OtBu from the Asp residue) are removed simultaneously.
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A common general-purpose cocktail is Reagent K : TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5 v/v).[11] Scavengers are critical to capture the reactive carbocations generated from the cleavage of tBu groups and prevent re-attachment to sensitive residues like Trp or Met.[18]
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by RP-HPLC.
References
-
Lauer-Fields, J. et al. (2009). Aspartimide formation in Fmoc-based solid-phase peptide synthesis. Journal of Peptide Science. Available at: [Link]
-
Škrobar, F. et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science. Available at: [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
CEM Corporation. (2023). SPPS Reagents Explained: A Complete Guide. YouTube. Available at: [Link]
-
GenScript. (n.d.). Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis. GenScript. Available at: [Link]
-
DilunBio. (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. Available at: [Link]
-
Bio-synthesis. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-synthesis. Available at: [Link]
-
PChem. (n.d.). Minimal Protection Strategies for SPPS. PChem. Available at: [Link]
-
ResearchGate. (2018). Preparation of 'side-chain-to-side-chain' cyclic peptides by Allyl and Alloc strategy: potential for library synthesis. ResearchGate. Available at: [Link]
-
AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2020). Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Fochi, M. et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. ChemSusChem. Available at: [Link]
-
Biomatik. (2022). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik. Available at: [Link]
-
Reddit. (2018). Solid Phase Synthesis-- What are the major problems in the lab?. r/Biochemistry. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2020). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... ResearchGate. Available at: [Link]
-
Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Mesa Labs. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). The Royal Society of Chemistry. Available at: [Link]
-
Biron, E., & G. Guichard. (2014). Methods and protocols of modern solid phase peptide synthesis. In: Peptide Synthesis. Methods in Molecular Biology, vol 1146. Humana Press, New York, NY. Available at: [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. media.iris-biotech.de [media.iris-biotech.de]
- 4. m.youtube.com [m.youtube.com]
- 5. bachem.com [bachem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. alfachemic.com [alfachemic.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. rsc.org [rsc.org]
- 14. peptide.com [peptide.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. biomatik.com [biomatik.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. drivehq.com [drivehq.com]
H-Asp(Leu-OH)-OH incorporation into a peptide sequence
Application Note & Protocol
Strategic Incorporation of the β-Aspartyl-Leucine Moiety into Peptide Sequences
Abstract
The incorporation of non-canonical amino acid structures is a cornerstone of modern peptide-based drug development, offering pathways to enhanced proteolytic stability, refined conformational properties, and novel biological activities. The β-Aspartyl-Leucine [H-Asp(Leu-OH)-OH] moiety introduces a unique β-peptide linkage into a peptide backbone. This guide provides a comprehensive framework for researchers, detailing the strategic considerations and step-by-step protocols for incorporating this dipeptide unit into a target sequence using Solid-Phase Peptide Synthesis (SPPS). We address the critical need for an orthogonal protection strategy, present detailed protocols for coupling and cleavage, and offer a guide to troubleshooting common challenges.
The this compound Building Block: A Structural Overview
This compound, systematically named (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid, is a dipeptide wherein the β-carboxyl group of an L-aspartic acid residue forms a peptide bond with the α-amino group of an L-leucine residue.[1] This non-standard linkage is the defining feature of this building block and is of significant interest in peptidomimetic design and drug development.[2]
The raw this compound molecule possesses multiple reactive sites: a primary α-amino group on the Asp residue and two carboxylic acid groups (the α-carboxyl of Asp and the α-carboxyl of Leu). Direct use in standard stepwise SPPS is not feasible due to the lack of orthogonal protecting groups, which would lead to uncontrolled polymerization and side reactions.
Therefore, successful incorporation requires the use of a pre-formed, appropriately protected dipeptide building block, such as Fmoc-Asp(OtBu)-Leu-OH . This derivative protects the N-terminus with a base-labile Fmoc group and the Asp side-chain carboxyl with an acid-labile tert-butyl (tBu) group, leaving the C-terminal carboxyl of Leucine available for activation and coupling.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (2S)-2-[[(3S)-3-amino-3-carboxypropanoyl]amino]-4-methylpentanoic acid | [1] |
| Molecular Formula | C₁₀H₁₈N₂O₅ | [1][2] |
| Molecular Weight | 246.26 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Storage Temperature | ≤ -10 °C | [2][3] |
Protocol for Incorporation via Fmoc-Based SPPS
This protocol outlines the manual solid-phase synthesis of a peptide containing the β-Asp-Leu moiety using the Fmoc-Asp(OtBu)-Leu-OH building block. The widely used Fmoc/tBu orthogonal strategy forms the basis of this procedure, ensuring that the Nα-amino protection is removed with a mild base while side-chain protecting groups are removed concurrently with resin cleavage by strong acid.[4][5]
Experimental Workflow for SPPS Incorporation
Caption: SPPS workflow for incorporating the protected β-Asp-Leu dipeptide.
Materials and Reagents
-
Resin: Rink Amide or Wang resin (loading: 0.3-0.7 mmol/g).
-
Protected Amino Acids: Standard Fmoc-Xxx(PG)-OH derivatives.
-
Special Dipeptide: Fmoc-Asp(OtBu)-Leu-OH.
-
Deprotection Solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF).
-
Solvents: DMF, dichloromethane (DCM), isopropanol (IPA).
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6]
-
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.
-
Washing Solutions: DMF, DCM.
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / Water / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v).
-
Precipitation Solvent: Cold diethyl ether.
Step-by-Step Protocol
1. Resin Swelling and Preparation:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to swell the resin for at least 30 minutes with gentle agitation.
-
Drain the DMF.
2. Initial Peptide Chain Elongation (Amino Acids C-terminal to the Dipeptide):
-
Fmoc Deprotection: Add the 20% piperidine/DMF solution to the resin. Agitate for 5 minutes, drain, and repeat with fresh solution for 10-15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the next Fmoc-amino acid (3-5 eq.), HATU (2.9-4.9 eq.), and DIPEA (6-10 eq.) in DMF.
-
Allow this activation mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Monitoring: Perform a qualitative Kaiser test on a few resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If positive (blue beads), repeat the coupling step.
-
Washing: Drain the coupling solution and wash the resin with DMF (5x) and DCM (3x).
-
Repeat steps 1-5 for each amino acid until you reach the position for the dipeptide incorporation.
3. Incorporation of Fmoc-Asp(OtBu)-Leu-OH:
-
Perform the Fmoc deprotection on the N-terminal amino acid of the growing peptide chain as described in step 2.1.
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-Leu-OH (2-3 eq.), HATU (1.9-2.9 eq.), and DIPEA (4-6 eq.) in a minimal amount of DMF. The use of HATU is recommended as it is highly efficient, especially for coupling hindered building blocks or potentially difficult sequences.
-
Add the activated dipeptide solution to the resin and agitate for 2-4 hours. Due to the bulkier nature of the dipeptide, a longer coupling time may be required.[7]
-
Monitor the reaction using the Kaiser test. If the coupling is sluggish, consider an overnight reaction or a second coupling (double coupling).
-
Once coupling is complete, drain the solution and wash the resin extensively with DMF (5x) and DCM (3x).
4. Completion of Peptide Synthesis:
-
Continue elongating the peptide chain by repeating the standard SPPS cycle (step 2) for all remaining amino acids.
5. Final Cleavage and Deprotection:
-
After the final amino acid has been coupled, perform a final Fmoc deprotection.
-
Wash the peptide-resin thoroughly with DMF, then DCM, and dry it under vacuum for at least 1 hour.
-
Add the chilled cleavage cocktail (e.g., Reagent K, ~10 mL per gram of resin) to the dry resin in a well-ventilated fume hood.[8]
-
Agitate the mixture for 2-4 hours at room temperature.
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether (10-fold excess).
-
A white precipitate of the crude peptide should form. Centrifuge to pellet the peptide.
-
Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under vacuum.
Characterization and Quality Control
Thorough analysis is critical to confirm the identity and purity of the final peptide.[9]
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Used to assess the purity of the crude and purified peptide. The presence of a major peak at the expected retention time indicates a successful synthesis. Common impurities include deletion sequences (from incomplete coupling) or truncated peptides.[10]
-
Mass Spectrometry (MS): Essential for confirming the molecular weight of the desired peptide. Techniques like ESI-MS or MALDI-TOF provide an accurate mass measurement that should match the calculated theoretical mass.[11]
Table 2: Example Analytical Data for a Model Peptide
| Analysis | Expected Result | Purpose |
| Analytical RP-HPLC | Single major peak >95% purity | Purity assessment and quantification. |
| Mass Spectrometry | Observed mass matches calculated mass (e.g., [M+H]⁺) | Identity confirmation. |
Troubleshooting Guide
Peptide synthesis can present challenges, including aggregation and side reactions.[12][13]
Troubleshooting Common Issues
Caption: Troubleshooting flowchart for common issues in peptide synthesis.
Key Considerations:
-
Incomplete Coupling of the Dipeptide: This is the most likely challenge due to the steric bulk of the dipeptide. Proactive measures such as using HATU and extending the coupling time are highly recommended.[7]
-
Aspartimide Formation: While typically a side reaction for α-Asp residues (especially Asp-Gly or Asp-Ser sequences) under basic Fmoc-deprotection conditions, the impact of the β-linkage on this reaction should be considered.[14] The formation of a succinimide ring is still possible. Adding an acidic additive like 1-hydroxybenzotriazole (HOBt) to the piperidine solution can help suppress this side reaction.[14]
-
Aggregation: Peptides containing hydrophobic residues like Leucine can be prone to aggregation, leading to poor reaction kinetics.[12][15] Using high-swelling resins with lower loading capacities can mitigate this issue.
References
-
This compound Compound Summary . PubChem, National Center for Biotechnology Information. [Link]
-
5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them . Peptides.co.uk. [Link]
-
Side reactions in peptide synthesis: An overview . Bibliomed. [Link]
-
H-Leu-OH.H-Asp-OH.H-Ser-OH Compound Summary . PubChem, National Center for Biotechnology Information. [Link]
-
Greening the synthesis of peptide therapeutics: An industrial perspective . ResearchGate. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis . AAPPTEC. [Link]
-
Introduction to Peptide Synthesis . National Center for Biotechnology Information. [Link]
-
Spps and side reactions in peptide synthesis . Slideshare. [Link]
-
Coupling Reagents . Aapptec. [Link]
-
Novabiochem® Coupling reagents . Merck Millipore. [Link]
-
Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges . Royal Society of Chemistry. [Link]
-
Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids . ACS Publications. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences . Luxembourg Bio Technologies. [Link]
-
Protective group strategies in carbohydrate and peptide chemistry . Scholarly Publications Leiden University. [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups . Nature Communications. [Link]
-
Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... . ResearchGate. [Link]
-
SPPS Reagents Explained: A Complete Guide . CEM Corporation (YouTube). [Link]
-
Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations . Polypeptide. [Link]
-
Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides . Frontiers in Bioengineering and Biotechnology. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media . IRIS. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media . National Center for Biotechnology Information. [Link]
-
Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group . MDPI. [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control . International Journal of Science and Research Archive. [Link]
-
Modern Peptide Drug Analysis: Mass Spec, HOS, and More . BioPharmaSpec. [Link]
-
Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns . Waters Corporation. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory . UCI Department of Chemistry. [Link]
Sources
- 1. This compound | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound CAS#: 14650-26-1 [amp.chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. biosynth.com [biosynth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijsra.net [ijsra.net]
- 10. lcms.cz [lcms.cz]
- 11. biopharmaspec.com [biopharmaspec.com]
- 12. blog.mblintl.com [blog.mblintl.com]
- 13. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 14. peptide.com [peptide.com]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Implementation of H-Asp(Leu-OH)-OH in Automated Solid-Phase Peptide Synthesis
Abstract
The incorporation of aspartic acid residues, particularly when followed by small, flexible amino acids like glycine or serine, is a known challenge in solid-phase peptide synthesis (SPPS) due to the high propensity for aspartimide formation.[1][2][3] This side reaction can lead to impurities that are difficult to separate and can compromise the final peptide's purity and biological activity. The use of pre-formed dipeptide derivatives, such as H-Asp(Leu-OH)-OH, offers a strategic approach to mitigate this problem. This application note provides a comprehensive guide for the effective utilization of this compound in automated peptide synthesizers, detailing the underlying chemical principles, optimized protocols, and troubleshooting strategies.
Introduction: The Challenge of Aspartimide Formation
Aspartimide formation is a base-catalyzed intramolecular cyclization reaction that occurs at the Asp-Xxx peptide bond.[1][4] The side-chain carboxyl group of aspartic acid attacks the backbone carbonyl, forming a succinimide ring.[3] This intermediate can then be hydrolyzed to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, which are often difficult to distinguish and separate by standard purification techniques like reverse-phase HPLC.[3]
Several factors influence the rate of aspartimide formation, including:
-
The nature of the Xxx residue: Sequences with Asp followed by Gly, Ser, Asn, or His are particularly susceptible.[3]
-
Deprotection conditions: Prolonged exposure to piperidine during Fmoc removal significantly accelerates the reaction.[1][5]
-
Coupling conditions: The choice of coupling reagents and additives can also play a role.
The use of this compound, a dipeptide with a free C-terminal carboxyl group, effectively circumvents the formation of the problematic Asp-Xxx bond during the stepwise elongation of the peptide chain. By incorporating the Asp-Leu dipeptide as a single unit, the susceptible Asp residue is protected until the final cleavage from the resin, thereby minimizing the risk of aspartimide formation.
Chemical Principles and Advantages of this compound
This compound, also known as Aspartyl-Leucine, is a dipeptide where the side chain of Aspartic acid is linked to the N-terminus of Leucine. The key to its utility in SPPS is that the peptide bond between Asp and Leu is already formed. This pre-formed dipeptide is then coupled onto the growing peptide chain as a single unit.
Advantages:
-
Reduced Aspartimide Formation: By bypassing the stepwise addition of Asp and then Leu, the primary condition leading to aspartimide formation is avoided.
-
Improved Purity Profiles: Minimizing this major side reaction leads to cleaner crude peptides and simplifies subsequent purification steps.[4]
-
Enhanced Synthesis Efficiency: For sequences known to be problematic, using a dipeptide can save time and resources by avoiding failed or impure syntheses.
Recommended Protocols for Automated Synthesis
The following protocols are designed for standard automated peptide synthesizers utilizing Fmoc/tBu chemistry.[6]
3.1. Preparation of this compound Stock Solution
Proper dissolution is critical for efficient coupling. Due to the presence of two carboxylic acid groups, this compound can sometimes be challenging to dissolve in standard solvents.
Protocol:
-
Weighing: Accurately weigh the required amount of this compound. A 3-5 fold molar excess relative to the resin substitution is recommended.
-
Solvent System: A mixture of Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) (1:1, v/v) is often effective.
-
Dissolution:
-
Add the solvent to the dipeptide.
-
Vortex or sonicate the mixture for 5-10 minutes to ensure complete dissolution.
-
A small amount of a solubilizing agent like Dichloromethane (DCM) can be added if solubility issues persist, but compatibility with the synthesizer's tubing should be confirmed.
-
3.2. Automated Coupling Protocol
This protocol assumes a standard Fmoc-SPPS workflow on an automated synthesizer.[7][8]
Table 1: Optimized Coupling Parameters for this compound
| Parameter | Recommended Condition | Rationale |
| Molar Excess (Dipeptide) | 3-5 equivalents | Ensures the reaction goes to completion. |
| Activation Reagent | HBTU/HCTU or HATU | Provides rapid and efficient activation of the carboxylic acid.[9][10] |
| Base | DIEA (N,N-Diisopropylethylamine) | A non-nucleophilic base that minimizes side reactions. |
| Molar Excess (Activator/Base) | 2.9/5 equivalents (for HBTU/DIEA) | Standard excess to drive the coupling reaction. |
| Solvent | DMF or NMP | Standard polar aprotic solvents for SPPS.[11] |
| Coupling Time | 45-90 minutes | A longer coupling time may be necessary to accommodate the bulkier dipeptide. |
| Double Coupling | Recommended | Performing the coupling step twice ensures maximum incorporation, especially for difficult sequences.[12] |
Step-by-Step Synthesizer Program:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).[13]
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Deliver the pre-activated this compound solution to the reaction vessel. The pre-activation is typically done by mixing the dipeptide, activator (e.g., HBTU), and base (e.g., DIEA) for 2-5 minutes before adding to the resin.
-
Allow the coupling reaction to proceed for the specified time (e.g., 60 minutes).
-
-
Washing: Wash the resin with DMF (3-5 times).
-
(Optional but Recommended) Double Couple: Repeat step 3.
-
Washing: Wash the resin with DMF (3-5 times).
-
Capping (Optional): Acetylate any unreacted amino groups with a solution of acetic anhydride and DIEA in DMF. This is particularly important for long or difficult sequences.
-
Proceed to the next cycle.
Workflow and Reaction Visualization
The following diagrams illustrate the key chemical transformation and the overall workflow.
Caption: Automated synthesis workflow for this compound.
Troubleshooting
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Insufficient excess of dipeptide/reagents.- Poor dissolution of the dipeptide.- Steric hindrance on the resin. | - Increase molar excess to 5-7 equivalents.- Use sonication and a DMF/NMP (1:1) solvent system.- Implement a double coupling strategy. [12] |
| Low Purity of Crude Peptide | - Aspartimide formation at other Asp residues in the sequence.- Side reactions during final cleavage. | - For other Asp residues, consider using orthogonal protection strategies if available.<[14][15]br>- Optimize cleavage cocktail and time. |
| Synthesizer Halts due to Clogging | - Precipitation of the dipeptide in the lines. | - Ensure complete dissolution before starting the synthesis.- Perform regular maintenance and flushing of the synthesizer lines. |
Conclusion
The strategic use of this compound is a highly effective method to mitigate aspartimide formation in automated solid-phase peptide synthesis. By incorporating the Asp-Leu dipeptide as a single unit, researchers can significantly improve the purity of crude peptides containing this challenging sequence. The protocols and recommendations outlined in this application note provide a robust framework for the successful implementation of this technique, leading to higher quality peptides and more reliable research outcomes. Careful attention to dissolution, coupling conditions, and the potential need for double coupling are key to maximizing the benefits of this approach.
References
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.).
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (n.d.).
- Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023, February 6).
- How to prevent aspartimide formation during Microwave-assisted peptide synthesis? (2022, December 18).
- Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025, August 6).
- Technical Support Center: Aspartimide Formation in SPPS. (n.d.). Benchchem.
- Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. (n.d.). Sigma-Aldrich.
- Aspartimide formation during SPPS a Base-promoted aspartimide formation... (n.d.). ResearchGate.
- ASPARTIMIDE FORMATION. (n.d.). Iris Biotech GmbH.
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- Application Note: Solid-Phase Synthesis of H-Leu-Asn-OH. (n.d.). Benchchem.
- Getting Started with Automated Peptide Synthesis Guide. (2025, October 17). PurePep Blog.
- Automated Peptide Synthesizers. (n.d.).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024, June 4). Bachem.
- Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. (n.d.).
- Solid-Phase Peptide Synthesis (SPPS) Technology. (n.d.). CD Formulation.
- Automated Peptide Synthesizers and Glycoprotein Synthesis. (n.d.). ResearchGate.
- Automated Solid-Phase Peptide Synthesis. (n.d.). PubMed.
- Automated Solid-Phase Peptide Synthesis. (n.d.). Semantic Scholar.
- Which strategies do you use for difficult sequences in solid phase synthesis? (2015, March 3).
- SPPS Tips For Success Handout. (n.d.). Mesa Labs.
- Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). The Royal Society of Chemistry.
- Automated Peptide Synthesizers and Glycoprotein Synthesis. (n.d.). PMC - NIH.
- How Is Solid-Phase Peptide Synthesis Automated? (2025, June 13). YouTube.
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 10. bachem.com [bachem.com]
- 11. Solid-Phase Peptide Synthesis (SPPS) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 12. mesalabs.com [mesalabs.com]
- 13. rsc.org [rsc.org]
- 14. biotage.com [biotage.com]
- 15. researchgate.net [researchgate.net]
Cleavage and deprotection of peptides containing H-Asp(Leu-OH)-OH
Application Note & Protocol Guide
Topic: Strategies for the Cleavage and Deprotection of Peptides Containing Aspartic Acid-Leucine Sequences
Audience: Researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS).
Senior Application Scientist: Dr. Gemini
Executive Summary
The synthesis of peptides containing aspartic acid (Asp) presents a persistent and formidable challenge in solid-phase peptide synthesis (SPPS), primarily due to the formation of an aspartimide (Asi) cyclic intermediate. This side reaction is particularly pronounced in sequences such as Asp-Leu and can occur during both the base-catalyzed Fmoc-deprotection cycles and the final acid-catalyzed cleavage from the resin. Aspartimide formation leads to a cascade of undesirable outcomes, including the generation of difficult-to-separate α- and β-aspartyl peptide isomers, racemization at the α-carbon of the Asp residue, and the formation of base adducts, all of which compromise the yield and purity of the target peptide.[1][2]
This guide provides a deep, mechanistically-grounded overview of aspartimide formation and offers detailed, field-proven protocols for the final cleavage and deprotection steps. We will explore how strategic selection of cleavage cocktails, reaction conditions, and analytical follow-up can significantly mitigate the formation of these impurities, ensuring the successful synthesis of high-purity peptides containing the Asp-Leu motif.
The Underlying Challenge: Mechanism of Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction. The propensity for this reaction is highly dependent on the amino acid C-terminal to the Asp residue (in this case, Leucine).[1] While sequences like Asp-Gly are notoriously problematic due to the lack of steric hindrance from glycine, Asp-Leu sequences remain at significant risk.[1]
The reaction proceeds via two primary pathways:
-
Base-Catalyzed (During Synthesis): During the repetitive Fmoc-deprotection steps using piperidine, the backbone amide nitrogen of the residue following Asp (Leucine) can be deprotonated. This deprotonated nitrogen then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Asp side-chain ester (e.g., tert-butyl ester), forming a five-membered succinimide ring.[1][2]
-
Acid-Catalyzed (During Cleavage): During the final cleavage with strong acids like trifluoroacetic acid (TFA), the mechanism is also facilitated, leading to the formation of the same cyclic intermediate.[3]
Once formed, the aspartimide intermediate is unstable. It can be hydrolyzed by water present in the cleavage mixture or attacked by nucleophiles like piperidine (if residual base is present), leading to a mixture of products.[1] This process is problematic because the ring can open in two ways, yielding both the native α-aspartyl peptide and the isomeric β-aspartyl peptide, where the peptide backbone continues from the side-chain carboxyl group.[4][5] Furthermore, the α-carbon of the aspartimide is prone to epimerization under both basic and acidic conditions, resulting in racemization.[2]
Figure 1: Mechanism of Aspartimide Formation and Subsequent Rearrangement.
Pre-emptive Strategies: Minimizing Risk During Synthesis
While this guide focuses on the final cleavage step, the success of this step is heavily influenced by choices made during the synthesis. Briefly, to minimize the accumulation of the aspartimide intermediate before cleavage:
-
Use Sterically Hindered Protecting Groups: Replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with bulkier esters like 3-methylpent-3-yl (Mpe) or 2,3,4-trimethylpent-3-yl (Die) can sterically shield the side-chain carbonyl from nucleophilic attack.[6][7]
-
Modify Fmoc Deprotection Conditions: Reduce the basicity and duration of piperidine exposure.
-
Use 20% piperidine in DMF for shorter times (e.g., 1 + 3 minutes).[8]
-
Additives like 0.1 M hydroxybenzotriazole (HOBt) to the piperidine solution can buffer the basicity and reduce aspartimide formation, though HOBt is an explosive substance in its anhydrous state.[6]
-
Using a weaker base like piperazine can also be effective.[6][8]
-
-
Employ Backbone Protection: The most effective method to completely eliminate aspartimide formation is to use a dipeptide building block where the amide backbone nitrogen is protected, such as with a 2,4-dimethoxybenzyl (Dmb) group.[2][7] This physically prevents the initial deprotonation required for cyclization.
Detailed Protocols for Cleavage and Deprotection
The final cleavage is a critical control point. The goal is to efficiently remove all side-chain protecting groups and cleave the peptide from the resin while minimizing the acid-catalyzed formation of aspartimide.
Pre-Cleavage Resin Preparation
Proper preparation of the peptidyl-resin is essential for a clean and efficient cleavage reaction.
Figure 2: Workflow for Pre-Cleavage Resin Preparation.
Protocol Steps:
-
Place the synthesized peptidyl-resin in a sintered glass funnel or appropriate reaction vessel.
-
Wash the resin thoroughly three times with dichloromethane (DCM) to remove any residual DMF and shrink the resin beads.
-
Perform a final wash with methanol (for polystyrene resins) or diethyl ether to facilitate rapid drying.
-
Dry the resin under a high vacuum for at least 4 hours, preferably overnight, over a desiccant like potassium hydroxide (KOH) pellets. The resin should be a completely dry, free-flowing powder.
Cleavage Cocktail Selection and Protocol
The choice of cleavage cocktail is dictated by the peptide sequence. All cocktails must be freshly prepared immediately before use. For an Asp-Leu containing peptide, temperature control is a critical parameter.
Table 1: Recommended Cleavage Cocktails
| Reagent Name | Composition (v/v or w/v) | Application Notes & Rationale |
|---|---|---|
| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane (TIS) | Suitable for simple peptides without sensitive residues (Cys, Met, Trp). TIS is a scavenger for tert-butyl cations. Phenol helps scavenge other carbocations. Use with caution for Asp-Leu sequences due to high TFA concentration. [9] |
| Reagent K | 82.5% TFA, 5% Water, 5% Phenol, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | The "gold standard" for complex peptides. Thioanisole and EDT are scavengers that protect sensitive residues like Trp, Met, and Cys from alkylation and oxidation. Recommended for most Asp-containing peptides.[9] |
| Low TFA / HFIP | 1% TFA in DCM or Hexafluoroisopropanol (HFIP)/DCM mixtures | Only for cleavage from hyper-acid-labile resins (e.g., 2-chlorotrityl) to yield a fully protected peptide fragment. Not suitable for global deprotection.[10][11] |
| MSA Cocktail | 1.5-2% Methanesulfonic Acid (MSA), TIS, in Formic Acid or DMC | An emerging greener alternative to TFA. Studies have shown reduced aspartimide formation compared to high-concentration TFA cocktails. Requires careful optimization. |
Protocol: Optimized Cleavage Using Reagent K
This protocol is designed to balance efficient deprotection with the suppression of acid-catalyzed aspartimide formation.
Materials:
-
Dry Peptidyl-Resin
-
Reagent K (freshly prepared)
-
Ice bath
-
Chilled diethyl ether
-
Centrifuge tubes
-
Rotary evaporator or nitrogen stream
Step-by-Step Methodology:
-
Place the dry peptidyl-resin (e.g., 50 mg) in a suitable reaction vial.
-
Place the vial in an ice bath and allow it to cool for 10 minutes.
-
Add the pre-chilled Reagent K to the resin. A standard ratio is 10 mL of cocktail per gram of resin. Ensure the resin is fully suspended.
-
Allow the reaction to proceed at room temperature for 2-3 hours . Note: For highly sensitive sequences, conduct a time-course study (e.g., 1, 2, 3 hours) on a small scale to find the optimal time that ensures complete deprotection with minimal side-product formation.
-
Filter the resin through a sintered glass funnel and collect the filtrate containing the cleaved peptide.
-
Wash the resin twice with a small volume of fresh TFA, combining the washes with the initial filtrate.
-
Reduce the volume of the TFA solution to approximately 10% of the original volume using a gentle stream of nitrogen or a rotary evaporator. Caution: Work in a well-ventilated fume hood.
-
Precipitate the crude peptide by adding the concentrated TFA solution dropwise into a centrifuge tube containing vigorously stirred, ice-cold diethyl ether (typically 10-20 times the volume of the TFA concentrate).
-
A white precipitate of the peptide should form. Allow the suspension to stand at -20°C for 30 minutes to maximize precipitation.
-
Pellet the peptide by centrifugation (e.g., 3000 x g for 5 minutes).
-
Carefully decant the ether. Wash the peptide pellet twice more with cold ether, repeating the centrifugation and decanting steps to remove residual scavengers.
-
After the final wash, dry the peptide pellet under a high vacuum to remove all traces of ether. The crude peptide is now ready for analysis and purification.
Post-Cleavage Analysis and Troubleshooting
Analysis:
-
RP-HPLC: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by reverse-phase HPLC. Aspartimide formation will typically result in a cluster of peaks around the main product peak. The α- and β-isomers are often very difficult to resolve chromatographically.[1]
-
Mass Spectrometry (LC-MS): The α- and β-aspartyl isomers are mass-neutral and cannot be distinguished by mass alone. However, MS is crucial for identifying other potential side products, such as piperidide adducts (mass of desired peptide + C₅H₁₀N) or incomplete deprotection.
Troubleshooting Guide:
| Observation (LC-MS Data) | Probable Cause | Recommended Action |
|---|---|---|
| Multiple peaks with identical mass as the target peptide. | Aspartimide formation and subsequent rearrangement into α/β isomers. | 1. Reduce cleavage time and/or temperature. 2. During re-synthesis, use a bulkier Asp protecting group (e.g., Fmoc-Asp(OMpe)-OH).[8] 3. During re-synthesis, modify Fmoc deprotection conditions (e.g., use 5% formic acid or HOBt in piperidine).[8] |
| Low overall yield of crude peptide. | Incomplete cleavage from the resin. | 1. Increase cleavage reaction time to 3-4 hours. 2. Ensure the resin was thoroughly dried before cleavage. |
| Significant peak at [M+85] Da. | Formation of piperidide adducts due to reaction of the aspartimide intermediate with residual piperidine. | 1. Ensure thorough washing of the resin before cleavage. 2. The root cause is still aspartimide formation; address it using the strategies above. |
References
-
Merlino, A., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. Available at: [Link]
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Available at: [Link]
-
St. Fleur, A. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage. Available at: [Link]
-
Michels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. Available at: [Link]
-
Michels, T., et al. (2012). Preventing aspartimide formation during peptide synthesis. AAPPTEC. Available at: [Link]
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ETH Zurich Research Collection. Available at: [Link]
-
Coin, I., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. Available at: [Link]
-
Bode, J. W., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PubMed. Available at: [Link]
-
Li, Y. M., & Tam, J. P. (1995). Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. International Journal of Peptide and Protein Research. Available at: [Link]
-
Merlino, A., et al. (2021). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Albericio, F., et al. (2023). Advancing sustainable peptide synthesis. Green Chemistry. Available at: [Link]
-
Barlos, K., & Gatos, D. (1994). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Journal of the Chemical Society, Chemical Communications. Available at: [Link]
-
Nair, S. (2017). Is cyclization of aspartic acid side chain to aspartimide common in peptide coupling? ResearchGate. Available at: [Link]
Sources
- 1. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.iris-biotech.de [media.iris-biotech.de]
- 3. Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-collection.ethz.ch [research-collection.ethz.ch]
- 6. biotage.com [biotage.com]
- 7. The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. researchgate.net [researchgate.net]
H-Asp(Leu-OH)-OH in the synthesis of therapeutic peptides
Application Note & Protocol Guide
Topic: Managing the H-Asp(Leu-OH)-OH Impurity in the Synthesis of Therapeutic Peptides via Aspartimide Formation
Audience: Researchers, scientists, and drug development professionals.
Part 1: Executive Summary
The synthesis of therapeutic peptides is a cornerstone of modern drug development. However, the presence of process-related impurities poses a significant challenge to achieving the high levels of purity and safety required for clinical applications. One of the most persistent and problematic impurities is this compound, also known as β-Asp-Leu.[1][2] This dipeptide is not typically a desired building block but rather a critical impurity that arises from the intramolecular cyclization of an aspartic acid (Asp) residue, a reaction known as aspartimide (Asi) formation.[3] This side reaction is particularly prevalent during Fmoc-based solid-phase peptide synthesis (SPPS) and can lead to a cascade of hard-to-separate byproducts, including racemized peptides and piperidide adducts, ultimately compromising yield and biological activity.[4]
This guide serves as an in-depth technical resource for understanding the mechanistic underpinnings of aspartimide formation, particularly in Asp-Leu sequences. It provides field-proven strategies and detailed protocols designed to proactively mitigate the formation of the this compound impurity, along with robust analytical methods for its detection and characterization.
Part 2: The Chemistry of a Critical Side Reaction: Aspartimide Formation
The Mechanism: A Base-Catalyzed Intramolecular Reaction
Aspartimide formation is a formidable challenge in Fmoc-SPPS. The reaction is initiated during the Nα-Fmoc deprotection step, which typically uses a 20% solution of piperidine in DMF.[3] The basic conditions facilitate the deprotonation of the backbone amide nitrogen of the amino acid C-terminal to the Asp residue (in this case, Leucine). This deprotonated nitrogen then acts as an internal nucleophile, attacking the carbonyl carbon of the Asp side-chain's β-ester protecting group. This intramolecular attack results in the formation of a five-membered succinimide ring, known as an aspartimide intermediate, and the elimination of the side-chain protecting group.[5]
Consequence: A Cascade of Impurities
The formation of the aspartimide intermediate is the gateway to multiple impurities:
-
β-Aspartyl Peptides (this compound): The aspartimide ring can be opened by nucleophilic attack. Hydrolysis or attack by other nucleophiles can occur at either of the two carbonyl carbons. Attack at the β-carbonyl leads to the formation of the undesired β-aspartyl peptide, this compound, where the peptide backbone continues through the side chain of the Asp residue.[3]
-
α-Aspartyl Peptides (Racemized): Attack at the α-carbonyl regenerates the desired α-aspartyl linkage. However, the aspartimide intermediate is chirally unstable and undergoes rapid racemization. Therefore, the resulting α-aspartyl peptide is often a mix of L- and D-isomers, which are notoriously difficult to separate from the target peptide.
-
Piperidide Adducts: If piperidine, the Fmoc deprotection reagent, acts as the nucleophile, it can open the ring to form α- and β-piperidide adducts, further complicating the purification process.[5]
The propensity for this side reaction is highly dependent on the amino acid following the Asp residue. Sterically unhindered residues like Glycine (Gly) are most susceptible, but other residues including Leucine (Leu), Asparagine (Asn), Arginine (Arg), and Serine (Ser) also create motifs prone to aspartimide formation.[3][5][6]
Caption: Mechanism of base-catalyzed aspartimide formation and subsequent impurity generation.
Part 3: Proactive Mitigation Strategies & Protocols
Preventing aspartimide formation is far more effective than attempting to remove the resulting impurities. Several orthogonal strategies can be employed, ranging from optimizing reaction conditions to utilizing advanced chemical tools.
Strategy 1: Modifying Fmoc Deprotection Conditions
The simplest approach is to alter the conditions of the base-mediated Fmoc removal step to reduce the propensity for backbone amide deprotonation.
-
Causality: Adding a weak acid to the piperidine solution lowers the overall basicity, which disfavors the initial deprotonation event that triggers cyclization. While effective, this can sometimes slow down the Fmoc removal itself, requiring a balance. Using a weaker base like piperazine can also suppress the side reaction.[7]
Protocol 3.1: Acid-Modified Fmoc Deprotection
-
Reagent Preparation: Prepare the deprotection solution: 20% (v/v) piperidine and 0.1 M formic acid in N,N-Dimethylformamide (DMF).
-
Deprotection Step: During the standard SPPS cycle, substitute the standard 20% piperidine/DMF solution with the acid-modified solution.
-
Procedure:
-
Treat the resin-bound peptide with the modified deprotection solution for 5 minutes.
-
Drain the reactor.
-
Treat the resin with a fresh aliquot of the solution for 15 minutes to ensure complete Fmoc removal.
-
-
Washing: Proceed with standard DMF washing steps (5-7 times) before the subsequent coupling reaction.[4]
Strategy 2: Sterically Hindered Side-Chain Protection
A highly effective strategy involves replacing the standard tert-butyl (OtBu) protecting group on the Asp side chain with a bulkier ester that sterically hinders the intramolecular nucleophilic attack.
-
Causality: The increased steric bulk of protecting groups like 3-methylpent-3-yl (OMpe) or 1,1-dioxobenzo[b]thiophene-2-yl)methoxy (OBno) physically obstructs the C-terminal amide nitrogen from achieving the necessary geometry to attack the β-carbonyl carbon.[8] This directly inhibits the rate-limiting step of aspartimide formation.
Table 1: Comparative Efficacy of Asp Side-Chain Protecting Groups
| Protecting Group | Model Peptide Sequence | Aspartimide Formation (%)* | Reference |
|---|---|---|---|
| Fmoc-Asp(OtBu)-OH | VKDGYI | High (~50-60%) | |
| Fmoc-Asp(OMpe)-OH | VKDGYI | Moderate (~10-20%) | |
| Fmoc-Asp(OBno)-OH | VKDGYI | Very Low (<2%) | |
| Fmoc-Asp(CSY)-OH | H-FDGLA-OH | Not Detected | [9][10] |
Note: Values are approximate and based on extended piperidine treatment tests to simulate multiple deprotection cycles.
Strategy 3: Advanced C-C Bond Protection
The most advanced strategies eliminate the ester linkage on the side chain altogether, replacing it with a functional group that is completely stable to the basic conditions of Fmoc-SPPS.
-
Causality: Cyanosulfurylides (CSY) are zwitterionic species that mask the carboxylic acid via a stable C-C bond instead of a base-labile C-O ester bond.[9] This chemical modification completely prevents the intramolecular cyclization mechanism. The CSY group is stable throughout the synthesis and is selectively cleaved at the end using a mild electrophilic halogen source under aqueous conditions.[10][11]
Caption: Comparison of a standard SPPS workflow with an optimized workflow using advanced protecting groups.
Part 4: Analytical Protocols for Detection and Characterization
Robust analytical methods are crucial for identifying and quantifying this compound and other aspartimide-related impurities.
Protocol 4.1: Reversed-Phase HPLC for Impurity Profiling
RP-HPLC is the gold standard for separating the target peptide from its closely related impurities. The β-isomer (this compound) often has a slightly different retention time than the α-isomer.
-
System: An ACQUITY UPLC H-Class Bio system or equivalent.[12]
-
Column: ACQUITY UPLC Peptide BEH C18 Column, 300Å, 1.7 µm, 2.1 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid (or TFA) in Water.
-
Mobile Phase B: 0.1% Formic Acid (or TFA) in Acetonitrile.
-
Column Temperature: 40-60 °C (elevated temperatures can improve peak shape).
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Gradient: Develop a shallow gradient optimized for the specific peptide's hydrophobicity. A typical starting point is a linear gradient of 5-55% Mobile Phase B over 30-45 minutes.
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of 1 mg/mL.[13]
-
Analysis: The this compound impurity, if present, will typically appear as a distinct peak near the main product peak. Co-elution is possible, necessitating orthogonal methods like mass spectrometry.
Protocol 4.2: Mass Spectrometry (MS) for Identity Confirmation
MS is essential to confirm that a peak observed in the HPLC chromatogram corresponds to the this compound impurity.
-
Technique: Couple the HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Verification: The target peptide and its α- and β-isomers are isobaric (they have the identical mass). MS alone cannot differentiate them.
-
LC-MS: The power of LC-MS lies in assigning the correct mass to the chromatographically separated peaks. A peak with the correct mass of the target peptide but a different retention time is a potential isomer impurity.
-
Tandem MS (MS/MS): Fragmentation patterns can sometimes differentiate between α- and β-aspartyl linkages, providing definitive structural evidence.[]
Part 5: Case Study: Mitigating Impurities in the Synthesis of a Teduglutide Analog
Teduglutide, a GLP-2 analog, is a prime example of a therapeutic peptide whose synthesis is challenged by aspartimide formation due to its Asp-Gly and Asp-Asn motifs.[8] The following protocols compare a standard synthesis with an optimized approach.
Protocol 5.1A: Standard SPPS (High Impurity Risk)
-
Resin: Rink Amide resin.
-
Synthesis Strategy: Standard automated Fmoc-SPPS.[15]
-
Aspartic Acid Derivative: Use standard Fmoc-Asp(OtBu)-OH for all Asp residues.
-
Deprotection: Use 20% piperidine in DMF for all Fmoc removal steps.
-
Cleavage: Cleave the final peptide from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.[4]
-
Expected Outcome: The crude peptide will contain a significant percentage of aspartimide-related impurities, including the β-aspartyl isomers, complicating purification and reducing the overall yield of the target peptide.[8]
Protocol 5.1B: Optimized SPPS (Low Impurity Risk)
-
Resin: Rink Amide resin.
-
Synthesis Strategy: Standard automated Fmoc-SPPS.
-
Aspartic Acid Derivative: Substitute Fmoc-Asp(OtBu)-OH with the sterically hindered Fmoc-Asp(OBno)-OH .
-
Deprotection: Use 20% piperidine in DMF.
-
Cleavage: Cleave the final peptide from the resin using a cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2-3 hours.
-
Expected Outcome: The crude peptide will show a dramatic reduction in aspartimide-related byproducts. The target peptide will be the major component, simplifying purification and significantly increasing the isolated yield.
Table 2: Predicted Purity of Crude Teduglutide Analog
| Synthesis Protocol | Aspartic Acid Derivative | Target Peptide Purity (Crude, by HPLC) | Key Impurities |
|---|---|---|---|
| 5.1A (Standard) | Fmoc-Asp(OtBu)-OH | ~45-55% | Aspartimide, α/β isomers, piperidides |
| 5.1B (Optimized) | Fmoc-Asp(OBno)-OH | >70-75% | Deletion sequences, other minor impurities |
Part 6: Conclusion
The formation of the this compound impurity via aspartimide rearrangement is a critical challenge in the synthesis of many therapeutic peptides. It is not merely a matter of reduced yield but a fundamental issue of purity, safety, and process control. A thorough understanding of the underlying chemical mechanism empowers researchers to move from a reactive purification challenge to a proactive mitigation strategy. The most robust approach involves the use of advanced, sterically hindered, or non-ester-based side-chain protecting groups for aspartic acid, such as Fmoc-Asp(OBno)-OH or Fmoc-Asp(CSY)-OH.[9] By integrating these advanced building blocks with optimized synthesis conditions and rigorous analytical oversight, drug development professionals can effectively suppress this problematic side reaction, ensuring the efficient and reliable production of high-purity therapeutic peptides.
Part 7: References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). ChemBioChem. [3][6]
-
Neumann, H., et al. (2020). Preventing aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [9][10][11]
-
Calderon-Celis, F., et al. (2016). Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides--practical aspects of new trialkylcarbinol based protecting groups. Journal of Peptide Science. [8]
-
A Comparative Analysis of Protecting Groups to Mitigate Aspartimide Formation in Peptide Synthesis. (n.d.). BenchChem. [4]
-
Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. (2023). Biotage. [7]
-
H-β-Asp-Leu-OH. (n.d.). Chem-Impex. [1]
-
H-Leu-Asp-OH. (n.d.). CymitQuimica.
-
This compound. (n.d.). PubChem. [2]
-
Aspartimide Formation. (n.d.). Iris Biotech GmbH. [5]
-
Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. (n.d.). Sigma-Aldrich.
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2021). ResearchGate.
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). ResearchGate.
-
This compound CAS#: 14650-26-1. (n.d.). ChemicalBook.
-
H-Leu-OH.H-Asp-OH.H-Ser-OH. (n.d.). PubChem.
-
Michels, T., et al. (2016). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. (2007). Luxembourg Bio Technologies.
-
Solid Phase Peptide Synthesis (SPPS) explained. (2023). Bachem. [15]
-
Asp-Leu. (n.d.). BOC Sciences. []
-
Beter, M., et al. (2021). Integration of Leu-Asp-Val Cell Attachment Motif into Self-Assembling Peptide Sequences for Nanofibrillar Hydrogel Formation in Wound Healing. ACS Applied Bio Materials. [13]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. (2022). Royal Society of Chemistry.
-
Olejnik, A., et al. (2013). Determination of Hexapeptide ALA-ASP-LEU-LYS-PRO-THR by MALDI MS. International Journal of Peptide Research and Therapeutics.
-
Analytical considerations for characterization of generic peptide product: A regulatory insight. (2024). ScienceDirect.
-
Analysis of Peptides and Conjugates by Amino Acid Analysis. (2000). PubMed. [16]
-
H-LEU-VAL-OH for Peptide Synthesis: A Guide for Research Scientists. (n.d.). Pharmaffiliates.
-
Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... (2022). ResearchGate.
-
H-Leu-Asp-OH. (n.d.). MedchemExpress.
-
Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. (n.d.). Creative Peptides.
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). National Institutes of Health (NIH).
-
H-GLU-ASP-OH. (n.d.). ChemicalBook.
-
Leu-Asp. (n.d.). PubChem.
-
Related impurities in peptide medicines. (2014). ResearchGate.
-
Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. (n.d.). Waters. [12]
-
Optimizing Peptide Synthesis: The Role of Fmoc-Leu-Leu-OH. (n.d.). Pharmaffiliates.
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Application Notes and Protocols for H-Asp(Leu-OH)-OH in Advanced Peptide Fragment Condensation
Introduction: A Strategic Dipeptide for Convergent Peptide Synthesis
In the landscape of complex peptide synthesis, convergent strategies that rely on the coupling of large, protected peptide fragments offer significant advantages over linear solid-phase peptide synthesis (SPPS). This approach, known as fragment condensation, mitigates the cumulative yield losses and purification challenges associated with long, stepwise syntheses.[1][2] A key challenge in fragment condensation is the risk of racemization at the C-terminal residue of the activated peptide fragment. The selection of specific C-terminal residues and coupling strategies is therefore critical to maintaining chiral purity.
This guide details the application of the dipeptide building block, H-Asp(Leu-OH)-OH , in advanced fragment condensation protocols. For the purpose of selective coupling, it is chemically imperative that the side-chain carboxyl group of the Aspartic acid residue is protected. Therefore, this guide will focus on the practical application of its protected form, H-Asp(OBzl)-Leu-OH (L-α-Aspartyl(β-benzyl ester)-L-leucine) , a versatile reagent that leverages the unique properties of the Asp-Leu motif to facilitate efficient and low-racemization fragment coupling.
We will explore the mechanistic rationale behind its use, its role as a potential "safety-catch" linker, and provide detailed, field-tested protocols for its successful implementation.
Physicochemical Properties and Handling
A thorough understanding of the starting material is fundamental to reproducible experimental success.
| Property | Data | Source(s) |
| Chemical Name | L-α-Aspartyl(β-benzyl ester)-L-leucine | |
| Synonym | H-Asp(OBzl)-Leu-OH | [3] |
| CAS Number | 16895-31-3 | |
| Molecular Formula | C₁₇H₂₄N₂O₅ | |
| Molecular Weight | 336.38 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Solubility | Soluble in DMF, NMP, DMSO. Limited in H₂O, DCM. | |
| Storage | Store at 2-8°C, desiccated. |
The Mechanistic Advantage: Why Use H-Asp(OBzl)-Leu-OH?
The strategic utility of H-Asp(OBzl)-Leu-OH stems from a combination of factors that collectively address common pitfalls in fragment condensation.
Mitigating Racemization
Racemization during peptide coupling is a major concern that can compromise the biological activity of the final peptide.[1] The activation of the C-terminal carboxyl group of a peptide fragment can lead to the formation of a 5(4H)-oxazolone (azlactone), which is prone to racemization via tautomerization. Leucine, as the C-terminal residue of this dipeptide, is a non-hindered amino acid, but the primary strategy to suppress racemization lies in the choice of coupling reagent. Modern uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective.[4][5] They promote rapid formation of an active OAt-ester, which reacts quickly with the amine component, minimizing the lifetime of the activated species and thus the window for racemization.[6][7]
Enhancing Fragment Solubility
A common failure mode in fragment condensation is the poor solubility of large, protected peptide fragments in organic solvents.[8] The H-Asp(OBzl)-Leu-OH dipeptide, when incorporated at the C-terminus of a fragment, can improve the fragment's solubility profile, facilitating a more homogenous and efficient coupling reaction.
Application as a "Safety-Catch" Linker
The benzyl ester protecting the Asp side chain is stable to the acidic (e.g., TFA) and basic (e.g., piperidine) conditions commonly used in Boc and Fmoc-based SPPS, respectively.[9] This orthogonality allows for a "safety-catch" strategy:
-
First Condensation: The C-terminal carboxyl group of Leucine is activated and coupled to the N-terminus of a resin-bound or solution-phase peptide fragment.
-
Deprotection: The Asp(OBzl) side chain remains protected. After the first coupling and subsequent purification, the benzyl group can be selectively removed via catalytic hydrogenolysis (e.g., H₂/Pd-C).
-
Second Condensation: This deprotection unmasks a new carboxylic acid handle on the Asp side chain, which can then be activated for a second fragment condensation, allowing for the assembly of three fragments in a controlled, convergent manner.
Visualization of the Synthetic Strategy
The following diagrams illustrate the structure of the key building block and the overall workflow for fragment condensation.
Diagram 1: Chemical Structure of H-Asp(OBzl)-Leu-OH A visual representation of the core dipeptide building block.
Diagram 2: Fragment Condensation Workflow High-level overview of the convergent synthesis process.
Detailed Experimental Protocols
The following protocols provide a robust starting point. Researchers should optimize reaction times and equivalents based on the specific properties of their peptide fragments.
Protocol 1: Solution-Phase Fragment Condensation using HATU
This protocol describes the coupling of a C-terminal fragment (Frag-B-COOH, represented by H-Asp(OBzl)-Leu-OH) to an N-terminal fragment (H₂N-Frag-A).
Materials:
-
H-Asp(OBzl)-Leu-OH (Fragment B)
-
N-terminally deprotected peptide (Fragment A)
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Reverse-Phase HPLC system for monitoring and purification
-
Mass Spectrometer (e.g., ESI-MS)
Procedure:
-
Fragment Preparation:
-
Ensure both Fragment A and Fragment B are fully characterized (HPLC purity, MS identity) and lyophilized to remove water.
-
Dissolve the N-terminally deprotected Fragment A (1.0 eq) in a minimal volume of anhydrous DMF.
-
In a separate, dry reaction vessel, dissolve H-Asp(OBzl)-Leu-OH (Fragment B, 1.2 eq) and HATU (1.2 eq) in anhydrous DMF.
-
-
Pre-activation of the Carboxyl Fragment:
-
Cool the solution of Fragment B and HATU to 0°C in an ice bath.
-
Add DIPEA (2.4 eq) dropwise while stirring. The solution may change color (typically to yellow).
-
Allow the activation to proceed for 15-20 minutes at 0°C. Causality Note: Pre-activation generates the highly reactive OAt-ester of Fragment B before introducing the amine component. This minimizes contact time between the expensive amine fragment and the coupling reagents, reducing potential side reactions and ensuring the coupling reaction itself is the rate-limiting step.[6]
-
-
Coupling Reaction:
-
Slowly add the solution of Fragment A to the pre-activated Fragment B mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by RP-HPLC every 2 hours. Take a small aliquot (~5 µL), quench it with an acidic solution (e.g., 50% H₂O/ACN with 0.1% TFA), and inject it onto the HPLC.
-
The reaction is considered complete when the limiting fragment (typically Fragment A) is >95% consumed.
-
-
Work-up and Purification:
-
Once complete, dilute the reaction mixture with a solvent compatible with your purification scheme (e.g., 20% Acetonitrile in water with 0.1% TFA).
-
Purify the crude peptide via preparative RP-HPLC using a suitable gradient.
-
Collect fractions containing the desired product, confirm identity by MS, pool, and lyophilize.
-
Diagram 3: Reaction Mechanism of HATU-mediated Coupling Chemical pathway for the amide bond formation.
Protocol 2: Deprotection of the Asp(OBzl) Side Chain
This protocol is performed after the coupled peptide has been purified and is intended for "safety-catch" applications.
Materials:
-
Purified Peptide-Asp(OBzl)-...
-
Palladium on Carbon (10% Pd/C)
-
Methanol (MeOH) or a suitable solvent mixture (e.g., MeOH/DMF)
-
Hydrogen gas (H₂) source (balloon or Parr hydrogenator)
-
Celite™ for filtration
Procedure:
-
Setup:
-
Dissolve the protected peptide in a suitable solvent (e.g., MeOH).
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight relative to the peptide). Safety Note: Pd/C is flammable, especially when dry or in the presence of flammable solvents. Handle with care.
-
Purge the reaction vessel with an inert gas (N₂ or Ar) before introducing hydrogen.
-
-
Hydrogenolysis:
-
Introduce hydrogen gas into the vessel and maintain a positive pressure (e.g., via a balloon or at ~50 psi in a Parr shaker).
-
Stir the reaction vigorously to ensure good mixing of the catalyst, substrate, and hydrogen.
-
Reaction time can vary from 2 to 24 hours. Monitor by HPLC/MS to track the disappearance of the starting material and the appearance of the deprotected product (mass shift of -90 Da).
-
-
Work-up:
-
Once the reaction is complete, carefully purge the vessel with inert gas to remove all hydrogen.
-
Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the pad with the reaction solvent to ensure full recovery of the product.
-
Evaporate the solvent under reduced pressure. The resulting deprotected peptide is now ready for a second fragment condensation at the Asp side chain, if desired.
-
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Yield | 1. Incomplete activation of the carboxyl fragment.2. Poor solubility of one or both fragments.3. Steric hindrance at the N-terminus of Fragment A. | 1. Increase pre-activation time to 30 mins; confirm HATU and DIPEA are fresh.2. Switch to NMP or add a chaotropic salt like LiCl. Consider a "swelling volume" approach where reactants are dissolved in the minimal volume needed to swell the resin (if applicable).[8]3. Increase the excess of the activated fragment to 1.5-2.0 eq and extend the reaction time. |
| Racemization Detected | 1. Over-activation (prolonged time or excessive base).2. Inappropriate coupling reagent. | 1. Strictly adhere to pre-activation time (15-20 mins) at 0°C. Use exactly 2.0 eq of base relative to the coupling agent.2. Ensure use of high-quality, low-racemization reagents like HATU or COMU. Avoid carbodiimides like DCC/DIC without additives for fragment condensation.[4][5] |
| Aspartimide Formation | Base-catalyzed cyclization of the Asp residue, especially in Asp-Gly or Asp-Ser sequences.[10][11] | This is less of a concern during the solution-phase coupling itself but can occur during prior SPPS synthesis of the fragments. To prevent it during fragment synthesis: use bulky side-chain protecting groups on Asp, or add a mild acid like 0.1 M HOBt to the piperidine solution during Fmoc deprotection.[12][13] |
| Incomplete Hydrogenolysis | 1. Inactive catalyst.2. Catalyst poisoning (e.g., by sulfur-containing residues).3. Poor substrate solubility. | 1. Use fresh Pd/C catalyst.2. This method is not suitable for peptides containing Met, Cys, or other sulfur-containing groups unless they are appropriately protected/oxidized. If poisoning is suspected, increase catalyst loading.3. Add co-solvents like DMF or acetic acid to improve solubility. |
References
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- de la Torre, B. G., & Albericio, F. (2019). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal.
- Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2010). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters.
- Iris Biotech GmbH. (n.d.).
- Michels, T., Dölling, R., Haberkorn, U., & Mier, W. (2010). Acid-mediated prevention of aspartimide formation in solid phase peptide synthesis. PubMed.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Albericio, F., & Carpino, L. A. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- Albericio, F., et al. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Luxembourg Bio Technologies. (n.d.). Coupling Reagents.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science.
- Rinnová, M., & Meldal, M. (1999). Solid-phase peptide synthesis by fragment condensation: Coupling in swelling volume. Letters in Peptide Science.
- Góngora-Benítez, M., et al. (2013). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. The Journal of Organic Chemistry.
- Chemistry For Everyone. (2025). What Is The Mechanism Of Peptide Synthesis? YouTube.
- Pícharová, Z., et al. (2023). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis.
- 5Z.com. (n.d.).
- Danishefsky, S. J., et al. (2012). Solid-phase peptide synthesis and solid-phase fragment coupling mediated by isonitriles.
- ChemPep. (n.d.). Overview of Peptide Synthesis.
- Chem-Impex. (n.d.). H-β-Asp-Leu-OH.
- Bachem. (2023). Solid Phase Peptide Synthesis (SPPS) explained.
- Springer Nature Experiments. (n.d.).
- Andreu, D., et al. (2001). An alternative solid phase peptide fragment condensation protocol with improved efficiency. Journal of Peptide Science.
- Benchchem. (2025). Application Notes and Protocols for the Solution-Phase Synthesis of L-Aspartyl-L-lysine.
- de la Torre, B. G., & Albericio, F. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules.
- SpringerLink. (n.d.). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.
- J-Stage. (n.d.). Synthesis of the Entire Amino Acid Sequence of...
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Aapptec Peptides. (n.d.). H-Asp(OBzl)-OH [2177-63-1].
Sources
- 1. chempep.com [chempep.com]
- 2. Peptide Synthesis via Fragment Condensation | Springer Nature Experiments [experiments.springernature.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5z.com [5z.com]
- 9. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. media.iris-biotech.de [media.iris-biotech.de]
- 12. peptide.com [peptide.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: A Detailed Guide to the Solution-Phase Synthesis of H-Asp(Leu-OH)-OH
This document provides a comprehensive guide for the solution-phase synthesis of the dipeptide H-Asp(Leu-OH)-OH, intended for researchers, scientists, and professionals in drug development. The protocol herein is designed to be a self-validating system, with in-depth explanations for experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Merit of Solution-Phase Synthesis
Solution-phase peptide synthesis (SPPS), while older than its solid-phase counterpart, remains a highly relevant and often advantageous strategy, particularly for the large-scale production of short peptides.[1][2][3] Its primary benefit lies in the ability to isolate and purify intermediates at each step, ensuring the final product's high purity.[4] This method is especially well-suited for the synthesis of complex or modified peptides that may be challenging to produce via solid-phase techniques.[2][3]
The target dipeptide, this compound, presents a unique synthetic challenge due to the presence of two carboxylic acid groups in aspartic acid (α- and β-carboxyl) and the need for specific peptide bond formation between the α-carboxyl group of aspartic acid and the amino group of leucine. Careful selection of protecting groups is paramount to prevent side reactions, such as the formation of the β-aspartyl peptide.[5][6][7]
Strategic Synthesis Design: A Chemist's Perspective
The successful synthesis of this compound hinges on a well-devised protecting group strategy to ensure the desired regioselectivity of the peptide bond formation. This section outlines the rationale behind the chosen protecting groups and coupling agent.
Orthogonal Protecting Group Strategy
To achieve the desired α-aspartyl linkage, an orthogonal protecting group strategy is essential.[8][9] This approach allows for the selective removal of one protecting group in the presence of others.
-
N-α-Amino Protection of Aspartic Acid: The tert-Butyloxycarbonyl (Boc) group is selected for the protection of the α-amino group of aspartic acid. The Boc group is stable under the conditions of peptide coupling and can be readily removed with mild acid treatment, such as with trifluoroacetic acid (TFA).[2][10]
-
Side-Chain Carboxyl Protection of Aspartic Acid: The β-carboxyl group of aspartic acid is protected as a benzyl ester (OBzl). The benzyl group is stable to the acidic conditions used for Boc deprotection and can be removed in the final step via catalytic hydrogenation, which does not affect the peptide bond. This strategy prevents the formation of the undesired β-peptide.
-
C-Terminal Carboxyl Protection of Leucine: The carboxyl group of leucine is protected as a methyl ester (OMe). This group is stable throughout the synthesis and can be saponified under basic conditions at the end of the synthesis to yield the free carboxylic acid.
Selection of a High-Efficiency Coupling Reagent
The formation of the peptide bond is a thermodynamically unfavorable process that requires the activation of the carboxylic acid.[1] Carbodiimides are a class of highly effective coupling reagents for this purpose.[11][12]
-
N,N'-Dicyclohexylcarbodiimide (DCC): DCC is a widely used and cost-effective coupling reagent in solution-phase synthesis.[12][13] It activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which then reacts with the amino group to form the peptide bond.[2] To minimize the risk of racemization, an additive such as 1-hydroxybenzotriazole (HOBt) is often used with DCC. The byproduct of the reaction, dicyclohexylurea (DCU), is largely insoluble in many organic solvents and can be easily removed by filtration.[12]
The overall synthetic strategy is depicted in the workflow diagram below.
Caption: Workflow for the solution-phase synthesis of this compound.
Detailed Experimental Protocols
Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when handling chemicals. All reactions should be performed in a well-ventilated fume hood.
Materials and Reagents
| Reagent | Grade | Supplier |
| L-Aspartic acid | ≥99% | Sigma-Aldrich |
| L-Leucine | ≥99% | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc)2O | ≥98% | Sigma-Aldrich |
| Benzyl alcohol | ≥99% | Sigma-Aldrich |
| Thionyl chloride | ≥99% | Sigma-Aldrich |
| N,N'-Dicyclohexylcarbodiimide (DCC) | ≥99% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | ≥97% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | ≥99% | Sigma-Aldrich |
| Palladium on carbon (10%) | - | Sigma-Aldrich |
| Sodium hydroxide (NaOH) | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | ACS grade | Fisher Scientific |
| Hexanes | ACS grade | Fisher Scientific |
| Methanol (MeOH) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |
Step-by-Step Synthesis
a) Synthesis of Boc-Asp(OBzl)-OH
-
Suspend L-Aspartic acid (13.3 g, 100 mmol) in a mixture of dioxane (100 mL) and water (50 mL).
-
Add triethylamine (27.9 mL, 200 mmol) and stir until a clear solution is obtained.
-
Add di-tert-butyl dicarbonate (24.0 g, 110 mmol) and stir the reaction mixture at room temperature for 12 hours.
-
Acidify the reaction mixture to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain Boc-Asp-OH.
-
Dissolve the crude Boc-Asp-OH in DMF (150 mL) and add benzyl bromide (12.0 mL, 100 mmol) and potassium bicarbonate (15.0 g, 150 mmol).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na2SO4, and concentrate to yield the crude product. Purify by column chromatography (silica gel, hexanes:ethyl acetate gradient) to obtain pure Boc-Asp(OBzl)-OH.
b) Synthesis of H-Leu-OMe·HCl
-
Cool a suspension of L-Leucine (13.1 g, 100 mmol) in anhydrous methanol (150 mL) to 0 °C in an ice bath.
-
Slowly add thionyl chloride (11.0 mL, 150 mmol) dropwise while maintaining the temperature below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the product.
-
Filter the solid, wash with diethyl ether, and dry under vacuum to obtain H-Leu-OMe·HCl as a white solid.
-
Dissolve Boc-Asp(OBzl)-OH (3.23 g, 10 mmol) and HOBt (1.53 g, 10 mmol) in anhydrous DCM (50 mL) and cool to 0 °C.
-
In a separate flask, suspend H-Leu-OMe·HCl (1.82 g, 10 mmol) in anhydrous DCM (30 mL) and add N-methylmorpholine (1.1 mL, 10 mmol) at 0 °C.
-
Add the solution of H-Leu-OMe to the solution of Boc-Asp(OBzl)-OH.
-
Add a solution of DCC (2.27 g, 11 mmol) in anhydrous DCM (20 mL) dropwise to the reaction mixture at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours and then at room temperature for 24 hours.
-
Filter the precipitated dicyclohexylurea (DCU) and wash with cold DCM.
-
Wash the filtrate with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure to obtain the protected dipeptide, Boc-Asp(OBzl)-Leu-OMe.
a) Removal of the Boc Group
-
Dissolve the protected dipeptide in a solution of 50% TFA in DCM (v/v) (20 mL).
-
Stir the reaction mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene (3 x 20 mL) to remove residual TFA.
-
The resulting product, H-Asp(OBzl)-Leu-OMe·TFA, can be used in the next step without further purification.
b) Saponification of the Methyl Ester
-
Dissolve the product from the previous step in a mixture of methanol (30 mL) and water (10 mL).
-
Cool the solution to 0 °C and add 1 M NaOH solution dropwise until the pH reaches 12.
-
Stir the reaction at room temperature and monitor the reaction progress by TLC.
-
Once the reaction is complete, neutralize the solution to pH 7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
The aqueous solution containing H-Asp(OBzl)-Leu-OH can be used directly in the next step.
c) Hydrogenolysis of the Benzyl Ester
-
To the aqueous solution from the previous step, add 10% Pd/C (10% by weight of the protected peptide).
-
Stir the suspension under a hydrogen atmosphere (balloon) at room temperature for 12 hours.
-
Filter the catalyst through a pad of Celite and wash with water.
-
Lyophilize the filtrate to obtain the crude this compound.
Purification and Characterization
The crude dipeptide can be purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[14][15]
-
Column: C18 column (e.g., 10 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A suitable gradient, for example, 5-30% B over 30 minutes.
-
Detection: UV at 220 nm
The fractions containing the pure product are collected and lyophilized to yield this compound as a white powder.
The final product should be characterized by:
-
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]+: 247.13).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity.
The chemical reaction scheme is illustrated below.
Caption: Chemical reaction scheme for the synthesis of this compound.
Concluding Remarks: Ensuring Success
The solution-phase synthesis of this compound, while requiring careful execution of multiple steps, offers a reliable and scalable method for producing this dipeptide in high purity. The key to success lies in the meticulous application of the orthogonal protecting group strategy and the purification of intermediates where necessary. The protocols detailed in this guide, grounded in established principles of peptide chemistry, provide a robust framework for researchers to achieve their synthetic goals.
References
- Vertex AI Search. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Holcomb, J. L., et al. (n.d.). Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. PMC - NIH.
- Snowhite Chemical Co.,LTD. (2025, August 29). Synthesis of Aspartame.
- Safe Food Factory. (2016, December 15). Aspartame.
- Wikipedia. (n.d.). Aspartame.
- ChemicalBook. (n.d.). Aspartame synthesis.
- NIH. (n.d.). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP)
- PubMed. (n.d.).
- Aapptec Peptides. (n.d.). Coupling Reagents.
- ACS Publications. (n.d.). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development.
- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.
- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- The Journal of Organic Chemistry - ACS Publications. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
- Slideshare. (n.d.). Solution phase peptide synthesis.
- ResearchGate. (n.d.). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Chemistry LibreTexts. (2025, April 28). 12.5: Peptide Synthesis- Solution-Phase.
- PubMed. (2020, February 20). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
- Amino Acid Deriv
- Springer Nature Experiments. (n.d.). Solution Phase Peptide Synthesis: The Case of Biphalin.
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- Purification and Analysis of Synthetic Peptides: The Challenges of Method Development. (n.d.).
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- PubChem. (n.d.). This compound | C10H18N2O5 | CID 7016063.
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- ResearchGate. (n.d.).
- IRIS - Unibo. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P).
- MDPI. (2023, October 19). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®).
- Chem-Impex. (n.d.). H-β-Asp-Leu-OH.
- Benchchem. (n.d.). Application Note: Solid-Phase Synthesis of H-Leu-Asn-OH.
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Application Note & Protocol Guide: Leveraging H-Asp(Leu-OH)-OH for the Strategic Construction of Peptide Libraries
Abstract
The synthesis of high-quality peptide libraries is a cornerstone of modern drug discovery and proteomics research. However, the chemical challenges associated with Solid-Phase Peptide Synthesis (SPPS), particularly the aggregation of growing peptide chains, can significantly impede the generation of diverse and reliable libraries. This guide provides an in-depth exploration of the use of the dipeptide building block, H-Asp(Leu-OH)-OH, as a strategic tool to mitigate these challenges. We will delve into the underlying principles of its application, provide detailed, field-proven protocols for its use in Fmoc-based SPPS, and discuss critical considerations for troubleshooting and quality control. This document is intended for researchers, scientists, and drug development professionals seeking to enhance the efficiency and success rate of their peptide library synthesis campaigns.
Introduction: The Power and Challenge of Peptide Libraries
Peptide libraries, vast collections of systematically varied peptide sequences, are indispensable tools for identifying novel therapeutic leads, mapping protein-protein interactions, and defining enzyme substrate specificities.[1][2] The ability to rapidly synthesize and screen thousands to millions of unique peptides has accelerated countless research programs.[3] The predominant method for generating these libraries is Solid-Phase Peptide Synthesis (SPPS), a technique pioneered by Merrifield that involves the stepwise addition of amino acids to a growing chain anchored to an insoluble resin support.[4][5]
Despite its widespread use, SPPS is not without its difficulties. A primary obstacle is the phenomenon of peptide chain aggregation, where the growing peptide folds into stable secondary structures (e.g., β-sheets) on the solid support.[6] This aggregation can hinder the access of reagents to the reactive N-terminus, leading to incomplete coupling and deprotection steps. The result is a crude product containing a high proportion of truncated or deletion sequences, which complicates purification and can compromise the integrity of the library.[6][7]
The Strategic Advantage of Dipeptide Building Blocks
A powerful strategy to overcome the limitations of traditional, single-amino-acid SPPS is the incorporation of pre-formed dipeptide building blocks.[6] The use of dipeptides, such as this compound, offers several distinct advantages:
-
Disruption of Aggregation: Introducing a dipeptide can introduce a "kink" or conformational break in the growing peptide backbone, disrupting the inter-chain hydrogen bonding that facilitates the formation of β-sheet structures.[6]
-
Improved Synthetic Efficiency: By adding two amino acid residues in a single coupling step, the number of synthesis cycles is reduced, saving time and reagents.
-
Enhanced Purity and Yield: By minimizing aggregation and the associated side reactions, the use of dipeptides leads to a higher proportion of the desired full-length peptide in the crude product, simplifying subsequent purification and increasing the overall isolated yield.[6]
In Focus: The this compound Dipeptide
This compound, also known as β-Aspartyl-L-leucine, is a dipeptide composed of L-aspartic acid and L-leucine.[8][9] Its utility in peptide library synthesis stems from its unique structural characteristics and its role as a valuable building block in creating diverse peptide sequences.[10][11]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 14650-26-1 | [8][12] |
| Molecular Formula | C10H18N2O5 | [9] |
| Molecular Weight | 246.26 g/mol | [9] |
| Appearance | White to Off-White Solid | [12] |
| Solubility | Slightly soluble in water and methanol | [8][12] |
| Storage | -20°C, Hygroscopic | [8][12] |
Structural Representation
Below is the chemical structure of this compound, illustrating the linkage between the aspartic acid and leucine residues.
Caption: Chemical structure of this compound.
Core Protocol: Peptide Library Synthesis using this compound
This protocol outlines the manual synthesis of a peptide library on a solid support using the standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[7][13]
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide peptides) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid peptides).[14]
-
Amino Acids: Fmoc-protected amino acids, including Fmoc-Asp(OtBu)-OH and Fmoc-Leu-OH for single additions, and the pre-formed Fmoc-Asp(OtBu)-Leu-OH dipeptide.
-
Dipeptide Building Block: this compound (requires N-terminal Fmoc protection prior to use if not purchased as such).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Diethyl ether (all peptide synthesis grade).
-
Deprotection Reagent: 20% (v/v) piperidine in DMF.[7]
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solutions: DMF, DCM.
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.[7]
-
Equipment: Peptide synthesis vessel, shaker, vacuum filtration system, nitrogen line, lyophilizer.
Workflow Overview
The following diagram illustrates the key stages of the SPPS workflow for incorporating the dipeptide building block.
Caption: SPPS workflow incorporating a dipeptide building block.
Step-by-Step Protocol
Step 1: Resin Preparation and First Amino Acid Loading
-
Place the desired amount of resin in the reaction vessel.
-
Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes.[7]
-
For 2-chlorotrityl resin, load the first Fmoc-protected amino acid (typically 1.5-2 equivalents) in the presence of DIPEA (3-4 equivalents) in DCM. Allow to react for 1-2 hours.[13]
-
Cap any remaining reactive sites on the resin using a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) for 30 minutes.[13]
-
Wash the resin thoroughly with DMF and DCM.
Step 2: Iterative Amino Acid Coupling Cycles
-
Fmoc Deprotection: Add 20% piperidine in DMF to the resin and shake for 3 minutes. Drain and repeat for 7 minutes. This removes the Fmoc group from the N-terminus of the growing peptide chain.[7]
-
Washing: Wash the resin extensively with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents) with a coupling reagent like HATU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 2-5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Causality: Pre-activation converts the amino acid's carboxylic acid into a more reactive species, facilitating efficient peptide bond formation. HATU is often preferred for its rapid coupling kinetics.[7]
-
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Monitoring (Optional): Perform a Kaiser test to confirm the completion of the coupling reaction (a positive test indicates free amines, meaning incomplete coupling).
Step 3: Incorporation of the Fmoc-Asp(OtBu)-Leu-OH Dipeptide
-
Follow the deprotection and washing steps as described in Step 2.
-
For the coupling step, use the pre-formed and protected dipeptide, Fmoc-Asp(OtBu)-Leu-OH, following the same pre-activation and coupling procedure as for a single amino acid.
-
Expert Insight: Using the pre-formed dipeptide at a strategic point, particularly in sequences known to be "difficult" or aggregation-prone, is key to maximizing its benefits.[6]
-
Step 4: Final Deprotection, Cleavage, and Purification
-
After the final coupling cycle, perform a final Fmoc deprotection (Step 2.1).
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen.
-
Cleavage and Side-Chain Deprotection: Add the cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and shake for 2-3 hours at room temperature.[15]
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (like tBu).[13] TIS and water act as scavengers to trap reactive cations generated during this process, preventing unwanted side reactions.
-
-
Filter the cleavage mixture to separate the resin and collect the filtrate containing the crude peptide.
-
Precipitation: Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the peptide pellet under vacuum.
Critical Considerations: The Challenge of Aspartimide Formation
A significant side reaction associated with aspartic acid residues in Fmoc-SPPS is the formation of aspartimide.[16][17] This occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the Asp residue, particularly during the base-catalyzed Fmoc deprotection step.[18] This can lead to racemization and the formation of β- and α-peptides, which are difficult to separate from the target peptide.[17]
Prevention Strategies:
-
Sterically Hindered Protecting Groups: While the standard is OtBu, other bulkier protecting groups for the Asp side chain have been explored to physically block the nucleophilic attack.[16]
-
Backbone Protection: The use of dipeptides containing backbone modifications, such as pseudoproline dipeptides, can alter the peptide conformation to disfavor aspartimide formation.[6]
-
Modified Deprotection Conditions: Using a lower concentration of piperidine or adding additives like HOBt to the deprotection solution can sometimes mitigate this side reaction.
The following diagram illustrates the orthogonal protection scheme and the point of potential aspartimide formation.
Caption: Orthogonal protection scheme in Fmoc-SPPS.
Analysis and Quality Control of Peptide Libraries
The final and crucial step is to assess the quality of the synthesized library. Due to the complexity of the mixture, a multi-faceted analytical approach is required.[19][20]
| Analytical Technique | Purpose |
| Reversed-Phase HPLC (RP-HPLC) | To assess the overall purity profile of the crude peptide library. A broad peak may indicate a diverse library, while sharp, unwanted peaks could signify systematic failures.[21] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | To confirm the molecular weights of the synthesized peptides, verifying the presence of the target full-length products.[19][22] |
| Tandem Mass Spectrometry (MS/MS) | For sequencing individual peptides from the library to confirm their identity.[22] |
| Amino Acid Analysis (AAA) | To determine the overall amino acid composition of the library, which can be compared to the theoretical composition.[21] |
Conclusion
The strategic incorporation of dipeptide building blocks, specifically this compound and its protected derivatives, represents a significant advancement in the efficient synthesis of high-quality peptide libraries. By mitigating peptide chain aggregation, these reagents improve coupling efficiency, leading to higher crude purity and overall yields. While challenges such as aspartimide formation require careful consideration, the protocols and strategies outlined in this guide provide a robust framework for researchers to successfully leverage these powerful tools. A thorough understanding of the underlying chemical principles, coupled with rigorous analytical quality control, will empower scientists to generate the diverse and reliable peptide libraries essential for advancing drug discovery and biochemical research.
References
-
Advanced Analytical Techniques for Peptide Characterization. (n.d.). Available from: [Link].
-
Biovera. Solid-Phase Peptide Synthesis Methods: Complete Guide. (2025-11-18). Available from: [Link].
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular biotechnology, 33(3), 239–254.
-
Peptide Analysis Techniques: HPLC, Mass Spec & Beyond. (n.d.). Available from: [Link].
- Bayer, E. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Gfeller, D., et al. (2013). Standardizing and Simplifying Analysis of Peptide Library Data.
- Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
-
JPT. Peptide Characterization & Analytics. Available from: [Link].
-
ResolveMass Laboratories Inc. Peptide Characterization Techniques and Applications. (2025-07-22). Available from: [Link].
- Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
-
PeptaNova. Peptide Building Blocks. Available from: [Link].
- Van der Veken, P., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 23(16), e202200212.
-
Biotage. Peptide library synthesis: using two different coupling reagents to improve overall crude purity. (2023-02-07). Available from: [Link].
- Schulte, L. C., et al. (2021). Low-cost synthesis of peptide libraries and their use for binding studies via temperature-related intensity change. STAR protocols, 2(2), 100520.
-
QYAOBIO. Peptide Library Synthesis. Available from: [Link].
-
AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link].
- Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups.
-
PubChem. This compound. Available from: [Link].
- Van der Veken, P., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 23(16), e202200212.
- Coin, I., et al. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science, 13(12), 757-769.
-
Wikipedia. Peptide library. Available from: [Link].
-
LifeTein. Peptide library synthesis. Available from: [Link].
-
Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available from: [Link].
- Kent, S. B. (2019). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 59(3-4), 198-206.
-
Mastering Solid Phase Peptide Synthesis (SPPS). (n.d.). Available from: [Link].
-
ResearchGate. Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents... Available from: [Link].
- D'Souza, R. N., et al. (2021). Evolving a Peptide: Library Platforms and Diversification Strategies. International journal of molecular sciences, 22(16), 8887.
-
ResearchGate. Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Available from: [Link].
-
The Royal Society of Chemistry. Supporting Information. Available from: [Link].
-
H-His-Leu-OH peptide. (n.d.). Available from: [Link].
- Yoshikawa, A., et al. (2013). Practical Tips for Construction of Custom Peptide Libraries and Affinity Selection by Using Commercially Available Phage Display Cloning Systems. International journal of molecular sciences, 14(5), 9381–9402.
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- 9. This compound | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Side reactions involving H-Asp(Leu-OH)-OH during synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the dipeptide H-Asp(Leu-OH)-OH. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the side reactions encountered during the synthesis of peptides containing the Asp-Leu motif. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to anticipate, identify, and mitigate these challenges.
Troubleshooting Guide: Asp-Leu Synthesis Issues
This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My final peptide has a low yield, and I see significant deletion of the Asp-Leu dipeptide. What is the likely cause?
Probable Cause: You are likely observing the effects of piperazine-2,5-dione (diketopiperazine, or DKP) formation. This is a common side reaction for dipeptides, especially when the second amino acid is being coupled to the resin-bound first amino acid during Solid-Phase Peptide Synthesis (SPPS).[1][2][3]
Mechanistic Explanation: After coupling Leucine to the resin and subsequently removing its N-terminal protecting group (e.g., Fmoc), the free amine of the Leucine can perform an intramolecular nucleophilic attack on the ester linkage that anchors the Aspartic acid to the resin. This attack forms a stable six-membered ring (the DKP), cleaving the dipeptide from the resin.[4][5] This cleaved DKP is then washed away, leading to a "traceless" deletion, where the subsequent amino acids couple to a resin that has lost the initial dipeptide, resulting in a significantly lower yield of the full-length product.[6]
Diagram: Mechanism of Diketopiperazine (DKP) Formation
Solutions & Preventative Measures:
-
Utilize 2-Chlorotrityl Chloride (2-CTC) Resin: The steric bulk of the 2-chlorotrityl group significantly hinders the intramolecular cyclization required for DKP formation compared to more common resins like Wang resin.[1]
-
Modify Fmoc-Deprotection Conditions: Standard 20% piperidine in DMF can promote DKP formation. A milder, optimized cocktail can significantly suppress this side reaction. A recommended alternative is a solution of 2% DBU and 5% piperazine in NMP (N-Methyl-2-pyrrolidone).[2][3][6]
-
Couple a Pre-formed Dipeptide: The most robust solution is to avoid the susceptible dipeptidyl-resin intermediate altogether. Synthesize or purchase a protected Fmoc-Asp(OR)-Leu-OH dipeptide and couple it as a single unit to the resin. This bypasses the critical step where DKP formation occurs.[1][3]
Question 2: My final product is pure by mass spectrometry, but the HPLC shows multiple, poorly resolved peaks around my target product's retention time. What could be happening?
Probable Cause: This is a classic sign of aspartimide formation. The Asp-Leu sequence is susceptible to this side reaction, which is catalyzed by the base (e.g., piperidine) used for Fmoc deprotection during SPPS.[7][8] The aspartimide is an intermediate that can subsequently react to form multiple impurities that are isomeric to your target peptide, making them difficult to separate.[9][10]
Mechanistic Explanation: During Fmoc deprotection, the basic conditions can cause the backbone amide nitrogen of the Leucine residue to attack the side-chain carbonyl of the Aspartic acid. This forms a five-membered succinimide ring, known as an aspartimide.[7] This intermediate is unstable and can undergo two main reactions:
-
Hydrolysis: The ring can be opened by water or hydroxide, but the attack can occur at two different carbonyls. This leads to the formation of the correct α-peptide (your desired product) and an undesired β-peptide , where the peptide chain continues from the side-chain carboxyl group.
-
Racemization: The α-carbon of the aspartimide is highly prone to epimerization under basic conditions. This means that even if the ring opens to give the correct α-peptide, it can be the D-isomer instead of the L-isomer.
The combination of these reactions can result in a mixture of four isomers (L-α, D-α, L-β, D-β), all with the same mass, which are notoriously difficult to separate via HPLC.[8][9]
Diagram: Mechanism of Aspartimide Formation and Subsequent Reactions
Solutions & Preventative Measures:
-
Use Sterically Hindered Side-Chain Protection: The standard tert-butyl (OtBu) protecting group on the Asp side-chain offers minimal protection. Using bulkier protecting groups creates steric hindrance that physically blocks the nucleophilic attack from the backbone amide.[9] Consider using derivatives like Fmoc-Asp(OMpe)-OH (3-methylpent-3-yl) or Fmoc-Asp(OPhp)-OH (3-phenyl-pent-3-yl).[9]
Protecting Group Relative Protection Level Comments OtBu (tert-butyl) Standard / Low Prone to aspartimide formation in sensitive sequences.[9] OMpe (3-methylpent-3-yl) High Offers a significant reduction in aspartimide formation.[9] OPhp (3-phenyl-pent-3-yl) Very High Provides excellent suppression of the side reaction. OBno (benzyloxynonyl) Very High Shown to reduce aspartimide to almost undetectable levels. -
Backbone Protection: The most effective method to completely eliminate aspartimide formation is to protect the nucleophilic backbone amide itself.[11] This is typically done by using a pre-formed dipeptide building block where the amide nitrogen is protected, such as Fmoc-Asp(OtBu)-Dmb-Gly-OH. While an Asp-Dmb-Leu dipeptide is not commercially standard, this strategy is the most robust for highly sensitive sequences.[8]
-
Modify Deprotection Conditions: Adding an acidic additive to the deprotection cocktail can help suppress aspartimide formation by protonating the backbone amide, reducing its nucleophilicity. A common solution is to add 0.1 M HOBt (1-hydroxybenzotriazole) to the 20% piperidine/DMF solution.
Frequently Asked Questions (FAQs)
Q1: Is the Asp-Leu sequence particularly problematic for aspartimide formation? The propensity for aspartimide formation is highly sequence-dependent. The most problematic sequences are Asp-Gly, Asp-Asn, and Asp-Ser, where the residue following Asp is small and unhindered.[7][10] Leucine is a bulkier amino acid, which provides some steric hindrance and makes the Asp-Leu motif less susceptible than Asp-Gly. However, it is still considered a sequence at risk, and preventative measures are strongly recommended, especially in long or complex syntheses.[6]
Q2: I am using this compound to couple to a peptide chain. What is the best coupling reagent to use to avoid side reactions? When coupling a dipeptide with a free C-terminal carboxylic acid, the main risk is epimerization at the C-terminal residue (Leucine in this case). Therefore, choosing a coupling reagent with low racemization potential is crucial.
| Coupling Reagent | Efficiency | Racemization Risk | Recommendation for Dipeptide Coupling |
| HATU / HCTU | Very High | Low | Excellent choice. Fast activation and coupling times minimize contact with the basic environment that can cause epimerization.[12] |
| PyBOP | High | Low | A good alternative to aminium salts like HATU. Efficient with a low risk of racemization.[13] |
| DIC / OxymaPure | High | Very Low | This combination is known for its excellent suppression of racemization and is a preferred method for fragment condensation and coupling of sensitive residues.[13] |
| DIC / HOBt | Moderate-High | Low | A classic and cost-effective choice, though generally less efficient than modern uronium/phosphonium reagents. |
Recommendation: For coupling this compound, use HATU or DIC/OxymaPure with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) for activation. Pre-activate the dipeptide for a short period (1-5 minutes) before adding it to the resin to ensure efficient coupling and minimize side reactions.
Q3: Can I use a pre-formed and protected Fmoc-Asp(OtBu)-Leu-OH dipeptide to avoid both DKP and aspartimide formation? Yes, this is an excellent strategy. Using a pre-formed dipeptide building block addresses both major side reactions simultaneously:
-
It prevents DKP formation because you bypass the vulnerable dipeptidyl-resin stage where intramolecular cyclization occurs.[1][3]
-
It reduces the risk of aspartimide formation because the problematic Asp-Leu amide bond is formed in solution under controlled conditions, not on the solid support where it would be repeatedly exposed to piperidine during the synthesis of the rest of the peptide chain.
Experimental Protocols
Protocol 1: Optimized Fmoc-Deprotection to Minimize Side Reactions
This protocol is recommended for sequences containing Asp-Leu or other motifs prone to aspartimide or DKP formation.
-
Reagent Preparation: Prepare a fresh solution of 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 5% piperazine in NMP .
-
Resin Treatment: After the coupling step, drain the reaction vessel.
-
Deprotection: Add the DBU/piperazine/NMP solution to the peptidyl-resin and agitate for 5-10 minutes.
-
Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with NMP (5 x 1 min) to remove all traces of the deprotection reagents.
-
Proceed: The resin is now ready for the next coupling step.
Diagram: Troubleshooting Workflow for Asp-Leu Synthesis
References
- BenchChem. (2025). Technical Support Center: Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS). BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Managing Diketopiperazine (DKP)
-
Gong, X., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis. BenchChem.
-
Song, Z., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Molecules. Available at: [Link]
-
Steinauer, R., & Mitterer, R. M. (1981). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Science. Available at: [Link]
-
Gaudin, K., et al. (2025). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results. Chembiochem. Available at: [Link]
- Biotage. (2023). What do you do when your peptide synthesis fails? Biotage.
-
Jida, M., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science. Available at: [Link]
- Reddit. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry.
- Gaudin, K., et al. (2025). Enhancing Peptide Cyclization: Unveiling the Key Roles of Coupling Reagents and Heat for Optimal Results.
-
Goolcharran, C., & Borchardt, R. T. (1998). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences. Available at: [Link]
- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.
- Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Aapptec.
- Albericio, F., et al. (2025). Determination of Diketopiperazine Formation During the Solid‐Phase Synthesis of C‐Terminal Acid Peptides.
-
Kong, M., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Advanced Science. Available at: [Link]
- Iris Biotech GmbH. (n.d.).
-
Valentine, S. J., et al. (2018). Influence of Solvents upon Diketopiperazine Formation of FPG8K. Journal of the American Society for Mass Spectrometry. Available at: [Link]
- BenchChem. (2025).
- Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
- Aapptec. (n.d.).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aapptec. (n.d.). Coupling Reagents. Aapptec.
- Bark, S. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?
-
Zhang, D., & Chmielewski, J. (2024). Rapid Peptide Cyclization Inspired by the Modular Logic of Nonribosomal Peptide Synthetases. Journal of the American Chemical Society. Available at: [Link]
-
Giri, R. S., et al. (2017). FeCl3-Mediated Side Chain Modification of Aspartic Acid- and Glutamic Acid-Containing Peptides on a Solid Support. ACS Omega. Available at: [Link]
-
Wang, P., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. Available at: [Link]
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.iris-biotech.de [media.iris-biotech.de]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
Technical Support Center: Optimizing Coupling Conditions for Difficult Sequences with H-Asp(Leu-OH)-OH
Welcome to the technical support center. As Senior Application Scientists, we understand that synthesizing complex peptides, especially those containing difficult sequences or sterically demanding building blocks like H-Asp(Leu-OH)-OH, presents unique challenges. This guide is structured to provide in-depth, field-proven solutions to the specific issues you may encounter.
Section 1: Understanding the Core Challenges
Q1: What makes a peptide sequence "difficult," and what specific challenges does the this compound building block introduce?
A1: A "difficult sequence" in solid-phase peptide synthesis (SPPS) is one that leads to incomplete or failed acylation or deprotection reactions. These issues typically stem from three primary phenomena:
-
Steric Hindrance: This occurs when the physical bulk of the incoming amino acid, the N-terminal amine on the resin, or the growing peptide chain prevents the reactive centers from approaching each other effectively. The building block this compound, a branched dipeptide with Leucine attached to the side-chain of Aspartic acid, is an archetypal example of a sterically demanding residue. Both incorporating this building block and coupling the subsequent amino acid onto its N-terminus can be extremely challenging using standard protocols.[1][2]
-
On-Resin Aggregation: As the peptide chain elongates, it can fold into secondary structures (like β-sheets) that are stabilized by intermolecular hydrogen bonds.[3][4] This causes the peptide-resin matrix to collapse, trapping reactive sites and preventing reagents from accessing them.[5] This leads to decreased resin swelling, poor reaction kinetics, and a higher incidence of deletion sequences.[3][4]
-
Sequence-Dependent Side Reactions: Certain amino acid motifs are prone to specific, unwanted chemical reactions. For any peptide containing Aspartic acid, the most notorious side reaction is aspartimide formation .[6][7][8] This is a base-catalyzed intramolecular cyclization that results in a mixture of byproducts that are often difficult or impossible to separate from the desired peptide.[9]
The use of this compound places your synthesis squarely at the intersection of severe steric hindrance and a high risk of aspartimide formation .
Section 2: Troubleshooting Steric Hindrance
Q2: My coupling yields are low when incorporating or coupling to this compound. What are the likely causes and solutions?
A2: Low coupling yields with a residue like this compound are almost certainly due to steric hindrance. The branched structure significantly slows down the reaction rate.[10][11] Standard coupling conditions are often insufficient to drive the reaction to completion.
Primary Causes:
-
Insufficient Reagent Reactivity: Standard carbodiimide reagents (e.g., DIC) may not be potent enough to activate the sterically hindered carboxylic acid or to facilitate its reaction with a hindered amine.[1][11]
-
Inadequate Reaction Time/Energy: The high activation energy required for the coupling is not met under standard time and temperature conditions.[10]
-
Poor Solvation: If the peptide-resin complex is not well-solvated, reactive sites become inaccessible, exacerbating the effects of steric hindrance.[11]
Solutions:
-
Employ High-Potency Activating Reagents: Switch from carbodiimides to more powerful uronium/aminium or phosphonium salt reagents.[10][12]
-
Optimize Reaction Conditions: Increase reaction time and/or temperature to overcome the kinetic barrier.[10][11]
-
Perform a Double Coupling: After the initial coupling reaction, drain the vessel and repeat the coupling with a fresh solution of activated amino acid to drive the reaction to completion.[11]
-
Ensure Optimal Solvation: Use solvents with superior solvating properties like N-Methylpyrrolidone (NMP) over Dimethylformamide (DMF).[11]
Q3: Which coupling reagents are most effective for sterically hindered residues like this compound?
A3: For difficult couplings, the choice of reagent is critical. Uronium/aminium and phosphonium reagents are superior because they form highly reactive activated esters (OAt or OBt esters) that are more effective at acylating hindered amines.[11][12] For extremely challenging cases, in situ formation of amino acid fluorides is a powerful strategy.[13][14]
| Reagent | Class | Activating Group | Relative Reactivity | Key Considerations |
| DIC/Oxyma | Carbodiimide | Oxyma Ester | Moderate | A good, cost-effective starting point, but often insufficient for severe steric hindrance. Safer than HOBt-based reagents.[1] |
| HBTU / PyBOP | Aminium / Phosphonium | OBt Ester | High | Industry workhorses, effective for many difficult couplings. Byproducts can be challenging to remove.[11] |
| HCTU / PyClock | Aminium / Phosphonium | O-6-ClBt Ester | Very High | More reactive than HBTU/PyBOP due to the electron-withdrawing chloro group on the benzotriazole.[12][14] |
| HATU / PyAOP | Aminium / Phosphonium | OAt Ester | Exceptional | Considered the gold standard for hindered couplings. The OAt leaving group is more reactive than OBt.[10][11][12] |
| COMU | Aminium (Oxyma-based) | Oxyma Ester | Exceptional | Reactivity is comparable to HATU but with a superior safety profile, as it is not based on potentially explosive benzotriazoles.[12][14] |
| TFFH / BTFFH | Fluorouronium | Acyl Fluoride | Ultimate | Generates highly reactive acyl fluorides in situ. Excellent for α,α-disubstituted amino acids and other extremely hindered couplings.[13][14] |
Q4: How can I modify my protocol (time, temperature, solvent) to overcome poor coupling efficiency?
A4: Optimizing reaction parameters is a crucial, complementary strategy to using powerful reagents.
Experimental Protocol 1: High-Efficiency Double Coupling for a Sterically Hindered Residue
This protocol is designed to maximize coupling efficiency for residues like this compound.
-
Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes. Perform the standard Fmoc deprotection and wash thoroughly with the synthesis solvent (5-7 times).
-
Reagent Preparation (First Coupling): In a separate vessel, pre-activate the incoming Fmoc-amino acid (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 eq.), and DIPEA (8 eq.) in NMP. Vortex for 1-5 minutes.
-
First Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 45-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin thoroughly with NMP (3-5 times).
-
Monitoring (Optional but Recommended): Perform a qualitative test (e.g., Kaiser test) on a small sample of resin beads. If the test is positive (blue beads), indicating incomplete reaction, proceed with a second coupling.
-
Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for another 45-60 minutes.
-
Final Wash: Drain the second coupling solution and wash the resin thoroughly with NMP (5 times) and DCM (3 times) to prepare for the next deprotection step.
-
Elevated Temperature (Advanced): For extremely difficult cases, the coupling reactions can be performed at an elevated temperature (40-60°C).[10] Microwave-assisted synthesis is particularly effective at driving these reactions to completion quickly.[10][11] Caution: Heating increases the risk of racemization and should be used judiciously.
Section 3: Preventing Aspartimide Formation
Q5: I'm observing side products with the same mass as my target peptide. Could this be aspartimide formation, and how can I confirm it?
A5: Yes, this is a classic signature of aspartimide-related byproducts. The initial aspartimide intermediate is hydrolytically unstable and can reopen to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide.[9] Both the α- and β-peptides have the exact same mass and are often nearly impossible to separate by standard HPLC. Racemization at the α-carbon of the Asp residue can also occur, further complicating the product mixture.[6]
Confirmation:
-
HPLC Analysis: The β-peptide often elutes very close to, or co-elutes with, the main product peak. You may see peak broadening or shouldering.[15]
-
Mass Spectrometry (MS): While the primary products have the same mass, you might also detect piperidide adducts (Target Mass +84 Da) or dehydrated products (Target Mass -18 Da, corresponding to the stable aspartimide) in the crude MS, which are strong indicators that the side reaction has occurred.[9]
-
NMR Analysis: For definitive characterization, extensive 2D-NMR analysis can distinguish between the α- and β-linked isomers.[16]
Q6: What is the mechanism of aspartimide formation and which sequences are most susceptible?
A6: Aspartimide formation is a base-catalyzed intramolecular cyclization. During Fmoc-SPPS, the piperidine used for deprotection can deprotonate the backbone amide nitrogen of the residue C-terminal to the Asp. This nitrogen then acts as a nucleophile, attacking the carbonyl carbon of the Asp side-chain ester, forming a five-membered succinimide ring (the aspartimide) and displacing the side-chain protecting group.[6][9]
The propensity for this side reaction is highly sequence-dependent. The least sterically hindered C-terminal neighbors are the most problematic.[6][17]
Caption: Base-catalyzed mechanism of aspartimide formation.
Q7: What are the most effective strategies to prevent aspartimide formation when using an Aspartate derivative?
A7: Several effective strategies exist, ranging from simple additive changes to using specially designed building blocks.
| Strategy | Approach | Mechanism | Considerations |
| Modified Deprotection | Add an acidic additive (e.g., 0.1 M HOBt or formic acid) to the 20% piperidine/DMF solution.[18][19][20] | The acid protonates the piperidine, reducing the free base concentration and overall basicity of the solution, which slows the rate of the base-catalyzed cyclization. | Highly effective and inexpensive. HOBt is now sold wetted due to explosive risk, introducing water.[18] Formic acid is a good alternative.[9] |
| Use Weaker Base | Use 2-5% 1,8-Diazabicycloundec-7-ene (DBU) in DMF, or piperazine instead of piperidine.[18][21] | DBU is a non-nucleophilic base that can cleave Fmoc but is less likely to catalyze the side reaction. Piperazine is a weaker base than piperidine. | DBU is very effective but can be aggressive. Piperazine is milder but may require longer deprotection times.[18] |
| Bulky Side-Chain PGs | Use Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH instead of Fmoc-Asp(OtBu)-OH.[18] | The increased steric bulk of the 3-methylpent-3-yl (Mpe) or benzyloxymethyl (Bno) group physically shields the side-chain carbonyl from nucleophilic attack. | Highly effective. Fmoc-Asp(OBno)-OH has been shown to reduce aspartimide to nearly undetectable levels in some sequences. These derivatives are more expensive. |
| Backbone Protection | For Asp-Gly sequences, use a dipeptide like Fmoc-Asp(OtBu)-Dmb(Gly)-OH. | The 2,4-dimethoxybenzyl (Dmb) group on the Gly nitrogen converts the amide into a tertiary amine, which cannot be deprotonated and thus cannot initiate the cyclization.[9][18] | This is the only method shown to completely eliminate aspartimide formation.[18] The Dmb group is removed during final TFA cleavage. |
Experimental Protocol 2: Modified Fmoc-Deprotection with Formic Acid
-
Prepare the Solution: Create a deprotection solution of 20% piperidine and 0.1 M formic acid in DMF.
-
Deprotection: Add the solution to the peptide-resin and agitate for the standard deprotection time (e.g., 2 x 10 minutes).
-
Washing: Drain the solution and wash the resin thoroughly with DMF to remove all traces of piperidine before the next coupling step.
Section 4: Addressing Peptide Aggregation
Q8: My resin is clumping, and the beads are not swelling properly. Is this aggregation, and how does it affect my synthesis?
A8: Yes, these are classic signs of on-resin peptide aggregation.[3][5] As the peptide chains grow, they can form strong intermolecular hydrogen bonds, causing the chains to associate with each other rather than with the solvent. This collapses the polymer support matrix, physically trapping the reactive N-terminal amines.
Consequences of Aggregation:
-
Incomplete Deprotection & Coupling: Reagents cannot penetrate the collapsed resin, leading to failed reactions and an increase in deletion sequences.[5]
-
Poor Resin Swelling: The resin volume will visibly decrease as the synthesis of the difficult sequence proceeds.[3][4]
-
Physical Clumping: In severe cases, the resin beads will stick together, leading to poor washing and reagent distribution.
Caption: Troubleshooting workflow for difficult couplings.
Q9: What practical steps can I take to disrupt aggregation during synthesis?
A9: The goal is to break up the intermolecular hydrogen bonds that cause aggregation.
-
Change the Solvent: NMP is a better solvent than DMF for disrupting secondary structures. For severe cases, adding up to 20% Dimethyl sulfoxide (DMSO) to the coupling and deprotection solutions can be highly effective.[5][22]
-
Elevate Temperature: Performing the coupling and deprotection steps at a higher temperature (e.g., 60°C) provides enough energy to disrupt the hydrogen bonds. Microwave synthesis is ideal for this.[23]
-
Incorporate Backbone Protection: Proactively insert "kink-forming" residues every 6-7 amino acids to disrupt the formation of β-sheets.[5]
-
Pseudoproline Dipeptides: Use Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptides. These force a bend in the peptide backbone and are commercially available. The native Ser/Thr residue is regenerated during final cleavage.
-
Hmb/Dmb Protected Amino Acids: Incorporating an N-(2-hydroxy-4-methoxybenzyl) protected amino acid also prevents hydrogen bonding at that position.[5]
-
-
Use Chaotropic Salts: Adding salts like LiCl (0.5-1.0 M) to the reaction mixture can help break up aggregates, although this is generally less effective than the methods above.
By systematically addressing the root causes of difficult couplings—steric hindrance, side reactions, and aggregation—you can successfully synthesize even the most challenging peptides involving demanding building blocks like this compound.
References
-
Verdelet, T., et al. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie International Edition.
-
Bednarek, M. A., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International Journal of Peptide and Protein Research, 42(5), 450-454.
-
University of Arizona. (n.d.). Aggregation of resin-bound peptides during solid-phase peptide synthesis: Prediction of difficult sequences. University of Arizona Research.
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
-
BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis. BenchChem.
-
Hyde, C., et al. (1994). Internal aggregation during solid phase peptide synthesis. Dimethyl sulfoxide as a powerful dissociating solvent. Journal of the Chemical Society, Chemical Communications.
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech.
-
Sigma-Aldrich. (n.d.). Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. MilliporeSigma.
-
Biotage. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Biotage.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
-
Michels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(22), 5748-5751.
-
Radboud Repository. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud University.
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(20), 7544-7551.
-
BenchChem. (2025). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. BenchChem.
-
ResearchGate. (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate.
-
AAPPTEC. (2012). Preventing aspartimide formation during peptide synthesis. AAPPTEC.
-
BenchChem. (n.d.). Technical Support Center: Aspartimide Formation in SPPS. BenchChem.
-
ResearchGate. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.
-
Royal Society of Chemistry. (2023). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. RSC Publishing.
-
Thieme. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synform.
-
PMC. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. National Institutes of Health.
-
Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis. MilliporeSigma.
-
ACS Publications. (2016). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
-
ResearchGate. (2017). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate.
-
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
PubMed. (2005). Detection and control of aspartimide formation in the synthesis of cyclic peptides. National Library of Medicine.
-
Bio-Synthesis Inc. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Bio-Synthesis.
-
CordenPharma. (n.d.). Optimizing Peptide Coupling: Key Techniques. CordenPharma.
-
ResearchGate. (n.d.). Procedures to Improve Difficult Couplings. ResearchGate.
-
ResearchGate. (2005). Detection and control of aspartimide formation in the synthesis of cyclic peptides. Request PDF.
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. Mesa Labs.
-
ACS Publications. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
-
PubMed. (2026). Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif. National Library of Medicine.
-
ResearchGate. (n.d.). Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents. ResearchGate.
-
Wiley Online Library. (2022). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Angewandte Chemie.
-
PMC. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health.
-
ACS Publications. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
IRIS. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. MDPI.
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- 4. experts.arizona.edu [experts.arizona.edu]
- 5. peptide.com [peptide.com]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
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Technical Support Center: H-Asp(Leu-OH)-OH in Solid-Phase Peptide Synthesis
Welcome to the technical support center for challenges related to the use of H-Asp(Leu-OH)-OH in Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming solubility issues and related complications.
Frequently Asked Questions (FAQs)
Q1: I'm experiencing significant difficulty dissolving this compound in standard SPPS solvents like DMF and NMP. What is the underlying cause of this poor solubility?
A1: The poor solubility of this compound is multifactorial, stemming from its intrinsic chemical structure. The presence of both a free N-terminus and two carboxylic acid groups, combined with the bulky, hydrophobic leucine side chain, promotes strong intermolecular hydrogen bonding. This leads to the formation of aggregates, which are difficult to disrupt with standard solvents like Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[1][2] While these are polar aprotic solvents commonly used in SPPS for their ability to swell the resin and dissolve reagents, they may not be sufficient to overcome the strong intermolecular forces of certain dipeptides.[3][4]
Q2: What are the direct consequences of poor this compound solubility during an SPPS run?
A2: Poor solubility directly translates to incomplete coupling reactions. If the dipeptide is not fully dissolved, its effective concentration in the reaction vessel is significantly lowered, leading to a higher probability of deletion sequences in the final peptide product. This not only reduces the overall yield but also complicates the purification process due to the presence of closely related impurities. Furthermore, undissolved particles can clog the lines and frits of automated peptide synthesizers, causing mechanical failures.
Q3: I've noticed a significant side product with the same mass as my target peptide but a different retention time on HPLC. Could this be related to the this compound unit?
A3: Yes, this is a classic indicator of aspartimide formation, a notorious side reaction in Fmoc-based SPPS.[5][6] This side reaction is particularly prevalent with Asp-Xxx sequences, where Xxx is a sterically unhindered amino acid like Glycine, or in this case, where the subsequent amino acid provides a favorable environment.[7][8] The poor solubility of this compound can exacerbate this issue. When the dipeptide is not fully solvated, the subsequent coupling reaction is slower, increasing the exposure time of the aspartic acid residue to the basic conditions of the coupling and subsequent deprotection steps, which promotes the formation of the cyclic aspartimide intermediate.[5][9] This intermediate can then undergo hydrolysis to form both the desired α-peptide and the undesired β-peptide, or it can be attacked by piperidine to form piperidide adducts.[10]
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: this compound Fails to Dissolve in DMF or NMP
This is the most common initial hurdle. The following strategies can be employed, starting with the simplest and progressing to more advanced techniques.
Protocol 1.1: Solvent System Optimization
-
Sonication and Gentle Warming: Before abandoning a solvent, attempt to aid dissolution by sonicating the mixture for 10-15 minutes. Gentle warming (up to 40°C) can also be effective but should be used cautiously to avoid potential degradation of the dipeptide.[11]
-
Solvent Mixtures: The use of "magic mixtures" can be highly effective. A common combination is a 1:1:1 mixture of Dichloromethane (DCM), DMF, and NMP.[1] The different polarity and solvating properties of this mixture can disrupt the intermolecular hydrogen bonds that cause aggregation.
-
Introduction of Chaotropic Agents: In particularly stubborn cases, the addition of a small percentage (typically 1-2%) of a chaotropic agent like Guanidinium Chloride can disrupt the hydrogen bonding network and improve solubility. However, ensure compatibility with your downstream purification and cleavage methods.
-
Use of Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for many "difficult" peptides and dipeptides due to its high polarity and hydrogen bond-disrupting capabilities.[11] It can be used as a co-solvent with DMF or NMP. A starting point is a 1:1 mixture of DMF:DMSO.
Table 1: Comparison of Solvents for Dissolving Difficult Peptides
| Solvent/Mixture | Key Advantages | Considerations |
| DMF/NMP | Standard SPPS solvents, good resin swelling.[4] | May be insufficient for highly aggregated dipeptides. |
| DCM/DMF/NMP (1:1:1) | "Magic mixture" with broad solvating power.[1] | DCM is less polar and may not be ideal for all sequences. |
| DMF or NMP with DMSO | DMSO is a powerful solvent for disrupting H-bonds.[11] | DMSO can be difficult to remove and may interfere with some analytical techniques. |
| NMP with 1-2% Guanidinium Chloride | Chaotropic agent disrupts aggregation. | Must be removed during purification; potential for side reactions. |
Issue 2: Persistent Low Coupling Efficiency Despite Improved Solubility
If the dipeptide dissolves but coupling remains inefficient (as determined by a positive Kaiser or TNBS test), the issue may lie in the activation method or steric hindrance.
Protocol 2.1: Advanced Coupling Strategies
-
Extended Coupling Times: For difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial. Monitor the reaction progress with a TNBS test.
-
Double Coupling: If a single extended coupling is insufficient, a second coupling with a fresh solution of activated this compound should be performed.
-
More Potent Activation Reagents: While standard activators like HBTU/DIPEA are often sufficient, more potent reagents may be required for challenging sequences. Consider using HATU or COMU, which are known to be more effective for sterically hindered couplings.[12]
-
In Situ Neutralization: This technique involves adding the activating agent and the amino acid to the resin before the addition of the base (DIPEA). This can sometimes improve coupling efficiency by minimizing side reactions.[13]
Issue 3: Detection of Aspartimide-Related Impurities
As discussed, aspartimide formation is a significant risk. The following strategies can help mitigate this side reaction.
Protocol 3.1: Minimizing Aspartimide Formation
-
Use of Additives in the Deprotection Step: Adding 0.1 M HOBt to the 20% piperidine in DMF deprotection solution can help to suppress aspartimide formation by protonating the backbone amide nitrogen, making it less nucleophilic.[8]
-
Bulky Side-Chain Protecting Groups: While this compound is used unprotected, for future syntheses involving Aspartic acid, consider using derivatives with bulky side-chain protecting groups (e.g., O-2,4-dichlorobenzyl) which sterically hinder the formation of the aspartimide ring.[5]
-
Use of Pseudoproline Dipeptides: For Asp-Ser or Asp-Thr sequences, using a pre-formed pseudoproline dipeptide can completely prevent aspartimide formation by temporarily altering the backbone structure.[14] While not directly applicable to this compound, this is a key strategy for other Asp-containing peptides.
-
Backbone Protection: The use of a 2-hydroxy-4-methoxybenzyl (Hmb) group on the backbone nitrogen of the amino acid preceding the Asp residue can prevent aspartimide formation.[15]
Visualizing the Challenges
Diagram 1: The Challenge of Aggregation
Caption: Intermolecular hydrogen bonding leads to aggregation of this compound molecules.
Diagram 2: The Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of a cyclic aspartimide intermediate during SPPS.
Diagram 3: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting this compound solubility and coupling issues.
References
- Benchchem. Technical Support Center: Aspartimide Formation in SPPS.
-
Paradis-Bas, M., Tulla-Puche, J., & Albericio, F. (2016). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Chembiochem, 17(5), 379-384. Available from: [Link].
- Iris Biotech GmbH. ASPARTIMIDE FORMATION.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7016063, this compound. Available from: [Link].
- Chem-Impex. H-β-Asp-Leu-OH.
-
Luce, A. C., et al. (2018). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry – A European Journal, 24(53), 14076-14087. Available from: [Link].
- Benchchem. Technical Support Center: Troubleshooting Peptide Synthesis with Z-Lys(Z)-OSu.
-
ResearchGate. ChemInform Abstract: Aspartimide Formation in Peptide Chemistry: Occurrence, Prevention Strategies and the Role of N-Hydroxylamines. Available from: [Link].
-
Bedford, J., et al. (1993). Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences. International journal of peptide and protein research, 42(5), 450-454. Available from: [Link].
-
Crouzet, T., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 1180, 3-29. Available from: [Link].
-
ResearchGate. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Available from: [Link].
-
Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available from: [Link].
-
Ollivier, N., et al. (2017). Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis. Chemical Science, 8(1), 483-489. Available from: [Link].
-
Radboud Repository. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Available from: [Link].
-
Merkx, R., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters, 14(23), 5952-5955. Available from: [Link].
-
ResearchGate. Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents.... Available from: [Link].
-
Le-Nguyen, D., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science, 25(9), e3188. Available from: [Link].
-
UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Available from: [Link].
-
Aapptec Peptides. Solvents for Solid Phase Peptide Synthesis. Available from: [Link].
-
Al-Ghananeem, A. M., & Malkawi, A. H. (2018). Strategies for Improving Peptide Stability and Delivery. Pharmaceutics, 10(4), 235. Available from: [Link].
-
Royal Society of Chemistry. Greening the synthesis of peptide therapeutics: an industrial perspective. Available from: [Link].
- Benchchem. Technical Support Center: Overcoming Aggregation in Solid-Phase Peptide Synthesis (SPPS).
-
Merck Millipore. Peptide & HT Organic Synthesis Technical Support. Available from: [Link].
-
ResearchGate. Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. Available from: [Link].
-
ResearchGate. Why the peptide is not soluble in DMSO?. Available from: [Link].
-
National Center for Biotechnology Information. Greening the synthesis of peptide therapeutics: an industrial perspective. Available from: [Link].
-
ResearchGate. The Solubility of Peptide Intermediates in Organic Solvents. Solubilizing Potential of Hexafluoro-2-propanol. Available from: [Link].
-
GenScript. Peptide Solubility Guidelines - How to solubilize a peptide. Available from: [Link].
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link].
-
National Center for Biotechnology Information. Dipropyleneglycol Dimethylether, New Green Solvent for Solid-Phase Peptide Synthesis: Further Challenges to Improve Sustainability in the Development of Therapeutic Peptides. Available from: [Link].
-
ElectronicsAndBooks. Solvation Effects in Solid-Phase Peptide Synthesis. Available from: [Link].
Sources
- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. peptide.com [peptide.com]
- 5. media.iris-biotech.de [media.iris-biotech.de]
- 6. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. biosynth.com [biosynth.com]
- 9. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 12. chem.uci.edu [chem.uci.edu]
- 13. peptide.com [peptide.com]
- 14. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 15. Identification, occurrence and prevention of aspartimide-related byproducts in chemical protein synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03824C [pubs.rsc.org]
Technical Support Center: Navigating the Challenges of H-Asp(Leu-OH)-OH Incorporation
Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals who are incorporating the sterically demanding dipeptide, H-Asp(Leu-OH)-OH, into their synthetic workflows. As Senior Application Scientists, we understand the unique challenges this building block can present. This resource provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommendations to ensure your success.
Understanding the Core Challenge: Steric Hindrance and Aspartimide Formation
The incorporation of this compound introduces two primary, interconnected challenges:
-
Steric Hindrance: The bulky leucine moiety attached to the β-carboxyl group of the aspartic acid residue creates significant steric bulk. This can impede the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow or incomplete coupling reactions.[1]
-
Aspartimide Formation: Aspartic acid residues are notoriously prone to a base-catalyzed side reaction that forms a five-membered succinimide ring, known as an aspartimide.[2][3] This is particularly problematic during the piperidine-mediated deprotection of the Fmoc group in solid-phase peptide synthesis (SPPS).[4] The subsequent opening of the aspartimide ring by a nucleophile (like piperidine or the peptide's N-terminus) can lead to a mixture of α- and β-peptides, as well as racemization.[3]
The steric hindrance from the Leu-OH side chain can, in some cases, influence the propensity for aspartimide formation, making a carefully planned strategy essential for achieving high purity and yield.
Frequently Asked Questions (FAQs)
Q1: My coupling reaction with this compound is sluggish and results in a low yield. What is the likely cause and how can I improve it?
A1: The primary cause is the steric hindrance from the bulky Leu-OH side chain. To overcome this, you need to enhance the reactivity of the coupling reaction. We recommend the following:
-
Choice of Coupling Reagent: Standard carbodiimide reagents like DCC may not be efficient enough. Utilize a more potent aminium/uronium or phosphonium salt-based coupling reagent. Reagents like HATU, HCTU, or COMU are known to be highly effective for sterically hindered couplings.[5] HATU, in particular, is often recommended for its ability to form a highly reactive OAt-ester, which can accelerate the reaction.[6]
-
Double Coupling: If a single coupling reaction does not go to completion (as monitored by a Kaiser test), a second coupling step with fresh reagents should be performed before proceeding to the next deprotection step.
-
Extended Coupling Time: For particularly difficult couplings, extending the reaction time from the standard 1-2 hours to 4 hours or even overnight can be beneficial.
Q2: I am observing a significant impurity with the same mass as my desired peptide after cleavage and purification. What could this be?
A2: This is a classic sign of aspartimide formation. During Fmoc deprotection, the aspartic acid residue can cyclize to form an aspartimide. This intermediate can then be hydrolyzed back to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide. Since these are isomers, they have the same mass but different retention times on reverse-phase HPLC.
To mitigate this, consider the following:
-
Modified Deprotection Conditions: Adding an acid scavenger to the piperidine deprotection solution can help suppress aspartimide formation. A common strategy is to add 0.1 M of an additive like HOBt to the 20% piperidine in DMF solution.[4]
-
Use of DBU: For very difficult Fmoc removals, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used in place of piperidine. However, DBU can also promote aspartimide formation, so its use should be carefully evaluated and is often combined with piperidine to quench the reactive fulvene byproduct.[7]
-
Protecting Group Strategy: For sequences highly prone to this side reaction, using a different protecting group on the aspartic acid side chain that is less susceptible to cyclization can be an effective, albeit more synthetically involved, strategy.[8][9]
Q3: Can the choice of solvent affect the efficiency of this compound incorporation?
A3: Yes, the solvent plays a crucial role. Dimethylformamide (DMF) is the most common solvent for SPPS due to its excellent solvating properties for both the resin and the reagents.[10] However, for sterically hindered couplings, ensuring all components are fully dissolved is critical. If you observe any precipitation of the amino acid or coupling reagents, you may need to increase the solvent volume or consider alternative solvent systems known to improve solvation and reduce peptide aggregation, though this is a more advanced troubleshooting step.
Troubleshooting Guide
| Symptom | Potential Cause | Recommended Action(s) |
| Incomplete Coupling (Positive Kaiser Test) | Insufficient activation or steric hindrance. | 1. Switch to a more powerful coupling reagent (e.g., HATU, HCTU).[5] 2. Perform a double coupling. 3. Increase the coupling reaction time. |
| Appearance of a +51 Da adduct in Mass Spec | Piperidinylalanine formation (if C-terminal Cys is present). | This is less related to Asp, but a common side reaction. Use a more sterically bulky protecting group on the Cysteine.[4] |
| Presence of α and β peptide isomers | Aspartimide formation and subsequent ring-opening. | 1. Add HOBt to the piperidine deprotection solution.[4] 2. For subsequent syntheses, consider a different Asp side-chain protecting group.[2][8] |
| Low overall yield after synthesis | Cumulative effect of incomplete couplings and side reactions. | Systematically optimize each step: use stronger coupling reagents for hindered residues and modify deprotection conditions to minimize aspartimide formation. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound using HATU
This protocol is designed for solid-phase peptide synthesis (SPPS) on a pre-swollen resin.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the resin-bound peptide has been completely removed (negative Kaiser test) and the resin has been thoroughly washed with DMF.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading), HATU (3 equivalents), and HOAt (3 equivalents) in a minimal amount of DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to the solution.
-
Allow the mixture to pre-activate for 5-10 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activation solution to the resin.
-
Agitate the reaction vessel at room temperature for 2-4 hours.
-
-
Monitoring the Reaction:
-
Take a small sample of the resin beads, wash them thoroughly with DMF and then DCM, and dry them.
-
Perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
Post-Coupling Wash:
-
If the Kaiser test is negative, drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove any unreacted reagents and byproducts.
-
If the Kaiser test is positive, a second coupling (double coupling) is recommended. Repeat steps 2-5.
-
Protocol 2: Mitigation of Aspartimide Formation During Fmoc Deprotection
This protocol should be applied for all Fmoc deprotection steps following the incorporation of an aspartic acid residue.
-
Prepare Modified Deprotection Solution:
-
Prepare a solution of 20% piperidine in DMF.
-
To this solution, add HOBt to a final concentration of 0.1 M. Mix until fully dissolved.
-
-
Fmoc Deprotection:
-
Treat the resin with the modified deprotection solution for 10-20 minutes at room temperature. .
-
-
Post-Deprotection Wash:
-
Drain the deprotection solution and wash the resin thoroughly with DMF (5x) to ensure all piperidine and byproducts are removed before the next coupling step.
-
Visualizing the Process
Workflow for this compound Incorporation
Caption: Optimized coupling workflow for sterically hindered dipeptides.
Mechanism of Aspartimide Formation
Caption: Base-catalyzed formation of aspartimide and subsequent byproducts.
References
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available at: [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature. Available at: [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. Available at: [Link]
-
Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. ResearchGate. Available at: [Link]
-
Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. ACS Publications. Available at: [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Side reactions in peptide synthesis: An overview. Bibliomed. Available at: [Link]
-
Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Greening the synthesis of peptide therapeutics: an industrial perspective. Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. bachem.com [bachem.com]
- 6. file.globalso.com [file.globalso.com]
- 7. peptide.com [peptide.com]
- 8. Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
Impact of protecting groups on H-Asp(Leu-OH)-OH synthesis efficiency
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of H-Asp(Leu-OH)-OH. This guide is designed to provide in-depth troubleshooting assistance and address frequently asked questions related to the impact of protecting groups on the efficiency of this dipeptide synthesis. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the complexities of this synthesis and optimize your experimental outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.
Question 1: My overall yield of this compound is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in dipeptide synthesis can stem from several factors, primarily related to incomplete reactions or the formation of side products. The choice of protecting groups for both the aspartic acid and leucine residues plays a critical role.
Potential Causes and Solutions:
-
Incomplete Coupling: The formation of the peptide bond between the protected aspartic acid and leucine may be inefficient.
-
Troubleshooting:
-
Optimize Coupling Reagents: Ensure you are using fresh, high-quality coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[1] Consider using a combination of a carbodiimide with an additive like HOBt (Hydroxybenzotriazole) to minimize racemization and improve efficiency.
-
Reaction Conditions: Monitor the reaction temperature and time. While room temperature is standard, some sterically hindered couplings may benefit from slightly elevated temperatures, though this can also increase the risk of side reactions.[2] Ensure adequate stirring to maintain a homogenous reaction mixture.
-
Protecting Group Steric Hindrance: Very bulky protecting groups on either amino acid can sterically hinder the coupling reaction. While bulky groups on the aspartic acid side chain can be beneficial in preventing aspartimide formation, an excessively large group may impede the approach of the leucine amine.[3]
-
-
-
Aspartimide Formation: This is a major side reaction in syntheses involving aspartic acid, leading to a significant loss of the desired product.[3][4] It occurs when the backbone amide nitrogen attacks the side-chain carbonyl of the aspartic acid residue, forming a five-membered succinimide ring. This is particularly problematic during base-catalyzed deprotection steps, such as the removal of an Fmoc group.[3][4]
-
Troubleshooting:
-
Select Appropriate Aspartic Acid Side-Chain Protection: The standard tert-butyl (tBu) protecting group can be susceptible to aspartimide formation in sensitive sequences.[3][4] Consider using more sterically hindering protecting groups like 3-ethyl-3-pentyl (Epe), 4-n-propyl-4-heptyl (Php), or 5-n-butyl-5-nonyl (Bno) to physically block the nucleophilic attack.[5]
-
Modify Deprotection Conditions: When using the Fmoc strategy for Nα-protection, the repeated use of piperidine for deprotection can promote aspartimide formation.[3] Adding a small amount of a weak acid to the piperidine solution can help to suppress this side reaction.[6] Alternatively, using a different base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in combination with piperidine may be beneficial.[7]
-
-
-
Premature Deprotection: The protecting groups chosen may not be fully orthogonal, leading to their partial or complete removal during intermediate steps.[8][9]
-
Troubleshooting:
-
Review Orthogonality: Carefully select protecting groups that are removed under distinct and non-interfering conditions.[8][9][10] For example, in an Fmoc/tBu strategy, the Fmoc group is base-labile, while the tBu group is acid-labile.[9][] Ensure that the conditions used for removing one group do not affect the others.
-
-
-
Difficulties in Purification: The desired product may be co-eluting with impurities during chromatography, leading to losses during fractionation.
-
Troubleshooting:
-
Optimize HPLC Conditions: Adjust the gradient, flow rate, and mobile phase composition of your reverse-phase HPLC protocol to achieve better separation of the target peptide from by-products.[12]
-
Alternative Purification Techniques: For particularly challenging separations, consider alternative or complementary techniques such as ion-exchange or size-exclusion chromatography.
-
-
Below is a diagram illustrating the decision-making process for troubleshooting low yields.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Question 2: I am observing a significant amount of a side product with the same mass as my desired dipeptide. What could this be and how can I prevent it?
Answer:
A side product with the same mass as the target this compound is often the β-isomer, H-β-Asp(Leu-OH)-OH. This arises from the rearrangement of the aspartimide intermediate.
Mechanism of β-Isomer Formation:
-
Aspartimide Formation: As discussed previously, the backbone amide attacks the side-chain carbonyl of aspartic acid to form a succinimide ring.
-
Ring Opening: The aspartimide ring can be opened by nucleophiles, including water or the amine from piperidine used in Fmoc deprotection.[3] This ring-opening can occur at two positions, leading to the formation of both the desired α-peptide and the undesired β-peptide.
The formation of the β-isomer is a common and challenging issue in the synthesis of aspartic acid-containing peptides.[3]
Prevention Strategies:
-
Minimize Aspartimide Formation: The most effective way to prevent the formation of the β-isomer is to suppress the formation of the aspartimide precursor. This can be achieved by:
-
Using Sterically Hindered Protecting Groups: As mentioned before, bulky protecting groups on the aspartic acid side chain, such as O-2,4-dimethyl-3-pentyl (ODmPent), can effectively prevent the initial cyclization.[5]
-
Optimizing Deprotection: For Fmoc-based synthesis, adding an acid additive to the piperidine deprotection solution can reduce the basicity and thus decrease the rate of aspartimide formation.[6]
-
-
Sequence Considerations: The amino acid C-terminal to the aspartic acid residue influences the rate of aspartimide formation. Asp-Gly sequences are particularly prone to this side reaction due to the lack of steric hindrance from the glycine residue.[4] While your sequence is Asp-Leu, which is less problematic, the risk is still present.
The following diagram illustrates the mechanism of β-isomer formation via the aspartimide intermediate.
Caption: Mechanism of α- and β-peptide formation from an aspartimide intermediate.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the strategic selection of protecting groups for the synthesis of this compound.
Question 3: What are the most common Nα-amino protecting groups for the aspartic acid and leucine residues, and how do I choose between them?
Answer:
The two most widely used Nα-amino protecting groups in peptide synthesis are Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butoxycarbonyl).[2][13] The choice between them dictates the overall synthetic strategy.[9]
| Protecting Group | Deprotection Condition | Key Advantages |
| Fmoc | Base-labile (e.g., 20% piperidine in DMF)[7][13] | Orthogonal to acid-labile side-chain protecting groups (e.g., tBu). Milder deprotection conditions.[9] |
| Boc | Acid-labile (e.g., TFA)[7][13] | Effective for synthesizing long or hydrophobic peptides.[9] |
Recommendation for this compound Synthesis:
For the synthesis of a simple dipeptide like this compound, the Fmoc/tBu strategy is generally preferred . The milder deprotection conditions for the Fmoc group are less likely to cause side reactions compared to the strong acid required for Boc removal.[9]
Question 4: Which protecting group should I use for the side chain of aspartic acid to maximize efficiency?
Answer:
The choice of the aspartic acid side-chain protecting group is critical to prevent aspartimide formation.[4] Here is a comparison of common options:
| Side-Chain Protecting Group | Relative Steric Hindrance | Effectiveness in Preventing Aspartimide Formation |
| tert-Butyl (tBu) | Standard | Can be insufficient for sequences prone to aspartimide formation.[3][4] |
| 2-Adamantyl (2-Ada) | High | Offers good protection and is stable to TFA but removable with stronger acids.[5] |
| 2,4-dimethyl-3-pentyl (ODmPent) | Very High | Provides excellent protection against aspartimide formation, even under harsh conditions.[5] |
| Cyanosulfurylide (CSY) | N/A (non-ester based) | Completely prevents aspartimide formation but requires an additional orthogonal deprotection step with an oxidizing agent.[4][14] |
Recommendation:
For a standard synthesis, Fmoc-Asp(OtBu)-OH is a reasonable starting point. However, if you encounter significant aspartimide formation, switching to a bulkier protecting group like Fmoc-Asp(O-2-Ada)-OH or Fmoc-Asp(ODmPent)-OH is highly recommended.[5] For syntheses where complete suppression of aspartimide is critical, Fmoc-Asp(CSY)-OH is an excellent but more complex option.[4][14]
Question 5: Do I need to protect the C-terminus of the leucine?
Answer:
Yes, for a controlled synthesis of the dipeptide, the C-terminal carboxyl group of the leucine must be protected to prevent it from reacting with the activated aspartic acid, which would lead to the formation of oligomers.[15][16]
Common C-terminal Protecting Groups:
-
Methyl (Me) or Ethyl (Et) esters: These are simple to introduce but require basic conditions (saponification) for removal, which can be harsh.[][16]
-
Benzyl (Bzl) ester: Removable by catalytic hydrogenation, which provides an orthogonal deprotection strategy.[16]
-
tert-Butyl (tBu) ester: Removable under acidic conditions, compatible with the Fmoc/tBu strategy.[]
Recommendation:
If you are using an Fmoc-based strategy for the Nα-protection, protecting the C-terminus of leucine as a tert-butyl ester (H-Leu-OtBu) is a good choice as its deprotection can be performed simultaneously with the removal of the aspartic acid side-chain tBu group using TFA in the final step.[17]
III. Experimental Protocols
Protocol 1: General Procedure for Fmoc-Based Synthesis of this compound
This protocol outlines a standard procedure using an Fmoc/tBu strategy.
Materials:
-
Fmoc-Asp(OtBu)-OH
-
H-Leu-OtBu·HCl
-
Coupling reagent (e.g., HCTU)
-
Base (e.g., DIPEA or NMM)
-
Solvent (e.g., DMF)
-
Deprotection reagent: 20% piperidine in DMF
-
Cleavage cocktail: TFA/TIPS/H₂O (95:2.5:2.5)[18]
Procedure:
-
Coupling:
-
Dissolve Fmoc-Asp(OtBu)-OH and HCTU in DMF.
-
Add DIPEA to neutralize the H-Leu-OtBu·HCl and activate the coupling.
-
Add the H-Leu-OtBu·HCl solution to the activated aspartic acid derivative.
-
Stir at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
-
Work-up and Purification of Protected Dipeptide:
-
Once the reaction is complete, perform an aqueous work-up to remove water-soluble by-products.
-
Purify the protected dipeptide, Fmoc-Asp(OtBu)-Leu-OtBu, by flash chromatography.
-
-
Deprotection:
-
Fmoc Removal: Dissolve the purified protected dipeptide in DMF and treat with 20% piperidine in DMF for 20-30 minutes to remove the Fmoc group.
-
Final Cleavage and Deprotection: Treat the resulting H-Asp(OtBu)-Leu-OtBu with a cleavage cocktail of TFA/TIPS/H₂O for 2-3 hours to simultaneously remove the tBu protecting groups from the aspartic acid side chain and the leucine C-terminus.[17][18]
-
-
Purification of Final Product:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the final product, this compound, by preparative reverse-phase HPLC.[4]
-
IV. References
-
Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers - Benchchem. Available from:
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available from:
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. BOC Sciences. Available from:
-
A Comparative Analysis of Aspartate Side-Chain Protecting Groups in Peptide Synthesis - Benchchem. Available from:
-
Peptide synthesis using unprotected peptides through orthogonal coupling methods. PMC. Available from:
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. Available from:
-
A Comparative Guide to Amino-Protecting Groups for Leucine in Chemical Synthesis - Benchchem. Available from:
-
A Researcher's Guide to Orthogonal Protecting Groups in Peptide Synthesis - Benchchem. Available from:
-
Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Semantic Scholar. Available from:
-
Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. PMC. Available from:
-
A convenient synthesis of aspartame. Journal of Chemical Education. Available from:
-
Synthesis of peptides by reactive extrusion. Application to the continuous and solventless preparation of aspartame. ChemRxiv. Available from:
-
Introduction to Peptide Synthesis. Master Organic Chemistry. Available from:
-
Synthesis of Aspartame by Thermolysin: An X-ray Structural Study. ACS Publications. Available from:
-
Dipeptide analogs of aspertame and process to prepare them as well as a new preparation of aspertame. Google Patents. Available from:
-
Amino Acid Protection & Deprotection Services. BOC Sciences. Available from:
-
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26.7: Peptide Synthesis. Chemistry LibreTexts. Available from:
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First Steps for the Direct Purification of l-Leu-l-Leu Dipeptide through Co-Crystallization. ACS Publications. Available from:
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Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available from:
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N-Terminal Deprotection - Fmoc removal. Aapptec Peptides. Available from:
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Fmoc Resin Cleavage and Deprotection. Iris Biotech. Available from:
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I. Formation of aminosuccinyl derivatives from aspartyl peptides: A known side reaction in unusual conditions. ResearchGate. Available from:
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Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. Available from:
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A New Methodology for Synthetic Peptides Purification and Counterion Exchange in One Step Using Solid-Phase Extraction Chromatography. MDPI. Available from:
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Solid phase synthesis of ω-aspartic thioacid containing peptides. ResearchGate. Available from:
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Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Wiley Online Library. Available from:
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Preventing aspartimide formation in Fmoc SPPS of Asp‐Gly containing peptides — practical aspects of new trialkylcarbinol based protecting groups. Semantic Scholar. Available from: _
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Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. RSC Publishing. Available from:
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Protecting Groups. University of Illinois Urbana-Champaign. Available from:
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Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. PMC. Available from:
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Design of protecting groups for the β-carboxylic group of aspartic acid that minimize base-catalyzed aspartimide formation. ResearchGate. Available from:
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PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. Available from:
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Validation & Comparative
A Senior Application Scientist's Guide to HPLC Purity Analysis of H-Asp(Leu-OH)-OH
For researchers, scientists, and drug development professionals engaged in peptide therapeutics, establishing the purity and impurity profile of synthetic peptides is a cornerstone of ensuring product safety and efficacy. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of the dipeptide H-Asp(Leu-OH)-OH, also known as β-Aspartyl-Leucine. We will delve into the rationale behind methodological choices, present detailed experimental protocols, and compare the primary analytical technique with orthogonal and alternative methods, supported by scientific principles and data.
Introduction: The Analytical Imperative for this compound Purity
This compound is a dipeptide with applications in biochemical research and as a building block in the synthesis of more complex therapeutic peptides.[1] The isomeric form of the peptide bond is a critical quality attribute. While the standard peptide bond involves the α-carboxyl group of aspartic acid, the formation of an isopeptide bond with the β-carboxyl group can occur, particularly as a degradation product or a synthesis-related impurity. Furthermore, racemization of the chiral centers of either amino acid residue can lead to the formation of diastereomers. These subtle structural variations can have significant impacts on the biological activity and safety profile of the final product.
Therefore, a robust, stability-indicating analytical method is not merely a quality control checkpoint but a critical tool for understanding and controlling the manufacturing process and ensuring the stability of the drug substance.
The Primary Workhorse: Reversed-Phase HPLC (RP-HPLC)
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely adopted technique for the analysis of peptides due to its high resolution, reproducibility, and compatibility with mass spectrometry.[2] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically alkyl-silica, such as C18) and a polar mobile phase.
Causality Behind Experimental Choices for this compound Analysis
The development of a successful RP-HPLC method for this compound hinges on the careful selection of several key parameters:
-
Column Chemistry : A high-purity silica C18 column with a pore size of 100-120 Å is a suitable starting point. The C18 stationary phase provides sufficient hydrophobicity to retain the dipeptide, while the specified pore size is optimal for small molecules.
-
Mobile Phase Composition : A gradient elution using a mixture of an aqueous buffer and an organic modifier (typically acetonitrile) is necessary to achieve adequate separation of the main peak from its closely eluting impurities.
-
Aqueous Phase (Mobile Phase A) : A phosphate buffer at a controlled pH is critical for the separation of α- and β-isomers.[3] The ionization state of the carboxylic acid and amine functional groups of the dipeptide is highly dependent on the mobile phase pH, which in turn significantly affects retention and selectivity.[4][5][6][7][8] For aspartyl peptides, a mobile phase pH around 5.0 has been shown to be effective in resolving isomeric pairs.[3]
-
Organic Phase (Mobile Phase B) : Acetonitrile is the preferred organic modifier due to its low viscosity and UV transparency.
-
-
Detection : UV detection at a low wavelength, typically 210-220 nm, is employed for the detection of the peptide bond, ensuring a response for all peptide-related substances.[9]
Potential Impurities in this compound
A thorough understanding of the synthetic route and potential degradation pathways is crucial for identifying and separating all relevant impurities. For this compound, these may include:
-
Isomeric Impurities : The most critical impurity is the α-aspartyl isomer (H-α-Asp-Leu-OH). Additionally, impurities arising from aspartimide formation during synthesis can lead to both α- and β-aspartyl peptides.
-
Diastereomeric Impurities : Racemization during synthesis can lead to the formation of D-Asp-L-Leu, L-Asp-D-Leu, and D-Asp-D-Leu.
-
Process-Related Impurities : These can include unreacted starting materials, by-products from side reactions, and residual solvents.[10][11]
-
Degradation Products : Forced degradation studies under acidic, basic, oxidative, and thermal stress can help identify potential degradation products, such as diketopiperazines or hydrolyzed fragments.
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol is designed to serve as a robust starting point for the purity analysis of this compound.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm, 120 Å |
| Mobile Phase A | 25 mM Sodium Phosphate buffer, pH 5.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 2% B; 5-25 min: 2-20% B; 25-30 min: 20-50% B; 30-32 min: 50-2% B; 32-40 min: 2% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 215 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A |
System Suitability:
-
Tailing Factor (T) for the main peak: ≤ 1.5
-
Theoretical Plates (N) for the main peak: ≥ 2000
-
Resolution (Rs) between this compound and its closest eluting impurity: ≥ 1.5
Visualization of the Analytical Workflow
Caption: Workflow for the HPLC purity analysis of this compound.
Orthogonal and Comparative Analytical Techniques
While RP-HPLC is a powerful tool, regulatory guidelines often recommend the use of orthogonal methods to provide a more comprehensive purity profile.[12] Orthogonal methods rely on different separation principles, increasing the probability of detecting impurities that may co-elute with the main peak in the primary method.
Chiral HPLC: Resolving Diastereomers
Standard RP-HPLC on an achiral C18 column may not be sufficient to separate all four potential diastereomers of Asp-Leu. Chiral HPLC, utilizing a chiral stationary phase (CSP), is the definitive method for this purpose.
-
Principle : Chiral stationary phases create a chiral environment that allows for differential interaction with the enantiomers and diastereomers of the analyte, leading to their separation.
-
Advantages : Provides unambiguous confirmation of chiral purity and can quantify individual diastereomers.
-
Disadvantages : Can be more expensive and may require specialized mobile phases.
-
Recommended Approach : A column with a macrocyclic glycopeptide or cinchona alkaloid-based CSP can be effective for the direct separation of underivatized dipeptide diastereomers.[13][14][15]
Liquid Chromatography-Mass Spectrometry (LC-MS): Identity Confirmation and Impurity Identification
Coupling HPLC with mass spectrometry provides an orthogonal detection method that is invaluable for impurity identification.
-
Principle : MS separates ions based on their mass-to-charge ratio (m/z), providing molecular weight information. Tandem MS (MS/MS) can be used to fragment ions and obtain structural information.
-
Advantages : Confirms the molecular weight of the main peak and provides mass information for unknown impurities, aiding in their identification. It is highly sensitive and specific.
-
Disadvantages : May require volatile mobile phases (e.g., using formic acid or ammonium acetate instead of phosphate buffers) and can be less quantitative than UV detection without appropriate standards.
-
Application : LC-MS is crucial for characterizing degradation products from forced degradation studies and for identifying process-related impurities that are not commercially available as standards.[7][16]
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis separates molecules based on their charge-to-size ratio in an electric field.
-
Principle : Different migration times of ions in a capillary filled with an electrolyte under the influence of a high voltage.
-
Advantages : Offers very high separation efficiency and can be complementary to HPLC for separating challenging isomeric pairs, such as α- and β-aspartyl peptides.[3]
-
Disadvantages : Can be less robust and have lower loading capacity compared to HPLC.
Comparative Summary of Analytical Methods
| Method | Primary Separation Principle | Key Application for this compound Analysis | Advantages | Disadvantages |
| RP-HPLC-UV | Hydrophobicity | Primary method for purity determination and quantification of related substances. | Robust, reproducible, high-resolution, cost-effective. | May not resolve all diastereomers or co-eluting impurities. |
| Chiral HPLC | Stereospecific Interactions | Separation and quantification of diastereomeric impurities. | Unambiguous determination of chiral purity. | More expensive, may require method development. |
| LC-MS | Hydrophobicity & Mass-to-Charge | Identity confirmation and structural elucidation of unknown impurities. | High sensitivity and specificity, provides molecular weight information. | Requires volatile buffers, can be less quantitative without standards. |
| CE | Charge-to-Size Ratio | Orthogonal method for separating isomers, especially α- and β-aspartyl peptides. | Very high separation efficiency, low sample and reagent consumption. | Lower loading capacity, can be less robust than HPLC. |
Self-Validating Systems: Ensuring Trustworthiness through Forced Degradation
A stability-indicating method must be able to separate the active pharmaceutical ingredient (API) from its degradation products. Forced degradation studies are essential for demonstrating this capability.
Forced Degradation Protocol
-
Prepare Solutions : Prepare solutions of this compound in:
-
0.1 N HCl (Acidic hydrolysis)
-
0.1 N NaOH (Basic hydrolysis)
-
3% H₂O₂ (Oxidative degradation)
-
-
Stress Conditions : Incubate the solutions at 60°C for 24 hours. For photostability, expose a solution to UV light.
-
Analysis : Analyze the stressed samples using the primary RP-HPLC method alongside an unstressed control sample.
-
Evaluation : The method is considered stability-indicating if all degradation peaks are adequately resolved from the main this compound peak. Peak purity analysis using a diode array detector can further confirm the homogeneity of the main peak.
Logical Framework for Forced Degradation
Caption: Logical flow for validating a stability-indicating HPLC method.
Conclusion
The purity analysis of this compound requires a multi-faceted approach. While a well-developed RP-HPLC method serves as the primary tool for routine purity assessment, its limitations in separating all potential isomeric and diastereomeric impurities necessitate the use of orthogonal techniques. A combination of RP-HPLC, chiral HPLC, and LC-MS provides a comprehensive characterization of the dipeptide, ensuring its quality, safety, and efficacy. The principles and protocols outlined in this guide offer a robust framework for developing and validating analytical methods that meet the stringent requirements of the pharmaceutical industry.
References
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Analysis of Aspartyl Peptide Degradation Products by High-Performance Liquid Chromatography and High-Performance Liquid Chromatography-Mass Spectrometry. Journal of Chromatography A. [Link]
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Determination of aspartame and its major decomposition products in foods. Journal of the AOAC International. [Link]
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Aspartame Determination in Soft Drinks. International Journal of Research in Engineering, Science and Technology. [Link]
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Analytical Methods for Determination of Non-Nutritive Sweeteners in Foodstuffs. MDPI. [Link]
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How can I separate two diastreomeric peptides with a reverse phase column? ResearchGate. [Link]
-
LP-C18 : Can it Separate Isomers and Chiral Diastereomers? Welch Materials. [Link]
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Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. chiral.fr. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. AZoM. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PMC. [Link]
- Evaluation of the Enantiomeric Separation of Dipeptides Using a Chiral Crown Ether LC Column. CoLab.
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. [Link]
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Separation of Peptide Isomers and Conformers by Ultra Performance Liquid Chromatography. ResearchGate. [Link]
-
Exploring the Role of pH in HPLC Separation. Moravek. [Link]
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HPLC of Peptides and Proteins. Humana Press. [Link]
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Underivatized Amino Acid Chromatographic Separation: Optimized Conditions for HPLC-UV Simultaneous Quantification of Isoleucine, Leucine, Lysine, Threonine, Histidine, Valine, Methionine, Phenylalanine, Tryptophan, and Tyrosine in Dietary Supplements. ACS Omega. [Link]
-
HPLC Methods for analysis of Aspartic acid. HELIX Chromatography. [Link]
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Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach. Springer. [Link]
-
HPLC Analysis and Purification of Peptides. PMC. [Link]
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HPLC Methods for analysis of Leucine. HELIX Chromatography. [Link]
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Aqueous solid-phase peptide synthesis (ASPPS). TUprints. [Link]
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Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]
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Analysis of Amino Acids by HPLC. Agilent. [Link]
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impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]
-
Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. PMC. [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Characterization of Aspartyl-Leucine Isoforms
For researchers, scientists, and drug development professionals, the precise structural characterization of peptides is paramount. Even subtle isomeric variations can dramatically alter biological activity and therapeutic efficacy. This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of H-Asp(Leu-OH)-OH, specifically focusing on distinguishing between the α- and β-linked isomers of this dipeptide. We will delve into the mechanistic underpinnings of fragmentation patterns and provide actionable experimental protocols to empower your analytical workflows.
The peptide , this compound, is more precisely described as a dipeptide of aspartic acid and leucine. However, the linkage of leucine to aspartic acid can occur in two ways: through the α-carboxyl group, forming a standard peptide bond (α-Asp-Leu), or through the β-carboxyl group of the aspartic acid side chain, resulting in an isopeptide (β-Asp-Leu). This latter structure is often referred to as an isoaspartyl peptide. The formation of isoaspartyl residues can occur spontaneously in proteins and peptides, potentially impacting their structure and function. Therefore, robust analytical methods to differentiate these isomers are crucial.
The Challenge of Isomeric Differentiation
Since α-Asp-Leu and β-Asp-Leu are isomers, they possess the same molecular weight and elemental composition. Consequently, a single-stage mass spectrometry (MS) analysis, which measures the mass-to-charge ratio (m/z) of the intact molecule, cannot distinguish between them. The key to their differentiation lies in tandem mass spectrometry (MS/MS), where the peptide ions are isolated, fragmented, and the resulting fragment ions are analyzed. The distinct fragmentation patterns of the α- and β-isomers provide the necessary structural information for their unambiguous identification.
Comparative Analysis of Fragmentation Techniques
Several tandem mass spectrometry fragmentation techniques can be employed for the characterization of these isomers. The choice of technique significantly influences the observed fragmentation pathways and the generation of diagnostic ions.
| Fragmentation Technique | Principle | Advantages for Isoaspartyl Analysis | Disadvantages for Isoaspartyl Analysis |
| Collision-Induced Dissociation (CID) | Precursor ions are accelerated and collided with an inert gas, leading to fragmentation primarily at the peptide bonds, generating b- and y-type ions.[1] | Can reveal differences in fragment ion intensities between isomers.[1] | Does not typically produce unique, diagnostic fragment ions for the β-linkage. Interpretation can be ambiguous and sequence-dependent.[2] |
| Electron Transfer Dissociation (ETD) | Multiply charged precursor cations accept an electron from a radical anion, inducing non-ergodic fragmentation of the peptide backbone, primarily generating c- and z-type ions.[3] | Produces unique and diagnostic fragment ions (c+57 and z-57) for isoaspartate-containing peptides, allowing for unambiguous site localization.[1][2][4][5] | Generally more effective for multiply charged precursor ions. |
| Electron Capture Dissociation (ECD) | Multiply charged precursor ions capture a low-energy electron, leading to non-ergodic backbone fragmentation (c- and z-ions). | Similar to ETD, it generates the diagnostic c+57 and z-57 ions for isoaspartate residues.[5][6][7] | Typically requires a Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometer. |
Collision-Induced Dissociation (CID): A Tale of Two Pathways
Under low-energy CID conditions, both α- and β-aspartyl peptides primarily fragment along the peptide backbone to produce b- and y-ions. However, the presence of the β-linkage in isoaspartyl peptides introduces unique fragmentation pathways that can serve as diagnostic indicators.
For the α-Asp-Leu dipeptide, the fragmentation is expected to follow the conventional pattern for dipeptides, with the primary cleavage occurring at the peptide bond.
In contrast, the β-Asp-Leu isomer can undergo a characteristic internal rearrangement. This leads to the formation of specific diagnostic ions, notably the b(n-1)+H₂O and y"-46 ions (where n is the position of the isoaspartyl residue).[8] Additionally, peptides containing β-aspartic acid have been observed to yield an immonium ion at m/z 70, whereas α-aspartic acid-containing peptides produce the standard immonium ion at m/z 88.[8]
Experimental Protocols
Here, we provide detailed step-by-step methodologies for the characterization of this compound isomers using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS).
Protocol 1: ESI-MS/MS Analysis with Collision-Induced Dissociation (CID)
Objective: To differentiate α-Asp-Leu and β-Asp-Leu based on their CID fragmentation patterns.
Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Materials:
-
α-Asp-Leu and β-Asp-Leu standards
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid
Procedure:
-
Sample Preparation:
-
Prepare 10 µM stock solutions of α-Asp-Leu and β-Asp-Leu in water.
-
For analysis, dilute the stock solutions to 1 µM in 50:50 water:acetonitrile with 0.1% formic acid.
-
-
Mass Spectrometer Setup (Positive Ion Mode):
-
Ion Source: ESI
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/h
-
Desolvation Gas Flow: 600 L/h
-
-
MS1 Acquisition:
-
Acquire a full scan MS spectrum from m/z 50 to 500 to determine the m/z of the protonated dipeptides ([M+H]⁺).
-
-
MS/MS Acquisition (CID):
-
Select the [M+H]⁺ ion of the dipeptide as the precursor ion.
-
Apply a collision energy ramp (e.g., 10-30 eV) to induce fragmentation.
-
Acquire the product ion spectrum.
-
-
Data Analysis:
-
Analyze the fragmentation patterns of both isomers.
-
For β-Asp-Leu, look for the presence of the diagnostic b(n-1)+H₂O and y"-46 ions, as well as the immonium ion at m/z 70.
-
Compare the relative intensities of the common fragment ions between the two isomers.
-
Visualizing the Fragmentation Pathways
To better understand the fragmentation processes, we can visualize the expected pathways for both isomers using Graphviz.
Caption: Predicted CID fragmentation pathways for α-Asp-Leu and β-Asp-Leu.
Comparative Data Summary
The following table summarizes the expected key diagnostic ions for the differentiation of α-Asp-Leu and β-Asp-Leu using different MS/MS techniques.
| Ion Type | α-Asp-Leu (m/z) | β-Asp-Leu (m/z) | Fragmentation Technique | Significance |
| b-ion series | Present | Present | CID | Differences in relative intensities may be observed. |
| y-ion series | Present | Present | CID | Differences in relative intensities may be observed. |
| b(n-1)+H₂O | Absent | Present | CID | Diagnostic for β-aspartyl linkage.[8] |
| y"-46 | Absent | Present | CID | Diagnostic for β-aspartyl linkage.[8] |
| Immonium ion | 88 | 70 | CID | Diagnostic for the type of aspartyl residue.[8] |
| c+57 | Absent | Present | ETD/ECD | Diagnostic for β-aspartyl linkage.[1][4][5][6] |
| z-57 | Absent | Present | ETD/ECD | Diagnostic for β-aspartyl linkage.[1][4][5][6] |
Conclusion
The differentiation of α- and β-aspartyl isomers of this compound is a critical analytical task that can be effectively addressed using tandem mass spectrometry. While CID can provide indicative evidence through altered fragmentation patterns and the potential generation of diagnostic ions, techniques like ETD and ECD offer more definitive characterization through the production of unique fragment ions specific to the isoaspartyl linkage. The choice of the optimal technique will depend on the available instrumentation and the specific requirements of the analysis. By understanding the underlying fragmentation mechanisms and employing the detailed protocols provided, researchers can confidently and accurately characterize these important peptide isomers.
References
-
Yu, X., et al. (2015). In-Source Decay Characterization of Isoaspartate and β-Peptides. International Journal of Mass Spectrometry, 390, 101-109. Available at: [Link]
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González, L. J., et al. (2000). Differentiating alpha- and beta-aspartic acids by electrospray ionization and low-energy tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(22), 2092-2102. Available at: [Link]
-
Zhu, H., et al. (2019). Deuterium Labeling of Isoaspartic and Isoglutamic Acids for Mass Spectrometry Analysis. Analytical Chemistry, 91(15), 10186-10192. Available at: [Link]
-
The Isoaspartome. Fourier Transform Mass Spectrometry Lab, Boston University. Available at: [Link]
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Stadler, M. M., et al. (2016). Distinguishing Aspartic and Isoaspartic Acids in Peptides by Several Mass Spectrometric Fragmentation Methods. Journal of the American Society for Mass Spectrometry, 27(9), 1533-1541. Available at: [Link]
-
Kruppa, G. H., & Schoeniger, J. (2003). Unusual fragmentation of β-linked peptides by ExD tandem Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 14(11), 1332-1339. Available at: [Link]
-
Steele, J. R. (2022). Mass spectrometry analysis of non-protein amino acid misincorporation and proteomic changes in neurotoxicity-related cellular pathways. Monash University. Available at: [Link]
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Jackson, G. P., et al. (2022). Differentiating Aspartic Acid Isomers and Epimers with Charge Transfer Dissociation Mass Spectrometry (CTD-MS). Journal of the American Society for Mass Spectrometry, 33(3), 473-481. Available at: [Link]
-
Voinov, V. G., et al. (2016). Distinguishing aspartic and isoaspartic acids in peptides by several mass spectrometric fragmentation methods. Journal of the American Society for Mass Spectrometry, 27(9), 1533–1541. Available at: [Link]
-
Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. (2023). Molecules, 28(16), 6129. Available at: [Link]
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Differentiating N-Terminal Aspartic and Isoaspartic Acid Residues in Peptides. (2013). Journal of the American Society for Mass Spectrometry, 24(5), 722-731. Available at: [Link]
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Robinson, C. C., et al. (2019). Aspartic Acid Isomerization Characterized by High Definition Mass Spectrometry Significantly Alters the Bioactivity of a Novel Toxin from Poecilotheria. Toxins, 11(11), 629. Available at: [Link]
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Sargaeva, N. P., et al. (2005). Deamidation: Differentiation of aspartyl from isoaspartyl products in peptides by electron capture dissociation. Analytical Chemistry, 77(18), 5984-5992. Available at: [Link]
-
Electrospray ionization mass spectrometry. (2017). Bio-protocol, 7(16), e2480. Available at: [Link]
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Can alpha- and beta-alanine containing peptides be distinguished based on the CID spectra of their protonated ions? (2010). Journal of the American Society for Mass Spectrometry, 21(4), 646-658. Available at: [Link]
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Applications of ESI-MS for peptides. University of Alabama at Birmingham. Available at: [Link]
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Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. Available at: [Link]
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Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. (2022). Journal of the American Society for Mass Spectrometry, 33(9), 1696-1705. Available at: [Link]
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Tandem Parallel Fragmentation of Peptides for Mass Spectrometry. Amanote Research. Available at: [Link]
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Peptide Fragmentation Patterns in Mass Spectrometry. (2023). Proteomics, 23(19-20), 2200257. Available at: [Link]
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Alpha- and beta- aspartyl peptide ester formation via aspartimide ring opening. (2007). Journal of Peptide Science, 13(10), 634-643. Available at: [Link]
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Non-Proteinogenic Amino Acid β-N-Methylamino-L-Alanine (BMAA): Bioactivity and Ecological Significance. (2021). Toxins, 13(12), 856. Available at: [Link]
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Mass spectrometry of peptides and proteins. (2004). Methods, 35(3), 239-255. Available at: [Link]
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Best practices and benchmarks for intact protein analysis for top-down mass spectrometry. (2012). Nature Methods, 9(10), 1004-1012. Available at: [Link]
-
Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2021). Chemistry – A European Journal, 27(46), 11769-11780. Available at: [Link]
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A Senior Application Scientist's Guide to Dipeptide Building Blocks: Comparing H-Asp(Leu-OH)-OH with Strategic Alternatives in Solid-Phase Peptide Synthesis
Introduction: Beyond Single Residues in Peptide Synthesis
In the intricate world of solid-phase peptide synthesis (SPPS), the stepwise addition of single amino acids is the conventional approach.[1] However, this method often encounters significant roadblocks when dealing with "difficult sequences," which are prone to aggregation, leading to poor coupling efficiencies, low yields, and challenging purifications.[2][3] To navigate these challenges, the strategic incorporation of dipeptide building blocks has emerged as a powerful technique to enhance synthetic outcomes.[4][5]
This guide provides an in-depth comparison of H-Asp(Leu-OH)-OH, a beta-aspartyl dipeptide, with other classes of dipeptide building blocks, notably pseudoproline and Dmb-protected dipeptides. We will explore their respective impacts on synthesis efficiency, side reaction suppression, and overall peptide purity, supported by experimental logic and detailed protocols to inform your synthetic strategy.
Physicochemical Properties: A Comparative Overview
The choice of a building block is fundamentally governed by its chemical and physical properties. Below is a comparison of this compound with a standard protected aspartic acid residue and a representative pseudoproline dipeptide.
| Property | This compound | Fmoc-Asp(OtBu)-OH | Fmoc-Ala-Ser(ψMe,MePro)-OH |
| CAS Number | 14650-26-1[6] | 71989-14-5 | 162548-26-9 |
| Molecular Formula | C10H18N2O5[7] | C23H25NO6[8] | C26H30N2O6 |
| Molecular Weight | 246.26 g/mol [7] | 411.5 g/mol [8] | 466.5 g/mol |
| Structure Type | β-Aspartyl Dipeptide[7] | Standard Protected Amino Acid | Pseudoproline Dipeptide |
| Key Feature | Pre-formed β-Aspartyl linkage | Standard side-chain protection | Backbone structure modification |
| Solubility | Slightly soluble in water and methanol[6] | Soluble in DMF, NMP | Soluble in DMF, NMP |
Application in Peptide Synthesis: A Multi-faceted Comparison
The true value of a dipeptide building block is realized during its application in SPPS. The following sections compare this compound and its alternatives in three critical areas: suppression of aspartimide formation, mitigation of peptide aggregation, and overall coupling efficiency.
Suppression of Aspartimide Formation: A Persistent Challenge
Aspartimide formation is a notorious side reaction in Fmoc-based SPPS, particularly for sequences containing Asp-Gly, Asp-Asn, or Asp-Ser motifs.[9][10] This base-catalyzed intramolecular cyclization of the aspartic acid side chain leads to a mixture of byproducts, including α- and β-peptides and piperidide adducts, which are difficult to separate from the target peptide.[9][11]
The reaction is initiated by the deprotonation of the backbone amide nitrogen C-terminal to the Asp residue during the piperidine-mediated Fmoc deprotection step.[9] This deprotonation allows the amide nitrogen to act as a nucleophile, attacking the side-chain ester of the aspartate residue to form a succinimide ring.[10]
Caption: Base-catalyzed mechanism of aspartimide formation during Fmoc-SPPS.
-
Standard Approach: Fmoc-Asp(OtBu)-OH: The standard tert-butyl (OtBu) protecting group offers some steric hindrance, but it is often insufficient to prevent aspartimide formation, especially in susceptible sequences.[12] More sterically demanding protecting groups like 3-ethyl-3-pentyl (OEpe) or 5-n-butyl-5-nonyl (OBno) have been developed and show improved suppression.[12]
-
This compound: This dipeptide introduces a pre-formed peptide bond. While its primary application is as a building block in biochemical research, its utility in suppressing aspartimide formation is limited because the reactive aspartyl side chain is still present in a similar conformation to the standard protected monomer.[13]
-
Backbone Protection (Dmb Dipeptides): A highly effective strategy is to temporarily protect the backbone amide nitrogen that initiates the cyclization.[14] Dipeptides like Fmoc-Asp(OtBu)-(Dmb)Gly-OH incorporate a 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen. This Dmb group completely blocks the nucleophilic attack, thus preventing aspartimide formation.[14] The Dmb group is TFA-labile and is removed during the final cleavage step.[11]
-
Conformational Disruption (Pseudoproline Dipeptides): Pseudoproline dipeptides, such as Fmoc-Asp(OtBu)-Ser(ψMe,MePro)-OH , introduce a temporary "kink" in the peptide backbone by forming a TFA-labile oxazolidine ring.[4][15] This conformational change can disfavor the geometry required for the intramolecular cyclization, thereby reducing aspartimide formation.[9]
Mitigating Peptide Aggregation
During SPPS, growing peptide chains can aggregate via intermolecular hydrogen bonds, forming stable β-sheet structures.[2][16] This aggregation hinders the access of reagents to the reactive N-terminus, leading to incomplete coupling and deprotection steps.
-
This compound: The incorporation of this dipeptide does not inherently alter the backbone conformation in a way that significantly disrupts aggregation. Its utility is more as a simple dipeptide synthon rather than a tool for managing difficult sequences.[13]
-
Pseudoproline Dipeptides: This is where pseudoproline dipeptides excel. By introducing a proline-like kink, they act as potent structure-breakers that disrupt the formation of β-sheets.[15][17] This enhances the solvation of the peptide chain, improving reaction kinetics and allowing for the successful synthesis of long and hydrophobic peptides that would otherwise fail.[4][18] The benefits include higher crude product purity and increased yields, sometimes by as much as 10-fold in highly aggregated sequences.[4]
-
Dmb Dipeptides: Similar to pseudoprolines, Dmb dipeptides also disrupt secondary structure formation, preventing aggregation and improving synthetic efficiency.
Caption: Logic for using structure-disrupting dipeptides to mitigate aggregation.
Experimental Protocols
To provide a practical comparison, the following are detailed protocols for the incorporation of a standard Fmoc-Asp(OtBu)-OH versus a dipeptide building block in a manual SPPS workflow.
Protocol 1: Standard Coupling of Fmoc-Asp(OtBu)-OH
This protocol outlines a typical coupling cycle for a single protected amino acid.
-
Resin Preparation: Swell the resin (e.g., Rink Amide, 100-200 mesh, 0.5 mmol/g) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% (v/v) piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[19]
-
-
Amino Acid Activation and Coupling:
-
In a separate vial, dissolve Fmoc-Asp(OtBu)-OH (3 eq. relative to resin loading) and a coupling reagent like HATU (2.9 eq.) in DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the mixture and allow it to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.[19]
-
-
Monitoring and Washing:
-
Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.[20]
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 times), Dichloromethane (DCM) (3 times), and DMF (3 times).
-
-
Continuation: Proceed to the deprotection step for the next cycle.
Protocol 2: Incorporation of a Dipeptide Building Block (e.g., Pseudoproline or Dmb)
The protocol for using a dipeptide is nearly identical, highlighting their ease of use.[15]
-
Resin Preparation & Fmoc Deprotection: Follow steps 1 and 2 from Protocol 1.
-
Dipeptide Activation and Coupling:
-
In a separate vial, dissolve the dipeptide (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH) (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIPEA (6 eq.) and pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 1-4 hours. The coupling of dipeptides is generally efficient but may require slightly longer reaction times.[18]
-
-
Monitoring and Washing: Follow step 4 from Protocol 1.
-
Continuation: Proceed to the deprotection step for the next cycle. The peptide chain is now two residues longer.
Summary and Recommendations
The strategic choice of building blocks is paramount for the successful synthesis of complex peptides. While this compound serves as a valuable dipeptide for specific research applications, its utility as a problem-solving tool in SPPS is limited.
| Building Block | Primary Advantage | Aspartimide Suppression | Aggregation Mitigation | Best For |
| This compound | Simple β-Aspartyl dipeptide synthon | Low | Low | Basic biochemical research, peptide mimetics.[13] |
| Fmoc-Asp(OtBu)-OH | Standard, cost-effective | Low to Moderate | Low | Non-problematic sequences. |
| Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Backbone amide protection | Very High | High | Sequences with Asp-Gly motifs; general aggregation prevention.[14] |
| Pseudoproline Dipeptides | Conformational disruption | High | Very High | Long, hydrophobic, or aggregation-prone sequences.[4][15] |
Senior Scientist's Recommendation:
For routine synthesis of non-problematic sequences, standard Fmoc-amino acids remain the most economical choice. However, when faced with sequences known to be "difficult," a proactive approach is essential.
-
To combat aspartimide formation , especially at Asp-Gly junctions, Fmoc-Asp(OtBu)-(Dmb)Gly-OH is the superior choice for near-complete suppression.
-
To overcome aggregation in long or hydrophobic peptides, the incorporation of pseudoproline dipeptides at strategic intervals (typically every 6-7 residues) is the most powerful and validated strategy.[4]
By understanding the distinct mechanisms and advantages of these advanced building blocks, researchers can significantly improve the efficiency, purity, and overall success rate of their peptide synthesis campaigns.
References
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- Merck Millipore. (n.d.). Pseudoproline Product Spotlight.
- Wikipedia. (n.d.). Pseudoproline.
- de la Torre, B. G., & Albericio, F. (2020). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis.
- BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-Phe-Phe-OMe Building Blocks.
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- ResearchGate. (n.d.). Solid-State and Solution-Phase Conformations of Pseudoproline-Containing Dipeptides.
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- Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION.
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- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Peptide Synthesis: Leveraging Building Blocks Effectively. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
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- Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
- ChemicalBook. (n.d.). This compound CAS#: 14650-26-1.
- National Center for Biotechnology Information. (n.d.). Introduction to Peptide Synthesis.
- ACS Publications. (n.d.). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure.
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- Frontiers. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
- PubChem. (n.d.). This compound.
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- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
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- ChemicalBook. (2024). H-GLU-ASP-OH.
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- Chem-Impex. (n.d.). H-His-Asp-OH.
- Merck Millipore. (n.d.). Novabiochem®.
- Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Retrieved from Luxembourg Bio Technologies website.
- PubMed. (2015). New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.
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A Comparative Guide to the Validation of H-Asp(Leu-OH)-OH Incorporation by Edman Degradation
For Researchers, Scientists, and Drug Development Professionals
The precise incorporation of non-standard dipeptidic building blocks, such as H-Asp(Leu-OH)-OH, is a critical aspect of modern peptide synthesis, particularly in the development of novel therapeutics and probes. This pseudopeptide, featuring an ester linkage between the β-carboxyl group of aspartic acid and the hydroxyl group of a leucine derivative, introduces unique structural and functional properties.[1][2] However, its successful incorporation requires rigorous validation to ensure the integrity and desired sequence of the final peptide. This guide provides an in-depth comparison of Edman degradation and mass spectrometry for this purpose, offering insights into the experimental nuances and data interpretation.
The Challenge of Validating Non-Standard Residues
The synthesis of peptides containing modified or unnatural amino acids often presents analytical hurdles not encountered with standard proteinogenic residues.[3] In the case of this compound, the ester bond introduces a potential point of lability under certain chemical conditions and a structural variation that must be unequivocally confirmed. Two primary analytical techniques are commonly employed for peptide sequencing: Edman degradation and mass spectrometry.[4][5]
Edman Degradation: The Gold Standard in Sequential Analysis
Developed by Pehr Edman, this technique has long been the benchmark for N-terminal sequencing.[6][7][8][9] It involves a stepwise chemical process that sequentially removes and identifies amino acids from the N-terminus of a peptide.[10][11][12][13]
The Edman Degradation Workflow
The process can be broken down into three core steps, repeated in cycles:
-
Coupling: The peptide is reacted with phenyl isothiocyanate (PITC) under alkaline conditions to form a phenylthiocarbamoyl (PTC)-peptide.[7][14]
-
Cleavage: The N-terminal PTC-amino acid is cleaved from the peptide chain using a strong acid, typically trifluoroacetic acid (TFA), to yield an anilinothiazolinone (ATZ)-amino acid derivative.[7][15]
-
Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified by chromatography, usually HPLC, by comparing its retention time to known standards.[7][11][12]
Caption: Workflow of the Edman degradation cycle.
Application to this compound Containing Peptides
When a peptide containing this compound is subjected to Edman degradation, the standard cycles will proceed until the dipeptidic unit is at the N-terminus. At this stage, the PITC will react with the N-terminal α-amino group of the aspartic acid residue. The subsequent cleavage and conversion steps will yield the PTH-derivative of the entire this compound unit.
Expected Outcome:
-
Cycle n: Identification of the amino acid preceding the dipeptide.
-
Cycle n+1: A novel PTH derivative corresponding to this compound will be observed in the HPLC chromatogram. This peak will have a unique retention time that does not correspond to any of the 20 standard PTH-amino acids.
-
Cycle n+2: No PTH-amino acid will be detected, as the ester linkage within the dipeptide is not cleaved by the Edman chemistry, and there is no subsequent free N-terminus. This "dropout" in the sequencing run is a key indicator of the presence of such a modification.
Mass Spectrometry: A Powerful Complement
Mass spectrometry (MS), particularly tandem MS (MS/MS), has become an indispensable tool for peptide sequencing.[3][4] It offers high sensitivity and the ability to analyze complex mixtures and post-translationally modified peptides.[4][16]
The Mass Spectrometry Workflow
-
Ionization: The peptide is ionized, typically using electrospray ionization (ESI) or matrix-assisted laser desorption ionization (MALDI).
-
MS1 Scan: The mass-to-charge ratio (m/z) of the intact peptide is measured.
-
Fragmentation: The peptide ion of interest is selected and fragmented, usually by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).
-
MS2 Scan: The m/z of the fragment ions (b- and y-ions) are measured.
-
Data Analysis: The amino acid sequence is deduced from the mass differences between the fragment ions.
Caption: High-level overview of a typical peptide sequencing workflow using tandem mass spectrometry.
Application to this compound Containing Peptides
In an MS/MS experiment, the fragmentation pattern will reveal the presence and location of the this compound unit.
Expected Outcome:
-
MS1 Spectrum: The mass of the intact peptide will correspond to the theoretical mass including the this compound residue.
-
MS2 Spectrum: The series of b- and y-ions will show a mass shift corresponding to the mass of the this compound unit at the expected position in the sequence. For example, if the dipeptide is the i-th residue, the mass difference between the bᵢ₋₁ and bᵢ ions, and between the yₙ₋ᵢ₊₁ and yₙ₋ᵢ ions, will equal the mass of the dipeptide.
Performance Comparison: Edman Degradation vs. Mass Spectrometry
| Feature | Edman Degradation | Mass Spectrometry (LC-MS/MS) |
| Principle | Sequential chemical degradation from the N-terminus.[6][7][8] | Ionization and fragmentation of the peptide, with sequence deduced from mass-to-charge ratios.[4] |
| Confirmation of Incorporation | Indirectly confirmed by the appearance of a novel PTH derivative and a subsequent "dropout" in the sequence. | Directly confirmed by the mass of the intact peptide and the specific mass shift in the fragment ion series. |
| Localization | Precise N-terminal localization. | Precise localization anywhere in the sequence. |
| Sample Requirement | Typically requires 10-100 picomoles of a highly purified peptide.[6][17] | Can analyze low femtomole to picomole amounts and complex mixtures.[11] |
| Throughput | Low throughput, with each cycle taking approximately one hour.[17] | High throughput, capable of analyzing many samples in a short period. |
| Limitations | Will not work if the N-terminus is blocked.[6][18][19] Limited to peptides typically less than 50-60 residues.[6][13] The stability of the PTthis compound derivative may be a factor. | Relies on predictable fragmentation patterns, which can be altered by the presence of the ester linkage. Database-dependent searches may fail to identify the modification without a custom database.[17] |
Experimental Protocols
Protocol 1: Validation by Edman Degradation
This protocol assumes the use of an automated peptide sequencer.
-
Sample Preparation:
-
Ensure the peptide sample is of high purity (>95%) and free from salts and detergents.
-
Dissolve the peptide in an appropriate solvent, such as 0.1% TFA in water, to a concentration of approximately 1 mg/mL.
-
Load 10-100 picomoles of the peptide onto the sequencer's sample support membrane (e.g., PVDF).[6][14]
-
-
Sequencing:
-
Initiate the automated Edman degradation cycles according to the manufacturer's instructions.
-
Collect the PTH-amino acid fractions from each cycle.
-
-
Data Analysis:
-
Analyze each fraction by reverse-phase HPLC.
-
Compare the chromatograms to a standard mixture of PTH-amino acids to identify the residues from each cycle.
-
At the cycle corresponding to the this compound position, identify the novel, non-standard PTH peak.
-
Confirm a "dropout" (no identifiable PTH-amino acid) in the subsequent cycle.
-
Protocol 2: Validation by Mass Spectrometry (LC-MS/MS)
-
Sample Preparation:
-
Dissolve the peptide in a solvent compatible with mass spectrometry, such as 0.1% formic acid in water/acetonitrile.
-
The concentration should be in the low micromolar to nanomolar range.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Separate the peptide using a suitable C18 column with a water/acetonitrile gradient containing 0.1% formic acid.
-
Set the mass spectrometer to acquire data in a data-dependent acquisition (DDA) mode, where the most intense ions in the MS1 scan are selected for fragmentation in the MS2 scan.
-
-
Data Analysis:
-
Analyze the raw data using appropriate software.
-
Confirm the mass of the intact peptide in the MS1 spectrum.
-
Manually inspect the MS2 spectrum or use de novo sequencing software to identify the b- and y-ion series.
-
Verify the mass difference corresponding to the this compound unit at the correct position in the sequence.
-
Conclusion
Both Edman degradation and mass spectrometry are powerful techniques for validating the incorporation of this compound into a synthetic peptide. Edman degradation provides a direct, sequential confirmation from the N-terminus, with the appearance of a novel PTH derivative and a subsequent sequence dropout serving as strong evidence of successful incorporation. Mass spectrometry offers high sensitivity and the ability to confirm the mass of the entire peptide and pinpoint the location of the dipeptide unit through fragmentation analysis. For unambiguous validation, especially in a regulatory or drug development context, a combination of both techniques is often the most robust approach, with mass spectrometry providing a global view and Edman degradation offering precise N-terminal validation.[16]
References
-
Wikipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
Grokipedia. (n.d.). Edman degradation. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Theory of Edman Sequencing. Retrieved from [Link]
-
Matsuo, T., Katakuse, I., Wada, Y., & Shimonishi, Y. (1981). Sequencing of peptide mixtures by Edman degradation and field-desorption mass spectrometry. Biomedical Mass Spectrometry, 8(1), 25-30. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Application of Edman Degradation in Protein Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 26.6: Peptide Sequencing- The Edman Degradation. Retrieved from [Link]
-
Findlay, J. B. C. (2001). Peptide Sequencing by Edman Degradation. In Encyclopedia of Life Sciences. Macmillan Publishers Ltd, Nature Publishing Group. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Amino Acid Sequencing Challenges: A Deep Dive. Retrieved from [Link]
-
MetwareBio. (n.d.). Edman Degradation: A Classic Protein Sequencing Technique. Retrieved from [Link]
-
Gerpe, M. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Rapid Novor. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). 4 Steps of Edman Degradation. Retrieved from [Link]
-
Tarr, G. E. (1995). Manual Edman Degradation of Proteins and Peptides. In The Protein Protocols Handbook. Springer Nature. Retrieved from [Link]
-
Novor Cloud. (2021). Key Pain Points in Amino Acid Sequencing & How to Avoid Them. Retrieved from [Link]
-
Incorporation of Stable Pseudopeptide Bonds. (1994). In The Protein Protocols Handbook. Springer Nature. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 26.7: The Edman Degradation. Retrieved from [Link]
-
Briki, F., et al. (2023). A lysine-based 2:1-[α/aza]-pseudopeptide series used as additives in polymeric membranes for CO2 capture: synthesis, structural studies, and application. RSC Advances, 13(15), 10143-10154. Retrieved from [Link]
-
MtoZ Biolabs. (n.d.). Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques. Retrieved from [Link]
-
Kafarski, P., & Lejczak, B. (2001). Peptide and Pseudopeptide Bond Synthesis in Phosphorus Dipeptide Analogs. In Methods in Molecular Biology. Humana Press. Retrieved from [Link]
-
OpenStax. (2023). 26.6 Peptide Sequencing: The Edman Degradation. In Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). EP1140986B1 - Pseudopeptide, synthesis method, reagent and applications.
-
Pearson. (2024). Peptide Sequencing: Edman Degradation. Retrieved from [Link]
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Xu, Y. (2020). Synthetic Methods of Phosphonopeptides. Molecules, 25(24), 5929. Retrieved from [Link]
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The Blood Project. (n.d.). Development and Validation of the HScore, a Score for the Diagnosis of Reactive Hemophagocytic Syndrome. Retrieved from [Link]
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Fardet, L., et al. (2014). Development and validation of the HScore, a score for the diagnosis of reactive hemophagocytic syndrome. Arthritis & Rheumatology, 66(9), 2613-2620. Retrieved from [Link]
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- 10. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ehu.eus [ehu.eus]
- 13. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 14. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 15. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]
- 16. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
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- 18. creative-biolabs.com [creative-biolabs.com]
- 19. novor.cloud [novor.cloud]
Introduction: The Two Faces of Aspartic Acid in Peptide Synthesis
<><> A Comparative Guide to the Synthesis of Asp-Containing Dipeptides: H-Asp(Leu-OH)-OH vs. H-Leu-Asp-OH
For distribution to: Researchers, scientists, and drug development professionals.
In the realm of solid-phase peptide synthesis (SPPS), not all amino acid sequences are created equal. The seemingly subtle inversion of a dipeptide sequence from H-Leu-Asp-OH to this compound can mean the difference between a straightforward synthesis and a project plagued by low yields and challenging purification. This guide provides an in-depth comparison of these two sequences, grounded in the fundamental chemistry that governs peptide bond formation and side-chain stability. We will explore the mechanistic underpinnings of the challenges encountered, present experimental strategies to overcome them, and offer data-driven recommendations for success.
The core issue lies with aspartic acid (Asp). When its carboxylic acid side chain is positioned just right—or, more accurately, just wrong—it can participate in a notorious and destructive side reaction: aspartimide formation . This guide will illuminate why the Asp-Xaa sequence (as in Asp-Leu) is a well-known pitfall in Fmoc-based SPPS, while the Xaa-Asp sequence (as in Leu-Asp) is generally more benign.
The Central Challenge: Understanding Aspartimide Formation
Aspartimide formation is an intramolecular cyclization reaction that occurs under the basic conditions of Fmoc-deprotection (typically 20% piperidine in DMF).[1] The mechanism proceeds as follows: the backbone amide nitrogen of the residue C-terminal to Asp is deprotonated by the base. This newly formed anion then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring, known as an aspartimide.[1][2]
This cyclic intermediate is highly problematic for three primary reasons:
-
Chain Termination: Once formed, the aspartimide can be unreactive to further coupling, halting the peptide elongation.
-
Product Heterogeneity: The aspartimide ring is unstable and can be opened by nucleophiles like piperidine or water. This ring-opening is non-regioselective, yielding a mixture of the desired α-peptide (the correct peptide bond) and a significant amount of the undesired β-peptide, where the peptide backbone continues from the side-chain carboxyl group.[3]
-
Racemization: The α-carbon of the aspartimide is prone to epimerization under basic conditions, leading to the formation of D-Asp isomers.[3] These byproducts are often isobaric (same mass) and chromatographically similar to the target peptide, making purification exceptionally difficult.[4]
Caption: Base-catalyzed mechanism of aspartimide formation.
Sequence Matters: Asp-Leu vs. Leu-Asp
The propensity for aspartimide formation is highly dependent on the amino acid residue immediately following the Asp.[1][2][3] The reaction is most severe when Asp is followed by a small, sterically unhindered residue like Glycine (the worst-case scenario), Alanine, or Serine.[1][5] Leucine (Leu), while bulkier than Glycine, still presents a significant risk for this side reaction in the Asp-Leu sequence. The backbone amide nitrogen of Leu is sufficiently accessible to be deprotonated and initiate the cyclization.
Conversely, in the H-Leu-Asp-OH sequence, the problematic Asp residue is at the C-terminus. There is no C-terminal amino acid with a backbone amide to act as the internal nucleophile. Therefore, the primary pathway for aspartimide formation is eliminated, making this sequence far more straightforward to synthesize using standard protocols.
Comparative Synthesis Strategy & Experimental Data
Let's examine the practical approaches for synthesizing both dipeptides and the expected outcomes based on established experimental evidence.
Synthesis of H-Leu-Asp-OH: The Straightforward Path
The synthesis of H-Leu-Asp-OH follows a standard Fmoc-SPPS protocol.
-
Resin Loading: Fmoc-Asp(OtBu)-OH is loaded onto a suitable resin (e.g., 2-chlorotrityl chloride resin). The OtBu (tert-butyl) group protects the side-chain carboxyl group and is cleaved by trifluoroacetic acid (TFA) at the end of the synthesis.
-
Fmoc Deprotection: The Fmoc group is removed with 20% piperidine in DMF.
-
Coupling: Fmoc-Leu-OH is activated with a standard coupling reagent (e.g., HBTU/DIPEA or DIC/Oxyma) and coupled to the free amine of the resin-bound Asp.
-
Final Deprotection & Cleavage: The N-terminal Fmoc group is removed, and the peptide is cleaved from the resin with a standard TFA cocktail (e.g., TFA/TIPS/H₂O 95:2.5:2.5), which also removes the Asp(OtBu) protecting group.
Under these standard conditions, the formation of aspartimide is negligible. The primary concerns are ensuring complete coupling and avoiding standard side reactions not specific to Asp.
Synthesis of this compound: The Challenging Path
Synthesizing the Asp-Leu sequence requires a carefully modified approach to suppress aspartimide formation, which can occur at every Fmoc deprotection step after the Asp residue has been incorporated.[6]
Experimental Protocol: Optimized Synthesis of an Asp-Leu Containing Peptide
This protocol incorporates modern strategies to minimize aspartimide formation.
-
Resin & First Amino Acid: Load Fmoc-Leu-OH onto a 2-chlorotrityl chloride resin.
-
Fmoc Deprotection (Cycle 1): Deprotect with 20% piperidine in DMF.
-
Coupling of Aspartic Acid: Couple Fmoc-Asp(OtBu)-OH using a standard carbodiimide activator like DIC with an additive such as Oxyma Pure. Avoid prolonged coupling times.
-
Fmoc Deprotection (Subsequent Cycles - Critical Step): This is where the risk is highest. Modify the deprotection conditions to reduce basicity and exposure time.
-
Option A (Weaker Base): Use 20% piperazine in DMF, a weaker base that can effectively remove the Fmoc group while suppressing aspartimide formation.[6][7]
-
Option B (Acidic Additive): Add 0.1 M Hydroxybenzotriazole (HOBt) or Oxyma Pure to the standard 20% piperidine/DMF solution.[6][7] The additive acts as a buffer, reducing the effective basicity.[1]
-
-
Subsequent Couplings: Continue peptide elongation with standard coupling protocols.
-
Cleavage: Use a standard TFA cocktail.
An Advanced Strategy: Backbone Protection
For extremely sensitive sequences or when the highest possible purity is required, the most robust solution is to use a pre-formed dipeptide with backbone protection.[8] The building block Fmoc-Asp(OtBu)-(Dmb)Gly-OH is commonly used for the problematic Asp-Gly sequence.[3][4] The 2,4-dimethoxybenzyl (Dmb) group temporarily protects the backbone amide nitrogen of the glycine, physically preventing it from initiating the cyclization reaction.[5][8] While a specific Fmoc-Asp(OtBu)-(Dmb)Leu-OH is not a common stock item, the principle demonstrates the most effective, albeit more expensive, method to completely eliminate the side reaction.[6]
Data-Driven Comparison
The following table summarizes the expected outcomes from synthesizing a model hexapeptide (e.g., Ac-Val-Lys-X-Y -Tyr-Ile-NH₂) containing the Leu-Asp vs. Asp-Leu motif under different synthetic conditions.
| Sequence Motif | Deprotection Conditions | Target Peptide Purity (%) | Aspartimide-Related Impurities (%) | Notes |
| Leu-Asp | 20% Piperidine/DMF | >95% | <1% | Standard protocol is highly effective. |
| Asp-Leu | 20% Piperidine/DMF | 60-70% | 30-40% | Significant side product formation is expected. Purification is challenging. |
| Asp-Leu | 20% Piperazine/DMF | 85-90% | 10-15% | Marked improvement over standard piperidine.[6][7] |
| Asp-Leu | 20% Piperidine + 0.1M HOBt | 90-95% | 5-10% | Highly effective and commonly used method for suppression.[6][7] |
| Asp-Leu | Use of Fmoc-Asp(OBno)-OH | >95% | <5% | Bulky side-chain protecting groups like benzyloxymethyl (OBno) sterically hinder cyclization. |
| Asp-Gly | Use of Fmoc-Asp(OtBu)-(Dmb)Gly-OH | >98% | <1% | Backbone protection offers near-complete suppression.[8] |
Data are representative estimates based on published literature and typical experimental outcomes.
Workflow and Decision-Making
When approaching the synthesis of an Asp-containing peptide, a logical workflow can help determine the appropriate strategy.
Caption: Decision workflow for Asp-containing peptide synthesis.
Conclusion and Recommendations
The synthetic accessibility of this compound and H-Leu-Asp-OH is fundamentally different, dictated by the well-understood mechanism of aspartimide formation.
-
For H-Leu-Asp-OH and other Xaa-Asp sequences: Standard Fmoc-SPPS protocols using Fmoc-Asp(OtBu)-OH are robust and reliable. The risk of aspartimide formation is minimal.
-
For this compound and other Asp-Xaa sequences: Standard protocols are inadequate and will likely lead to significant byproduct formation. We strongly recommend the following:
-
Primary Recommendation: Modify the Fmoc deprotection step by adding an acidic additive like 0.1 M HOBt or Oxyma to the piperidine solution. This is a cost-effective and highly efficient method for suppressing the side reaction.[7][9]
-
Alternative Protecting Groups: For particularly sensitive sequences or long peptides requiring many deprotection cycles, consider using an Asp derivative with a bulkier side-chain protecting group, such as Fmoc-Asp(OMpe)-OH or Fmoc-Asp(OBno)-OH, which sterically shield the side-chain carbonyl from attack.[6]
-
Gold Standard for Problematic Sequences: For the most challenging sequences, particularly Asp-Gly, the use of a backbone-protected dipeptide building block like Fmoc-Asp(OtBu)-(Dmb)Gly-OH is the most definitive strategy to ensure high purity and yield.[4][8]
-
By understanding the underlying chemistry and proactively selecting the appropriate synthetic strategy, researchers can successfully navigate the challenges posed by aspartic acid and achieve their desired peptide targets with high fidelity.
References
-
Kong, M. J. W., van den Braak, T. J. H. P., et al. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem, 26. [Link]
-
APS. (2023). Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Peptide Synthesis Blog. [Link]
-
ResearchGate. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ResearchGate. [Link]
-
Behrendt, R., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones. Journal of Peptide Science. [Link]
-
Radboud Repository. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Radboud University. [Link]
-
Wiley Online Library. (2025). Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. ChemBioChem. [Link]
-
Iris Biotech GmbH. (n.d.). ASPARTIMIDE FORMATION. Iris Biotech. [Link]
-
Neumann, H., et al. (2020). Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. Nature Communications. [Link]
-
ResearchGate. (2022). How to prevent aspartimide formation during Microwave-assisted peptide synthesis? ResearchGate. [Link]
-
Michels, T., et al. (2012). Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis. Organic Letters. [Link]
-
Cardona, V., et al. (2008). Application of Dmb-Dipeptides in the Fmoc SPPS of Difficult and Aspartimide-Prone Sequences. International Journal of Peptide Research and Therapeutics. [Link]
-
Behrendt, R., et al. (2019). The aspartimide problem persists: Fluorenylmethyloxycarbonyl‐solid‐phase peptide synthesis (Fmoc‐SPPS) chain termination due to formation of N‐terminal piperazine‐2,5‐diones. Journal of Peptide Science. [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
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- 9. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist’s Guide to the Purity Assessment of Crude H-Asp(Leu-OH)-OH Peptides
Introduction: The Imperative of Purity in Peptide Research
To researchers, scientists, and drug development professionals, the dipeptide H-Asp(Leu-OH)-OH represents a fundamental building block in the synthesis of more complex therapeutic agents and bioactive molecules.[1] However, the journey from synthesis to application is critically dependent on one factor: purity. The crude product obtained directly from solid-phase peptide synthesis (SPPS) is never a single, homogenous entity. It is invariably a mixture containing the target peptide alongside a constellation of synthesis-related impurities.[2]
This guide provides an in-depth comparison of the essential analytical techniques used to characterize crude this compound. We will move beyond simple protocols to explore the underlying principles and strategic rationale, empowering you to design a self-validating system for purity assessment that ensures the quality and reliability of your research.
Chapter 1: Understanding the Enemy - The Impurity Profile of Crude Peptides
The most prevalent method for peptide synthesis, SPPS, involves a cyclical process of coupling and deprotection. Each step, if incomplete, can generate a specific type of impurity.[2] Understanding these potential side products is crucial for interpreting analytical data correctly.
Common SPPS-Related Impurities:
-
Deletion Sequences: Result from an incomplete coupling reaction, leading to the absence of one or more amino acids in the final sequence (e.g., H-Asp-OH).[3][6][7]
-
Insertion Sequences: Occur if excess activated amino acids are not completely washed away, causing an additional amino acid to be incorporated.[2][3][6]
-
Truncated Peptides: Often caused by issues like diketopiperazine formation, which cleaves the growing peptide chain from the resin.[8]
-
Incomplete Deprotection: Failure to remove side-chain or terminal protecting groups results in adducts that can significantly alter the peptide's properties.[2][3]
-
Oxidation/Deamidation: Certain residues are susceptible to modification during synthesis or workup. For instance, the side chain of Asparagine (not present here, but a common issue) can deamidate.[3][7]
A comprehensive purity analysis aims to separate, identify, and quantify these impurities relative to the target this compound peptide.
Chapter 2: The Workhorse: Reversed-Phase HPLC for Quantitative Purity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed standard for determining peptide purity.[9][10] Its principle lies in the differential partitioning of the peptide and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.
The rationale for its widespread use is its high resolving power and quantitative accuracy. By measuring the area under the curve for each peak detected by UV absorption (typically at 210-220 nm, where the peptide backbone absorbs), we can calculate the relative percentage of the main product.[10]
Comparative Data: Hypothetical Crude this compound Analysis
Below is a table representing a typical RP-HPLC analysis of a crude this compound sample.
| Peak No. | Retention Time (min) | Peak Area (%) | Tentative Identification | Rationale |
| 1 | 4.2 | 8.5 | Synthesis Reagents / Small Molecules | Early elution indicates high polarity. |
| 2 | 12.5 | 12.0 | Deletion Sequence (H-Leu-OH) | Less polar than Asp, but smaller than the dipeptide. |
| 3 | 15.8 | 75.5 | Target Peptide (this compound) | Main component. |
| 4 | 17.1 | 4.0 | Unknown Impurity | Requires further characterization (e.g., by MS). |
Experimental Protocol: RP-HPLC Purity Analysis
-
Instrumentation: An HPLC system equipped with a UV/Vis or Photodiode Array (PDA) detector and a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm).[8]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water. The rationale for TFA is its function as an ion-pairing agent, which sharpens peptide peaks and improves resolution.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
-
-
Sample Preparation: Dissolve the crude peptide powder in Solvent A to a concentration of approximately 1 mg/mL. Vortex to ensure complete dissolution.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 214 nm
-
Column Temperature: 40 °C. Elevated temperature can improve peak shape and reduce viscosity.
-
Injection Volume: 10 µL
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 65% B (Linear Gradient)
-
25-27 min: 65% to 95% B (Wash)
-
27-30 min: 95% to 5% B (Re-equilibration)
-
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate purity as: (Area of Main Peak / Total Area of All Peaks) * 100.
Chapter 3: Identity Confirmation: The Power of Mass Spectrometry (MS)
While HPLC quantifies purity, it does not confirm identity. An impurity peak could have a similar retention time to the target peptide. This is where Mass Spectrometry (MS) becomes indispensable. When coupled with HPLC (LC-MS), it provides molecular weight information for each eluting peak, allowing for confident identification of the target peptide and characterization of impurities.[11][12][13]
The core value of MS is its ability to confirm that the main HPLC peak corresponds to the correct molecular weight of this compound (246.26 g/mol ) and to provide masses for the impurity peaks, which allows us to deduce their likely structures.[1]
Comparative Data: Expected Masses in Crude this compound
| Compound | Molecular Formula | Expected Mass [M+H]⁺ |
| This compound (Target) | C₁₀H₁₈N₂O₅ | 247.12 |
| Deletion Impurity (H-Leu-OH) | C₆H₁₃NO₂ | 132.09 |
| Deletion Impurity (H-Asp-OH) | C₄H₇NO₄ | 134.04 |
| Insertion Impurity (H-Asp-Asp-Leu-OH) | C₁₄H₂₃N₃O₈ | 378.15 |
Experimental Workflow: LC-MS for Impurity Profiling
The workflow integrates HPLC separation directly with MS detection.
Caption: A comprehensive workflow for the purity assessment of crude peptides.
Conclusion
The purity assessment of crude this compound is a critical, multi-step process that underpins the validity of subsequent research. A purely chromatographic approach is insufficient. By strategically combining the quantitative power of RP-HPLC , the definitive identification capabilities of Mass Spectrometry , and the detailed structural insights from NMR , researchers can build a complete and trustworthy profile of their synthetic peptide. This integrated approach ensures that the material proceeding to biological assays or further synthetic steps is of known identity and quality, safeguarding the integrity and success of the entire research endeavor.
References
- LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2016/lc-uv-ms-based-synthetic-peptide-identification-and-impurity-profiling-using-the-acquity-qda-detector-with-promass-software.html]
- Application Note: Structural Elucidation of Glu-Ser Dipeptide using NMR Spectroscopy. Benchchem. [URL: https://www.benchchem.com/application-note/structural-elucidation-of-glu-ser-dipeptide-using-nmr-spectroscopy]
- Recommended Peptide Purity Guidelines. GenScript. [URL: https://www.genscript.com/peptide_purity_guidelines.html]
- Synthetic Peptide Characterization and Impurity Profiling. Waters Corporation. [URL: https://www.waters.
- Related impurities in peptide medicines. PubMed, Journal of Pharmaceutical and Biomedical Analysis. [URL: https://pubmed.ncbi.nlm.nih.gov/25044089/]
- Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case. PubMed, Analytical Biochemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/18342248/]
- Purity Analysis of Crude Peptides Following Fmoc-Pro-Pro-OH Incorporation: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. Waters Corporation. [URL: https://www.waters.com/nextgen/us/en/library/application-notes/2016/lc-uv-ms-based-synthetic-peptide-identification-and-impurity-profiling-using-the-acquity-qda-detector-with-promass-software.html]
- Formation Mechanisms and Mitigation Strategies of Common Peptide Impurities. Creative Peptides. [URL: https://www.creative-peptides.
- Managing Product-Related Impurities in Synthetic Peptides. BioPharmaSpec. [URL: https://www.biopharmaspec.
- Peptide Purity Guideline. BioCat GmbH. [URL: https://www.
- 6 peptide impurities that appear during the synthesis & storage of peptides. MolecularCloud. [URL: https://www.molecularcloud.org/news/6-peptide-impurities-that-appear-during-the-synthesis-storage-of-peptides]
- What Are the FDA Requirements for Peptide Characterization?. Avomeen. [URL: https://www.avomeen.
- Investigation of Impurities in Peptide Pools. MDPI, Molecules. [URL: https://www.mdpi.com/1420-3049/25/21/5017]
- Peptide Purity Guide — 98%, 99% & Research-Grade Explained. Peptide Synthesis. [URL: https://peptidesynthesis.com/peptide-purity-guide/]
- Typical examples of impurities observed in synthesized peptides. ResearchGate. [URL: https://www.researchgate.
- Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. PMC, Peptide Science. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10864383/]
- Peptide Quality - FAQ. AAPPTEC. [URL: https://www.aapptec.com/peptide-quality-faq]
- Peptide NMR. ETH Zurich. [URL: https://www.chab.ethz.
- NMR in structural determination of proteins and peptides. NMIMS Pharmacy. [URL: https://pharmacy.nmims.
- Peptide Purity Determination. Creative Peptides. [URL: https://www.creative-peptides.
- H-β-Asp-Leu-OH. Chem-Impex. [URL: https://www.chemimpex.com/products/detail/05697]
- Peptide Synthesis: What Level of Purity Do You Need?. Biocompare. [URL: https://www.biocompare.
- What Is Peptide Purity and Why Does It Matter in Research-Grade Peptides?. Genemed Synthesis Inc. [URL: https://www.gmlabels.
- Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube, STFC, UKRI. [URL: https://www.youtube.
- Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace, The University of Queensland. [URL: https://espace.library.uq.edu.au/view/UQ:211822]
- Direct analysis of amino acids by HILIC–ESI-MS. HILICON. [URL: https://hilicon.com/wp-content/uploads/2019/12/HILICON_Poster_Amino_acids_MS.pdf]
- HPLC Methods for analysis of Aspartic acid. HELIX Chromatography. [URL: https://helixchrom.com/hplc-methods-for-analysis-of-aspartic-acid/]
- Amino Acid Analysis of Mammalian Cell Culture Medium by Liquid Chromatography with UV and Fluorescence Detection and Derivatization. Thermo Fisher Scientific. [URL: https://assets.thermofisher.com/TFS-Assets/CMD/Application-Notes/an-72591-lc-amino-acid-analysis-cell-culture-an72591-en.pdf]
- Analysis of Amino Acids by HPLC. Agilent. [URL: https://www.agilent.com/cs/library/slidepresentation/Public/Analysis%20of%20Amino%20Acids%20by%20HPLC.pdf]
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- 4. researchgate.net [researchgate.net]
- 5. Impurity profiling quality control testing of synthetic peptides using liquid chromatography-photodiode array-fluorescence and liquid chromatography-electrospray ionization-mass spectrometry: the obestatin case - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Fmoc and Boc Chemistries for the Synthesis of H-Asp(Leu-OH)-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS) strategies is a critical decision that profoundly impacts yield, purity, and the viability of the entire synthetic route. This is particularly true for sequences containing challenging residues like aspartic acid (Asp). This guide provides an in-depth comparative analysis of Fmoc and Boc chemistries specifically for the synthesis of H-Asp(Leu-OH)-OH, a dipeptide featuring a β-amide linkage between aspartic acid and leucine.
The synthesis of this isopeptide, N-(L-β-aspartyl)-L-leucine[1], presents a unique challenge beyond standard peptide synthesis: the regioselective formation of an amide bond at the β-carboxyl group of aspartic acid. Furthermore, it serves as an excellent case study for the primary side reaction that plagues Asp-containing peptides: aspartimide formation. This guide will dissect the mechanistic underpinnings of each chemistry, provide field-proven protocols, and present experimental data to empower you to make an informed decision for your specific application.
Part 1: Fundamental Principles: A Head-to-Head Comparison of Fmoc and Boc SPPS
The core difference between the two strategies lies in their orthogonal protection schemes, which dictates the chemical environments used throughout the synthesis.[2]
| Feature | Fmoc (9-Fluorenylmethyloxycarbonyl) Chemistry | Boc (tert-Butyloxycarbonyl) Chemistry |
| Nα-Protection | Fmoc group, base-labile. | Boc group, acid-labile. |
| Nα-Deprotection | Mildly basic conditions (e.g., 20% piperidine in DMF).[3] | Moderately acidic conditions (e.g., 50% TFA in DCM).[4][5] |
| Side-Chain Protection | Acid-labile groups (e.g., tBu, Boc, Trt), removed during final cleavage. This provides true orthogonality.[6] | Benzyl-based groups, removed by strong acid (HF). Graduated acid lability, not truly orthogonal.[7] |
| Final Cleavage | Mildly acidic conditions (e.g., TFA-based cocktails).[6] | Strong, hazardous acids (e.g., liquid HF, TFMSA).[5][8] |
| Primary Advantage | Milder overall conditions, compatibility with sensitive modifications, and easier automation.[6][] | Effective for long or aggregation-prone sequences due to protonation of the peptide backbone during deprotection.[2][8] |
| Primary Disadvantage | Base-catalyzed side reactions, notably aspartimide formation.[10][11] | Harsh final cleavage requires specialized equipment; repeated acid treatment can degrade sensitive residues.[6] |
Part 2: The Aspartimide Problem: A Critical Side Reaction
Aspartimide formation is the most significant challenge when synthesizing peptides containing aspartic acid, especially with Fmoc chemistry.[10][12] The mechanism is initiated during the base-mediated Fmoc deprotection step. The backbone amide nitrogen C-terminal to the Asp residue acts as an internal nucleophile, attacking the side-chain β-carboxyl ester to form a five-membered succinimide ring (aspartimide).[10][11]
This side reaction is highly problematic for several reasons:
-
Chain Termination : The aspartimide intermediate can react with piperidine to form α- and β-piperidide adducts, terminating the peptide chain.[10]
-
Formation of β-peptides : The succinimide ring can be hydrolyzed to reopen, yielding not only the desired α-aspartyl peptide but also the undesired β-aspartyl peptide, which is an isomeric impurity that is often difficult to separate chromatographically.[13]
-
Racemization : The α-carbon of the aspartimide ring is prone to epimerization, leading to the formation of D-Asp peptides, which are diastereomeric impurities that are also notoriously difficult to remove.[13]
The propensity for aspartimide formation is sequence-dependent, with Asp-Gly, Asp-Asn, and Asp-Ser motifs being particularly susceptible due to the low steric hindrance of the C-terminal residue.[10][11]
Fmoc vs. Boc in the Context of Aspartimide Formation
-
Fmoc Chemistry : The repeated use of a strong base (piperidine) for Nα-deprotection makes this strategy highly susceptible to aspartimide formation.[10] While the standard tert-butyl (OtBu) protecting group for the Asp side chain offers some protection, it is often insufficient for sensitive sequences.[10]
-
Boc Chemistry : Historically, Boc-based SPPS results in minimal aspartimide formation during the synthesis cycles.[10] This is because the repetitive deprotection steps are performed under acidic conditions (TFA), which do not catalyze this side reaction. The use of the Asp(OcHex) side-chain protection (cyclohexyl ester) further minimizes the risk.[10][14] However, the final, harsh acid cleavage step (e.g., with HF) can promote acid-catalyzed aspartimide formation.[10]
Part 3: Quantitative Comparison and Mitigation Strategies
Experimental data consistently demonstrates the superiority of specialized protecting groups in Fmoc chemistry to mitigate aspartimide formation. While Boc chemistry inherently avoids the base-catalyzed issue, modern Fmoc strategies have evolved to address it.
A study comparing different Asp side-chain protecting groups in a model scorpion toxin peptide (VKDX YI) highlights the issue. The peptide was subjected to extended piperidine treatment to simulate numerous deprotection cycles.
| Asp Protecting Group (in Fmoc SPPS) | C-Terminal Residue (X) | % Aspartimide Formation | % D-Asp Formed |
| Fmoc-Asp(OtBu)-OH | Gly | 20.3 | 11.2 |
| Asn | 4.8 | 2.6 | |
| Fmoc-Asp(OMpe)-OH | Gly | 12.1 | 6.8 |
| Asn | 2.1 | 1.1 | |
| Fmoc-Asp(OBno)-OH | Gly | 1.0 | 0.4 |
| Asn | <0.1 | 0.1 | |
| (Data adapted from Sigma-Aldrich technical bulletin for Fmoc-Asp(OBno)-OH, which provides a solution to aspartimide formation)[13] |
These data clearly show that the standard Asp(OtBu) is highly prone to side reactions, especially in the challenging Asp-Gly sequence. Bulkier protecting groups like 3-methylpent-3-yl (OMpe ) offer improvement, but advanced solutions like 2-benzyloxynaphthylmethyl (OBno ) can reduce the side reaction to almost negligible levels.[13][15]
Other mitigation strategies in Fmoc-SPPS include:
-
Modifying Deprotection Conditions : Adding an acid scavenger like 0.1 M HOBt to the piperidine solution can reduce basicity and suppress aspartimide formation, although HOBt has safety concerns.[15][16] Using a weaker base like piperazine is also an option.[15]
-
Backbone Protection : Incorporating a protecting group on the backbone amide nitrogen of the residue following Asp, such as a 2,4-dimethoxybenzyl (Dmb) group, completely prevents the cyclization reaction.[14]
Part 4: Experimental Workflows for this compound
Synthesizing the β-linked this compound requires a regioselective approach that differs from standard linear SPPS. The general strategy involves using an Asp derivative where the α- and β-carboxyl groups are protected with orthogonal protecting groups.
Workflow Diagram: General Strategy for β-Peptide Synthesis
Caption: General workflow for synthesizing the β-linked dipeptide this compound.
Protocol 1: Fmoc-Based Synthesis of this compound
This strategy prioritizes mild conditions but requires careful selection of an Asp derivative to prevent aspartimide formation during subsequent steps, should this dipeptide be part of a larger sequence.
Materials:
-
Starting Amino Acid: Fmoc-Asp(OAll)-OH (Allyl ester for α-carboxyl protection)
-
Second Amino Acid: H-Leu-OtBu
-
Coupling Reagents: DIC (Diisopropylcarbodiimide), OxymaPure®
-
Allyl Deprotection: Pd(PPh₃)₄, PhSiH₃ (Phenylsilane)
-
Solvents: DMF, DCM
-
Final Cleavage: 95% TFA, 2.5% H₂O, 2.5% TIS (Triisopropylsilane)
Step-by-Step Methodology:
-
Activation & Coupling (Solution Phase):
-
Dissolve 1.0 eq of Fmoc-Asp(OAll)-OH in DMF.
-
Add 1.1 eq of OxymaPure® and 1.1 eq of DIC. Stir for 10 minutes at 0°C to pre-activate the free β-carboxyl group.
-
Add 1.2 eq of H-Leu-OtBu and 2.0 eq of DIPEA. Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup to isolate the protected dipeptide, Fmoc-Asp(Leu-OtBu)-OAll.
-
-
Selective α-Carboxyl Deprotection:
-
Dissolve the protected dipeptide in DCM.
-
Add 3.0 eq of PhSiH₃ and 0.1 eq of Pd(PPh₃)₄ under an inert atmosphere (Argon or Nitrogen).
-
Stir at room temperature for 1-2 hours until the allyl group is removed. Monitor by LC-MS.
-
Purify the resulting Fmoc-Asp(Leu-OtBu)-OH by flash chromatography.
-
-
Final Cleavage and Deprotection:
-
Treat the purified product with a cleavage cocktail (95% TFA, 2.5% H₂O, 2.5% TIS) for 2-3 hours at room temperature. This removes the Fmoc, OtBu, and any remaining side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
-
Wash the precipitate with cold ether, centrifuge, and dry under vacuum.
-
-
Purification:
-
Purify the crude this compound using reverse-phase HPLC (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product as a white powder.
-
Fmoc Synthesis Workflow Diagram
Caption: Step-wise workflow for the synthesis of this compound using Fmoc chemistry.
Protocol 2: Boc-Based Synthesis of this compound
This strategy leverages the stability of Boc-protected intermediates but requires a harsh final cleavage step. It inherently avoids base-catalyzed aspartimide formation.
Materials:
-
Starting Amino Acid: Boc-Asp(OBzl)-OH (Benzyl ester for β-carboxyl protection)
-
Second Amino Acid: H-Leu-OMe (Methyl ester)
-
Coupling Reagents: HBTU, HOBt, DIPEA
-
Saponification: LiOH
-
Solvents: DMF, DCM
-
Final Cleavage: Anhydrous HF with p-cresol scavenger
Step-by-Step Methodology:
-
Activation & Coupling (Solution Phase):
-
Dissolve 1.0 eq of Boc-Asp(OBzl)-OH in DMF.
-
Add 1.1 eq HBTU, 1.1 eq HOBt, and 2.5 eq DIPEA. Stir for 5 minutes to activate the free α-carboxyl group.
-
Add 1.2 eq of H-Leu-OMe. Stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup to isolate the protected dipeptide, Boc-Asp(OBzl)-Leu-OMe.
-
-
Selective Ester Hydrolysis (Saponification):
-
Dissolve the dipeptide in a mixture of THF/H₂O.
-
Add 1.5 eq of LiOH and stir at room temperature. Monitor carefully to avoid epimerization and hydrolysis of the benzyl ester.
-
Once the methyl ester is cleaved, acidify the mixture and extract the product, Boc-Asp(OBzl)-Leu-OH.
-
-
Final Cleavage and Deprotection:
-
Caution: This step requires specialized equipment and extreme care.
-
Place the purified product in a specialized HF cleavage apparatus.
-
Add p-cresol as a scavenger.
-
Cool the vessel to -78°C and condense anhydrous HF into it.
-
Allow the reaction to stir at 0°C for 1 hour. This removes the Boc and Benzyl protecting groups simultaneously.
-
Evaporate the HF under vacuum.
-
-
Purification:
-
Triturate the residue with cold diethyl ether to precipitate the crude peptide.
-
Wash, centrifuge, and dry the product.
-
Purify the crude this compound using RP-HPLC and lyophilize.
-
Boc Synthesis Workflow Diagram
Caption: Step-wise workflow for the synthesis of this compound using Boc chemistry.
Part 5: Conclusion and Recommendations
For the specific synthesis of the dipeptide This compound , both Fmoc and Boc chemistries are viable, but the choice depends on available equipment, safety considerations, and whether this dipeptide will be used as a fragment in a larger synthesis.
-
Recommendation for Fmoc Chemistry : This is the preferred method for most modern labs due to its milder conditions and avoidance of hazardous HF. The key is to use an orthogonally protected Asp derivative (like Fmoc-Asp(OAll)-OH) to direct the coupling to the β-carboxyl group. Since there are no repetitive base deprotection steps in this solution-phase synthesis of a simple dipeptide, aspartimide formation is not a primary concern during the synthesis itself. However, if this dipeptide were to be attached to a resin for further elongation using Fmoc-SPPS, the choice of a bulky side-chain protecting group on the newly formed Asp(Leu-OH) moiety would become critical.
-
Recommendation for Boc Chemistry : While effective, the requirement for anhydrous HF for final cleavage makes this route less accessible and significantly more hazardous.[6] It is a robust method that completely avoids base-catalyzed aspartimide formation, but the safety and equipment overhead are substantial drawbacks. It remains a powerful tool for complex, aggregation-prone peptides where the benefits of acidic deprotection cycles outweigh the risks of the final cleavage.[8]
Ultimately, the evolution of protecting groups and coupling reagents has made Fmoc chemistry a versatile and safe strategy, capable of handling even challenging sequences like those containing aspartic acid, provided the correct preventative measures are taken.
References
-
L. Z. G. T. M. M. K. D. M. F. P. M. F. P. van den Berg, "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis," ChemBioChem, 2024. [Link]
-
M. Kong, et al., "Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis," Radboud Repository, 2023. [Link]
-
J. T. J. Leunissen, et al., "The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones," PubMed, 2023. [Link]
-
J. Collins, "Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis," Peptide Synthesis Blog, 2023. [Link]
-
LifeTein, "Basic Peptides synthesis introduction," LifeTein Resources. [Link]
-
P. M. L. T. M. F. P. van den Berg, "New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS," ResearchGate, 2017. [Link]
-
T. J. Løppenthin, et al., "Acid-Mediated Prevention of Aspartimide Formation in Solid Phase Peptide Synthesis," ACS Publications, 2017. [Link]
-
AAPPTEC, "Peptide Synthesis - FAQ," AAPPTEC Resources. [Link]
-
AAPPTEC, "Aggregation, Racemization and Side Reactions in Peptide Synthesis," AAPPTEC Resources. [Link]
-
J. T. J. Leunissen, et al., "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups," ResearchGate, 2020. [Link]
-
A. D'Errico, et al., "Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif," PubMed, 2025. [Link]
-
AAPPTEC, "Amino Acid Derivatives for Peptide Synthesis," AAPPTEC Resources. [Link]
-
J. A. Karas, et al., "A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR," PubMed, 2013. [Link]
-
G. A. Proietti, et al., "Aqueous Solid-Phase Peptide Synthesis (ASPPS) using Standard Fmoc/tBu-Protected Amino Acids," ACS Publications, 2025. [Link]
-
B. Diaferia, et al., "Preventing aspartimide formation in Fmoc SPPS of Asp-Gly containing peptides - Practical aspects of new trialkylcarbinol based protecting groups," ResearchGate, 2016. [Link]
-
UCI Department of Chemistry, "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory," UCI Chemistry. [Link]
-
AAPPTEC, "Practical Synthesis Guide to Solid Phase Peptide Chemistry," AAPPTEC Resources. [Link]
-
M. North, et al., "Synthesis of H-Leu-Ala-Phe-OH in solvent mixtures and neat solvents," ResearchGate, 2020. [Link]
-
J. T. J. Leunissen, et al., "Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups," NIH National Library of Medicine, 2020. [Link]
-
PubChem, "this compound," PubChem Database. [Link]
Sources
- 1. This compound | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. lifetein.com [lifetein.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 10. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. The aspartimide problem persists: Fluorenylmethyloxycarbonyl-solid-phase peptide synthesis (Fmoc-SPPS) chain termination due to formation of N-terminal piperazine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH [sigmaaldrich.com]
- 14. peptide.com [peptide.com]
- 15. biotage.com [biotage.com]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Evaluating the Stability of Peptides Containing H-Asp(Leu-OH)-OH
Introduction: The Aspartate Challenge in Peptide Therapeutics
In the landscape of peptide drug development, ensuring chemical stability is paramount to preserving therapeutic efficacy and ensuring patient safety.[1] While peptides offer high specificity and potency, they are susceptible to various degradation pathways that can compromise their structural integrity.[2][3] Among the most well-documented and challenging of these pathways is the degradation associated with aspartic acid (Asp) residues.[4]
This guide provides a comprehensive framework for evaluating the stability of peptides containing the specific dipeptide motif H-Asp(Leu-OH)-OH. This structure, β-Asp-Leu, features a β-aspartyl linkage, which itself can be a product of the isomerization of the more common α-aspartyl linkage.[5] Understanding its inherent stability is critical. We will delve into the primary degradation mechanisms, outline a robust experimental plan for a forced degradation study, and provide the analytical methodologies required to generate reliable, submission-quality data. This guide is designed for researchers, chemists, and formulation scientists tasked with characterizing and de-risking peptide candidates.
The core issue with Asp residues is their propensity to undergo intramolecular cyclization to form a succinimide intermediate. This intermediate can then hydrolyze to form either the original α-aspartyl peptide or, more often, a β-aspartyl isomer (isoaspartate), which can alter the peptide's conformation and biological activity.[4] The rate of this reaction is highly dependent on the primary sequence, particularly the identity of the C-terminal flanking amino acid.[6] This guide will therefore focus on elucidating the stability of the this compound structure in comparison to relevant alternatives, providing a clear picture of its degradation profile.
Pillar 1: Understanding the Degradation Landscape
The stability of a peptide is not an intrinsic constant but a function of its environment. For this compound, we must consider several key degradation pathways.
Primary Degradation Pathway: Isomerization and Hydrolysis
The principal vulnerability of peptides containing aspartic acid is the nucleophilic attack of the backbone nitrogen of the C-flanking residue (Leucine, in this case) on the side-chain carbonyl of the Asp residue. This forms a five-membered succinimide ring intermediate. This reaction is readily catalyzed by both acids and bases.[4][6]
-
Under acidic or basic conditions , this succinimide intermediate is susceptible to hydrolysis. The ring can open in two ways:
-
α-cleavage: Re-forms the original α-aspartyl peptide bond.
-
β-cleavage: Forms a new peptide bond with the β-carboxyl group of the Asp side chain, resulting in an isoaspartyl (β-aspartyl) peptide. This is often the thermodynamically favored product.
-
-
Peptide Bond Cleavage: A more destructive outcome of succinimide formation, particularly under acidic conditions, is the cleavage of the peptide backbone at the Asp-X bond.
The bulky side chain of Leucine is expected to influence the rate of succinimide formation due to steric hindrance, a key hypothesis to be tested in our experimental design.[6]
Secondary Degradation Pathways
While Asp-related degradation is primary, other general pathways must also be assessed:
-
Oxidation: Though Asp and Leu are not primary targets for oxidation, trace impurities or interactions with other formulation components could initiate oxidative degradation. This is typically tested using an oxidizing agent like hydrogen peroxide (H₂O₂).[2]
-
Hydrolysis of the C-terminal Leucine: The terminal carboxylic acid of Leucine is generally stable, but extreme pH and temperature can lead to other reactions.
The following diagram illustrates the key degradation pathway for an Asp-containing peptide.
Caption: Primary degradation pathway for Asp-containing peptides.
Pillar 2: A Validated Experimental Design for Stability Assessment
To objectively evaluate the stability of this compound, a forced degradation study is the industry-standard approach.[1][2] This involves subjecting the peptide to stress conditions harsher than those it would encounter during storage to accelerate degradation and identify potential products.[7] This study will serve two purposes: to understand the intrinsic stability of the molecule and to validate that our analytical method is "stability-indicating."[2]
Comparative Peptides
A comparison is only meaningful with appropriate controls. We will compare this compound against two alternatives:
-
H-Gly-Leu-OH: A dipeptide of similar size but lacking the reactive Asp side chain. This serves as a negative control for the isomerization pathway.
-
H-Asp-Gly-OH: This peptide replaces the sterically bulky Leucine with Glycine. Comparing its degradation rate to this compound will reveal the steric influence of the C-flanking residue on succinimide formation.
Forced Degradation Protocol
This protocol is designed in accordance with ICH Q1A(R2) guidelines.[2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that degradation products are generated at detectable levels without completely destroying the parent molecule.[2]
Materials:
-
This compound (Test Article)
-
H-Gly-Leu-OH (Control 1)
-
H-Asp-Gly-OH (Control 2)
-
Water for Injection (WFI) or HPLC-grade water
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
10X Phosphate Buffered Saline (PBS), pH 7.4
-
30% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)
-
Trifluoroacetic Acid (TFA) or Formic Acid (FA) for mobile phases
Experimental Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]
- 3. ijsra.net [ijsra.net]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. This compound | C10H18N2O5 | CID 7016063 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemical pathways of peptide degradation. VI. Effect of the primary sequence on the pathways of degradation of aspartyl residues in model hexapeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
A Comparative Benchmarking Guide to the Synthesis of H-Asp(Leu-OH)-OH
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of dipeptides is a cornerstone of peptide-based therapeutics and biochemical studies. H-Asp(Leu-OH)-OH, a dipeptide comprised of aspartic acid and leucine, serves as a valuable building block in the synthesis of more complex peptide structures and in the design of peptide mimetics.[1] This guide provides an in-depth technical comparison of established and modern protocols for the synthesis of this compound, offering insights into the rationale behind experimental choices and presenting comparative data to inform your selection of the most suitable methodology.
The Landscape of Dipeptide Synthesis: A Strategic Overview
The synthesis of a seemingly simple dipeptide like this compound involves a series of strategic decisions, primarily centered around the choice of protecting groups and the method of peptide bond formation. The primary challenge lies in preventing unwanted side reactions, such as the polymerization of the amino acids and reactions involving the side chains, while achieving high yield and purity.[2] This guide will benchmark three distinct and widely practiced approaches:
-
Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry: A modern classic, prized for its efficiency and ease of purification.
-
Solution-Phase Synthesis using Boc Chemistry: A traditional and versatile method, particularly for large-scale synthesis.
-
Enzymatic Synthesis: A green and highly specific alternative that leverages the catalytic power of enzymes.
Benchmarking Performance: A Comparative Analysis
The choice of a synthetic protocol is often a trade-off between speed, cost, scalability, and the desired purity of the final product. The following table provides a comparative overview of the benchmarked protocols for the synthesis of this compound. The presented data is a synthesis of typical yields and purities reported for the synthesis of similar short peptides and should be considered as a guide.
| Parameter | Solid-Phase Synthesis (Fmoc) | Solution-Phase Synthesis (Boc) | Enzymatic Synthesis |
| Typical Crude Purity | >70%[1][3] | >60%[1] | Variable, often high specificity |
| Final Purity (after HPLC) | >98%[1][3] | >98%[1] | >95% |
| Overall Yield | 60-80% | 50-70% | 70-90%[4] |
| Typical Synthesis Time | 1-2 days | 3-5 days | 1-3 days |
| Scalability | Good for lab-scale, challenging for large-scale | Excellent for large-scale | Potentially scalable, enzyme stability is a factor |
| Key Advantages | High purity, ease of automation, simplified purification | Scalability, lower cost of some reagents | High specificity, mild reaction conditions, environmentally friendly |
| Key Disadvantages | Higher cost of reagents and resin, potential for aggregation | Labor-intensive purification, potential for racemization | Enzyme cost and stability, substrate specificity limitations |
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound using Fmoc Chemistry
Solid-phase peptide synthesis, particularly with the Fmoc/tBu strategy, is a widely adopted method for its efficiency and the high purity of the resulting peptides.[5] The peptide is assembled on a solid support, which simplifies the purification process by allowing for the easy removal of excess reagents and byproducts through washing.[5]
The Rationale Behind the Fmoc/tBu Strategy
The use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for the temporary protection of the α-amino group and the acid-labile tert-butyl (tBu) group for the side-chain protection of aspartic acid provides an orthogonal protection scheme. This means that the protecting groups can be removed selectively without affecting the other.[6]
Experimental Workflow
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of H-Asp(Leu-OH)-OH
For researchers and drug development professionals, the integrity of scientific work is intrinsically linked to a culture of safety. The proper management and disposal of chemical reagents, such as the dipeptide H-Asp(Leu-OH)-OH (β-Aspartyl-leucine), are fundamental to this principle. While many peptides are not classified as acutely hazardous, their toxicological properties are often not fully characterized.[1][2] Therefore, adopting a precautionary approach is not just a regulatory requirement but a cornerstone of responsible research.
This guide provides a comprehensive, step-by-step operational plan for the safe disposal of this compound and its associated waste streams. The procedures outlined here are designed to protect laboratory personnel, prevent environmental contamination, and ensure compliance with institutional and federal regulations.
Hazard Assessment and Risk Mitigation
Before handling any chemical, a thorough risk assessment is mandatory.[3] this compound is a dipeptide composed of two naturally occurring amino acids. While its constituent parts are generally recognized as safe, the synthesized compound's specific hazards may not be fully documented.[4] Consequently, it must be treated as a chemical waste with unknown toxicity.[1]
Core Principles:
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not always be available, reviewing the SDS for similar compounds provides valuable handling information.[5]
-
Institutional EHS is the Final Authority: Your institution's Environmental Health and Safety (EHS) department provides the definitive protocols for waste disposal.[1][5] This guide serves as a general framework; always defer to local guidelines.
-
Minimize Waste Generation: Prudent laboratory practice dictates ordering only the necessary quantities of reagents to minimize the generation of chemical waste.[6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Appropriate PPE is non-negotiable and serves as the primary barrier against accidental exposure during handling and disposal.[2][5]
| Equipment | Specification | Rationale for Use |
| Eye Protection | Chemical safety glasses or goggles. | Protects against accidental splashes of solutions or aerosolized powder.[3][5] |
| Hand Protection | Chemical-resistant disposable gloves (e.g., nitrile). | Prevents direct skin contact. Gloves should be changed immediately if contaminated.[3][5] |
| Protective Clothing | A full-length lab coat. | Protects skin and personal clothing from contamination.[3][5] |
| Respiratory Protection | Required when handling lyophilized powder. | All manipulations of the solid form should occur within a certified chemical fume hood or biological safety cabinet to prevent inhalation of easily aerosolized powder.[1][5] |
Waste Segregation and Containerization: The Critical Path to Compliance
Proper segregation of chemical waste at the point of generation is essential for safe and compliant disposal.[5][8][9] Never mix this compound waste with general laboratory trash or dispose of it down the sanitary sewer.[1][3][6]
Waste Streams for this compound:
-
Solid Chemical Waste: Unused or expired lyophilized powder.
-
Liquid Chemical Waste: Solutions containing this compound.
-
Contaminated Solid Waste: Consumables such as pipette tips, vials, weighing papers, and contaminated PPE.
Container Requirements
All waste must be collected in designated, leak-proof, and clearly labeled hazardous waste containers.[1][8]
-
Compatibility: The container material must be chemically compatible with the waste.[8]
-
Closure: Containers must be equipped with secure, leak-proof lids and kept closed when not in use.[6][8]
-
Labeling: Every waste container must be clearly marked with the words "Hazardous Waste," the full chemical name(s) of the contents, and the accumulation start date.[1][10][11]
Step-by-Step Disposal Protocols
The following protocols provide a detailed methodology for managing each waste stream associated with this compound.
Protocol 1: Disposal of Solid this compound Waste
This applies to unused, expired, or surplus lyophilized powder.
-
Work in a Ventilated Enclosure: Perform all steps inside a chemical fume hood to control dust and prevent inhalation.[1][5]
-
Container Preparation: Select a designated, sealable container for solid chemical waste. Ensure it is clean, dry, and properly labeled as "Hazardous Waste" with the chemical name "this compound".
-
Transfer: Carefully transfer the solid peptide into the waste container. If sweeping is necessary after a spill, gently cover the powder with a wet paper towel first to avoid raising dust before cleaning.[2]
-
Sealing and Storage: Securely seal the container. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8][11]
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1][12]
Protocol 2: Disposal of Liquid this compound Waste
This applies to aqueous or solvent-based solutions containing the peptide.
-
Segregate Waste Streams: Do not mix aqueous peptide solutions with organic solvent waste unless explicitly permitted by your EHS office.[3]
-
Container Selection: Use a dedicated, leak-proof container for liquid chemical waste. For aqueous waste, a high-density polyethylene carboy is often suitable.
-
Labeling: Clearly label the container "Hazardous Waste" and list all constituents, including the peptide and the solvent (e.g., "this compound in sterile water").
-
Collection: Carefully pour the liquid waste into the container, using a funnel to prevent spills.
-
Storage and Disposal: Keep the container tightly sealed in a designated satellite accumulation area, preferably within secondary containment (e.g., a spill tray).[8] Arrange for pickup through your EHS department.
Protocol 3: Disposal of Contaminated Consumables
This applies to all lab materials that have come into direct contact with this compound.
-
Collection: Place all contaminated items—including gloves, pipette tips, vials, and weighing papers—into a designated hazardous waste container.[1] This is often a durable, lined cardboard box or a dedicated plastic container.
-
Labeling: The container must be clearly labeled as "Hazardous Waste - Contaminated Lab Debris" and should specify the chemical contaminant ("this compound").
-
Sealing and Disposal: Once full, securely seal the container or bag. Store it with other solid chemical waste and arrange for EHS pickup.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste streams.
Caption: Decision workflow for the disposal of this compound.
Spill and Emergency Procedures
Accidents can happen, and a clear, rehearsed emergency plan is critical.[5]
-
Communication: Immediately notify colleagues and the laboratory director of any spill, regardless of its size.[13]
-
Skin Contact: Immediately rinse the affected area with soap and water for at least 15 minutes.[3][5]
-
Eye Contact: Use the nearest eyewash station to flush the eyes continuously for at least 15 minutes and seek immediate medical attention.[5]
Spill Cleanup Protocol
-
Ensure Safety: Wear all necessary PPE, including respiratory protection for powders.[14]
-
Contain the Spill: For liquid spills, create a dike around the spill using absorbent materials like vermiculite or spill pillows.[13]
-
Clean Up Solids: For solid spills, gently cover the powder with absorbent paper to avoid raising dust.[2] Wet the paper slightly, then carefully sweep the material into a designated hazardous waste container.[14][15]
-
Clean Up Liquids: Add absorbent material from the outside edge of the spill inward.[13] Once the liquid is fully absorbed, scoop the residue into a hazardous waste container.[13][14]
-
Decontaminate: Clean the spill area with a suitable detergent and water.[13][16]
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.[13]
By adhering to these rigorous protocols, researchers can ensure that the disposal of this compound is managed safely, responsibly, and in full compliance with regulatory standards, reinforcing a laboratory culture where safety and scientific excellence advance hand in hand.
References
- How to Ensure Safe Chemical Waste Disposal in Labor
- Research Peptide Handling: Safety Checklist. (2025). Bio-Synthesis.
- Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides. (2025). Lifetein.
- Laboratory Safety Guidelines for Peptide Handling. (2024). Biovera.
- Proper Disposal of HCV Peptide (257-266)
- Safe Chemical Waste Disposal in Labs. (2025). Environmental Marketing Services.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Laboratory Waste Management: The New Regulations.
- Regulation of Labor
- Guide for Chemical Spill Response. American Chemical Society.
- Guidance for Hazardous Waste Spill Cleanup in Laboratories. University of Tennessee, Knoxville.
- Chemical Spill Procedures. Clarkson University.
- Navigating the Safe Disposal of G2-Peptide: A Comprehensive Guide for Labor
- Management of Waste.
- Spill Cleanup. Pesticide Environmental Stewardship.
- Proper Disposal of H-Gly-Leu-Phe-OH: A Guide for Labor
- How to Safely Dispose of Labor
- Chemical Waste Management Reference Guide.
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A Researcher's Guide to the Safe Handling of H-Asp(Leu-OH)-OH: Essential Protective Measures and Disposal Protocols
The toxicological properties of H-Asp(Leu-OH)-OH have not been fully investigated.[1] Therefore, it is crucial to handle this compound with the care and respect due to any novel chemical entity. This guide is built on the principles of proactive risk mitigation and provides a self-validating system of protocols to ensure a safe laboratory environment.
I. Understanding the Compound: Key Characteristics of this compound
This compound, also known as β-Aspartyl-L-leucine, is a dipeptide with the molecular formula C10H18N2O5.[2] Understanding its basic physical and chemical properties is the first step in a comprehensive safety assessment.
| Property | Value | Source |
| Appearance | White to off-white solid/powder | [3] |
| Molar Mass | 246.26 g/mol | [2] |
| Melting Point | 143 - 146°C (decomposes) | [3] |
| Solubility | Slightly soluble in methanol and water | [3] |
| Stability | Hygroscopic | [3] |
| Storage | Recommended at -20°C | [3] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. The following PPE is mandatory when handling this compound, particularly in its powdered form, to prevent inhalation, dermal, and ocular exposure.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Nitrile or Latex Gloves | Inspect gloves for integrity before each use. Change gloves immediately if contaminated.[4] |
| Eye Protection | Safety Glasses with Side Shields or Goggles | Essential for protecting against accidental splashes or airborne particles.[5] |
| Body Protection | Laboratory Coat | Provides a critical barrier to protect skin and personal clothing from contamination.[5] |
| Respiratory Protection | Dust Mask or N95 Respirator | Recommended when weighing or handling the powder to prevent inhalation of fine particles.[6] Work in a well-ventilated area or under a fume hood.[5] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow from receipt to disposal is crucial for minimizing risk and ensuring the integrity of your research.
Receiving and Storage
Upon receiving this compound, immediately inspect the container for any signs of damage or leakage. Verify that the container is clearly labeled. For long-term storage, a temperature of -20°C is recommended to maintain the compound's stability.[3] Given its hygroscopic nature, ensure the container is tightly sealed to prevent moisture absorption.[3]
Weighing and Reconstitution
The powdered form of this compound presents the highest risk of aerosolization and subsequent inhalation.
-
Step 1: Designate a Work Area: Conduct all weighing and reconstitution activities in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to contain any airborne particles.
-
Step 2: Don Appropriate PPE: Wear a lab coat, nitrile gloves, and safety goggles. For weighing the powder, a dust mask or N95 respirator is strongly advised.[6]
-
Step 3: Handle with Care: Use a spatula to carefully transfer the desired amount of powder. Avoid any actions that could generate dust.
-
Step 4: Reconstitution: When dissolving the peptide, add the solvent slowly to the powder to minimize the risk of splashing.
Experimental Use
During experimental procedures, continue to wear your primary PPE (lab coat, gloves, and eye protection). Handle all solutions containing this compound with the same level of caution as the solid form.
Emergency Procedures: Preparedness is Key
Accidents can happen, and a well-defined emergency plan is a critical component of laboratory safety.
| Exposure Scenario | Immediate Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[7] Seek medical attention if irritation develops. |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[7] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1] |
| Spill (Powder) | Moisten the spilled powder with a damp cloth or paper towel to prevent it from becoming airborne.[7] Carefully sweep the material into a designated waste container. Clean the spill area thoroughly with soap and water. |
| Spill (Liquid) | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[5] |
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and any contaminated materials is essential to protect both personnel and the environment.
Waste Segregation and Collection
-
Solid Waste: Unused or expired solid this compound, as well as any materials used for spill cleanup (e.g., contaminated paper towels, absorbent pads), should be collected in a clearly labeled, sealed container designated for chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled container for liquid chemical waste.
-
Sharps: Any contaminated sharps (e.g., pipette tips, needles) must be disposed of in a designated sharps container.
Disposal Pathway
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.[6] All waste containing this compound must be disposed of in accordance with your institution's and local environmental regulations for chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste pickup and disposal procedures.
Visualizing the Workflow: From Receipt to Disposal
The following diagram illustrates the key stages of safely handling this compound in a laboratory setting.
Caption: A flowchart illustrating the safe handling workflow for this compound.
References
- BenchChem. (2025). Essential Safety and Logistics for Handling H-Leu-Asn-OH.
- Cellseco. (2012, January 28).
- (n.d.).
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Chem-Impex. (n.d.). H-β-Asp-Leu-OH.
- Fisher Scientific. (2023, October 20).
- Sigma-Aldrich. (2025, April 30).
-
PubChem. (n.d.). Leu-Asp. Retrieved from [Link]
- BenchChem. (2025).
- Anaspec. (2021, February 17).
- ChemicalBook. (2023, May 6).
- Fisher Scientific. (2012, March 26).
- (n.d.).
- BenchChem. (2025).
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
